Product packaging for 1-Chloro-6,6-dimethylheptane(Cat. No.:)

1-Chloro-6,6-dimethylheptane

Cat. No.: B12108501
M. Wt: 162.70 g/mol
InChI Key: TZFJGVMKUHBGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chloro-6,6-dimethylheptane is a useful research compound. Its molecular formula is C9H19Cl and its molecular weight is 162.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19Cl B12108501 1-Chloro-6,6-dimethylheptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

1-chloro-6,6-dimethylheptane

InChI

InChI=1S/C9H19Cl/c1-9(2,3)7-5-4-6-8-10/h4-8H2,1-3H3

InChI Key

TZFJGVMKUHBGJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCCl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characterization of 1-chloro-6,6-dimethylheptane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to provide a robust framework for its synthesis and identification.

Synthesis of this compound

A highly plausible and efficient method for the synthesis of this compound is the chlorination of its corresponding primary alcohol, 6,6-dimethylheptan-1-ol, using thionyl chloride (SOCl₂). This reaction is known for its clean conversion of primary alcohols to alkyl chlorides, with the byproducts being gaseous sulfur dioxide and hydrogen chloride, which simplifies product isolation.[1][2][3] The presence of a non-nucleophilic base, such as pyridine (B92270), is recommended to neutralize the generated HCl and to ensure the reaction proceeds via an Sₙ2 mechanism, leading to a clean inversion of configuration if a chiral center were present.[3][4]

1.1. Proposed Synthetic Pathway

The synthesis is a two-step process starting from commercially available materials, involving the preparation of the precursor alcohol followed by its chlorination.

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Chlorination 4,4-dimethyl-1-bromopentane 4,4-dimethyl-1-bromopentane Grignard_Reagent Grignard_Reagent 4,4-dimethyl-1-bromopentane->Grignard_Reagent + Mg, Et2O Heptanol_Intermediate Heptanol_Intermediate Grignard_Reagent->Heptanol_Intermediate + Ethylene Oxide 6,6-dimethylheptan-1-ol 6,6-dimethylheptan-1-ol Heptanol_Intermediate->6,6-dimethylheptan-1-ol Aqueous Workup This compound This compound 6,6-dimethylheptan-1-ol->this compound + SOCl2, Pyridine Purification Purification This compound->Purification Distillation Final_Product Final_Product Purification->Final_Product Characterization

Caption: Synthesis workflow for this compound.

1.2. Experimental Protocol: Chlorination of 6,6-dimethylheptan-1-ol

This protocol is based on standard procedures for the chlorination of primary alcohols with thionyl chloride.[4][5]

Materials:

  • 6,6-dimethylheptan-1-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Deionized water

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 6,6-dimethylheptan-1-ol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride (1.2 equivalents) in anhydrous dichloromethane from the dropping funnel over a period of 30 minutes. A small amount of pyridine (0.1 equivalents) can be added to the alcohol solution prior to the addition of thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and cautiously pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water, 5% HCl solution, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Physical and Chemical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₉Cl[6]
Molecular Weight 162.70 g/mol [6]
IUPAC Name This compound
CAS Number 1339880-47-5[6]
Boiling Point (est.) 180-190 °CEstimated
Density (est.) ~0.87 g/mLEstimated

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for the characterization of this compound.

Characterization_Logic Characterization Logic for this compound cluster_NMR NMR Spectroscopy This compound This compound NMR_Spectroscopy NMR_Spectroscopy This compound->NMR_Spectroscopy Structural Elucidation IR_Spectroscopy IR_Spectroscopy This compound->IR_Spectroscopy Functional Group ID Mass_Spectrometry Mass_Spectrometry This compound->Mass_Spectrometry Molecular Weight & Fragmentation 1H_NMR Proton Environment NMR_Spectroscopy->1H_NMR 13C_NMR Carbon Skeleton NMR_Spectroscopy->13C_NMR C_Cl_Stretch C_Cl_Stretch IR_Spectroscopy->C_Cl_Stretch Key Vibration Molecular_Ion Molecular_Ion Mass_Spectrometry->Molecular_Ion M+ and M+2 peaks Fragmentation_Pattern Fragmentation_Pattern Mass_Spectrometry->Fragmentation_Pattern Structural Fragments

Caption: Logical workflow for the structural characterization.

3.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-1 (Cl-CH₂ -)~3.53Triplet (t)2H
H-2 (-CH₂ -CH₂Cl)~1.78Quintet (quint)2H
H-3 to H-4 (-(CH₂ )₂-)~1.2-1.4Multiplet (m)4H
H-5 (-CH₂ -C(CH₃)₃)~1.15Triplet (t)2H
H-7 (-(CH₃ )₃)~0.88Singlet (s)9H

3.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show distinct peaks for each of the carbon atoms in the unique chemical environments of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C H₂-Cl)~45
C-2~33
C-3~27
C-4~39
C-5~29
C-6 (C (CH₃)₃)~30
C-7 (-C H₃)~29

3.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H stretching and bending vibrations. The key diagnostic peak will be the C-Cl stretch.[7][8][9]

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (sp³) stretch2850-2960Strong
C-H bend1365-1465Medium
C-Cl stretch600-800Strong

3.4. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[10][11]

FeatureExpected m/zNotes
Molecular Ion (M⁺)162/164[M]⁺ and [M+2]⁺ peaks in a ~3:1 ratio, corresponding to C₉H₁₉³⁵Cl and C₉H₁₉³⁷Cl.
Fragmentation57Loss of the chloromethyl group and subsequent rearrangement to form the stable tert-butyl cation, [C(CH₃)₃]⁺, which is often the base peak.
Fragmentation105Loss of the tert-butyl group, [M - 57]⁺.
Fragmentation49/51Chloromethyl fragment, [CH₂Cl]⁺, showing the 3:1 isotope pattern.

This comprehensive guide provides a robust starting point for the synthesis and characterization of this compound. Researchers should use this information as a foundation, optimizing the proposed protocols and confirming the predicted analytical data through rigorous experimentation.

References

Physical and chemical properties of 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Chloro-6,6-dimethylheptane. Due to a notable lack of experimentally determined data for this specific compound in publicly accessible literature, this document leverages computed data and extrapolates from the known properties of structurally similar alkyl halides. The guide covers molecular characteristics, predicted physical properties, expected chemical reactivity, and general safety protocols. Methodologies for the synthesis and analysis of similar compounds are presented to provide a foundational understanding for researchers.

Introduction

This compound is a halogenated alkane with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Its structure, featuring a neopentyl-like terminus, imparts specific steric and electronic properties that can influence reaction pathways and the characteristics of resulting products. This guide aims to consolidate the available information and provide a reliable resource for professionals working with this and related compounds.

Molecular and Physical Properties

The fundamental molecular and predicted physical properties of this compound are summarized below. It is critical to note that most of the following data are computationally derived and should be confirmed by experimental analysis.[1]

Data Presentation
PropertyValueSource
Molecular Formula C₉H₁₉ClPubChem[1]
Molecular Weight 162.70 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1339880-47-5ChemicalBook[2][3]
Canonical SMILES CC(C)(C)CCCCCClPubChem[1]
InChI Key TZFJGVMKUHBGJX-UHFFFAOYSA-NPubChem[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Predicted to be insoluble in water; Soluble in organic solvents.Based on properties of similar alkyl halides[4][5]
XLogP3 4.3PubChem (Computed)[1]
Topological Polar Surface Area 0 ŲPubChem (Computed)[1]

Chemical Properties and Reactivity

As a primary alkyl chloride, this compound is expected to undergo nucleophilic substitution and elimination reactions, typical of this class of compounds.

Nucleophilic Substitution

The primary chloride is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. The reaction generally proceeds via an Sₙ2 mechanism.

Synthesis_Workflow start Start: 6,6-dimethylheptan-1-ol reagent Add Chlorinating Agent (e.g., SOCl₂ in pyridine) start->reagent reaction Reflux Reaction Mixture reagent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Distillation or Chromatography workup->purification product Product: this compound purification->product

References

1-Chloro-6,6-dimethylheptane CAS number 1339880-47-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Chloro-6,6-dimethylheptane (CAS Number: 1339880-47-5)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated alkane. While specific applications in drug development are not documented, chlorinated organic compounds are of significant interest in medicinal chemistry. The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a summary of the known properties and a theoretical framework for the synthesis and analysis of this compound.

Chemical and Physical Properties

Experimentally determined physical and chemical properties for this compound are not widely reported. The data presented below are computed properties sourced from chemical databases.[1][2] These values are estimations and should be used as a guide for potential experimental work.

PropertyValueSource
Molecular Formula C₉H₁₉ClPubChem[1]
Molecular Weight 162.70 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC(C)(C)CCCCCClMolPort[3]
CAS Number 1339880-47-5MolPort[3]
XLogP3 (Computed) 4.3PubChem[1]
Topological Polar Surface Area (Computed) 0 ŲPubChem[1]
Heavy Atom Count (Computed) 10PubChem[1]
Rotatable Bond Count (Computed) 5PubChem[1]

Theoretical Synthesis Protocol

A plausible, though not experimentally verified, method for the synthesis of this compound would be the chlorination of the corresponding alcohol, 6,6-dimethylheptan-1-ol. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Reaction:

(CH₃)₃C(CH₂)₅OH + SOCl₂ → (CH₃)₃C(CH₂)₅Cl + SO₂ + HCl

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 6,6-dimethylheptan-1-ol (1 equivalent) dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Addition of Reagent: Cool the solution in an ice bath to 0 °C. Add thionyl chloride (1.1-1.5 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. A small amount of pyridine (0.1 equivalents) can be added to catalyze the reaction and scavenge the generated HCl.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

  • Workup: Cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Final Purification: The crude this compound can be further purified by vacuum distillation to yield the final product.

Potential Analytical Characterization

The successful synthesis of this compound would be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the protons along the alkyl chain, with the protons on the carbon adjacent to the chlorine atom being the most downfield.

    • ¹³C NMR would show nine distinct carbon signals, with the carbon atom bonded to chlorine appearing at a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show C-H stretching and bending vibrations. The C-Cl stretch would appear in the fingerprint region.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a general workflow for the proposed synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start 6,6-dimethylheptan-1-ol reagent SOCl2, Pyridine in Anhydrous Solvent start->reagent reaction Chlorination Reaction reagent->reaction quench Quench with Ice reaction->quench extract Solvent Extraction quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product This compound distill->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

This compound is a chemical compound for which there is a notable lack of published research and experimental data. This guide provides a summary of its basic computed properties and a theoretical framework for its synthesis and characterization. For researchers and drug development professionals, this molecule represents an unexplored chemical entity. Any investigation into its properties or potential applications would require de novo synthesis and comprehensive analytical characterization. The provided hypothetical protocols and workflows can serve as a starting point for such an endeavor.

References

Spectroscopic Profile of 1-Chloro-6,6-dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Chloro-6,6-dimethylheptane, a halogenated alkane of interest in various chemical research domains. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, derived from established principles of spectroscopy and analysis of analogous structures. Detailed, generalized experimental protocols for obtaining such data are also presented to aid researchers in their practical applications. This guide is intended for an audience of researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of this molecule.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar alkyl halides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the chlorine atom and the overall molecular structure.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
H-13.55Triplet (t)2H
H-21.75Quintet2H
H-31.40Multiplet2H
H-41.25Multiplet2H
H-51.20Triplet (t)2H
H-7 (and equivalents)0.88Singlet (s)9H

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the chlorine atom is expected to be the most downfield-shifted.

CarbonPredicted Chemical Shift (ppm)
C-145.2
C-232.8
C-328.9
C-426.5
C-538.7
C-630.1
C-7 (and equivalents)29.5
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-Cl bonds.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (alkane stretch)2850-3000Strong
C-H (alkane bend)1370-1470Medium
C-Cl (stretch)600-800Strong
Mass Spectrometry (MS)

In mass spectrometry, this compound will fragment in predictable ways upon ionization. The presence of chlorine will be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (M+2 peak approximately one-third the intensity of the M peak).

m/zPredicted FragmentNotes
162/164[C₉H₁₉Cl]⁺Molecular ion (M⁺) with isotope peak
127[C₉H₁₉]⁺Loss of Cl radical
57[C₄H₉]⁺tert-Butyl cation (highly stable)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Spectrum : Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum : Place the salt plates with the sample in the spectrometer's sample holder and acquire the IR spectrum.

  • Data Analysis : The spectrometer software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption peaks and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) column for volatile compounds.

  • Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI).[1][2]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : A detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides information about the molecule's structure. The isotopic distribution for chlorine should be examined.[3]

Visualizations

The following diagrams illustrate the structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound with labeled atoms.

workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Thin Film Preparation Thin Film on Salt Plates Sample->Thin Film Preparation for IR Direct Infusion/GC Direct Infusion or GC Sample->Direct Infusion/GC for MS NMR_Acquisition NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acquisition IR_Acquisition IR Spectrometer Thin Film Preparation->IR_Acquisition MS_Acquisition Mass Spectrometer Direct Infusion/GC->MS_Acquisition NMR_Analysis Chemical Shifts, Coupling Constants, Integration NMR_Acquisition->NMR_Analysis IR_Analysis Characteristic Frequencies IR_Acquisition->IR_Analysis MS_Analysis Molecular Ion, Fragmentation Pattern MS_Acquisition->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of an organic compound.

References

Navigating the Acquisition of 1-Chloro-6,6-dimethylheptane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug development and chemical research, the procurement of specific, non-commercial chemical entities is a frequent challenge. This technical guide provides an in-depth overview of the commercial availability, potential suppliers, and key chemical data for 1-Chloro-6,6-dimethylheptane (CAS Number: 1339880-47-5). Due to the limited availability of this compound, this guide also presents a plausible synthetic route and predicted analytical data to aid in its in-house preparation and characterization.

Commercial Availability and Sourcing

This compound is a specialty chemical that is not widely available from major chemical suppliers as a stock item. Our investigation indicates that this compound is primarily available on a "make-to-order" basis. Researchers seeking to acquire this compound should anticipate longer lead times and should contact suppliers for quotations and synthesis timelines.

Table 1: Potential Suppliers of this compound

SupplierWebsiteCAS NumberPurityAvailability Notes
Molport--INVALID-LINK--1339880-47-5Not specifiedListed, but indicates no current suppliers.[1]
ChemicalBook--INVALID-LINK--1339880-47-5Not specifiedLists Nanjing SynTitan Pharmaceutical Co., Ltd. as a supplier.[2][3]
BLD Pharm--INVALID-LINK--1339880-47-5Not specifiedProduct page available; contact for information.[4]
Fluorochem--INVALID-LINK--1339880-47-595%Product page available; pricing not currently available.[5]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided below. These values are computationally predicted and should be considered as estimates.

Table 2: Predicted Physicochemical Data for this compound

PropertyValueSource
Molecular FormulaC₉H₁₉ClPubChem[6]
Molecular Weight162.70 g/mol PubChem[6]
Boiling Point186.6 ± 8.0 °CChemicalBook[3]
Density0.862 ± 0.06 g/cm³ChemicalBook[3]
InChIKeyTZFJGVMKUHBGJX-UHFFFAOYSA-NPubChem[6]

Proposed Synthesis Protocol

Given the limited commercial availability, in-house synthesis may be the most practical route for obtaining this compound. A common and effective method for the preparation of primary alkyl chlorides is the reaction of the corresponding alcohol with a chlorinating agent. The proposed synthesis of this compound would start from the commercially available 6,6-dimethylheptan-1-ol.

Reaction Scheme:

(CH₃)₃C(CH₂)₄CH₂OH + SOCl₂ → (CH₃)₃C(CH₂)₄CH₂Cl + SO₂ + HCl

Detailed Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂ to a scrubbing solution, e.g., NaOH solution) is charged with 6,6-dimethylheptan-1-ol (1 equivalent). Anhydrous dichloromethane (B109758) is added as a solvent.

  • Addition of Thionyl Chloride: The flask is cooled in an ice bath. Thionyl chloride (1.2 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction mixture is cooled to room temperature, and the excess solvent and thionyl chloride are carefully removed under reduced pressure. The residue is then cautiously poured into ice-water.

  • Extraction: The aqueous mixture is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Predicted Analytical Data

As no experimental spectra for this compound are publicly available, the following are predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established NMR principles and comparison with structurally similar compounds.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
3.54 (t, 2H)-CH₂Cl
1.78 (m, 2H)-CH₂CH₂Cl
1.40 (m, 2H)-CH₂CH₂CH₂Cl
1.28 (m, 2H)-CH₂CH₂CH₂C(CH₃)₃
0.88 (s, 9H)-C(CH₃)₃

Visualizing the Workflow

To provide a clearer understanding of the process for obtaining and verifying this compound, the following diagrams illustrate the procurement and synthesis workflows.

procurement_workflow start Identify Need for This compound search Search Commercial Databases (e.g., Molport, ChemicalBook) start->search supplier_found Supplier Identified search->supplier_found no_supplier No Stock Supplier Found search->no_supplier request_quote Request Quotation and Lead Time from Make-to-Order Suppliers supplier_found->request_quote consider_synthesis Consider In-House Synthesis no_supplier->consider_synthesis evaluate Evaluate Cost and Timeline request_quote->evaluate purchase Purchase Compound evaluate->purchase evaluate->consider_synthesis synthesis_path Proceed with Synthesis Protocol consider_synthesis->synthesis_path

Caption: Procurement workflow for this compound.

synthesis_and_analysis_workflow start Start with 6,6-dimethylheptan-1-ol reaction Chlorination with Thionyl Chloride start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Fractional Distillation workup->purification product Obtain Pure this compound purification->product analysis Characterization product->analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr ms Mass Spectrometry analysis->ms purity_analysis GC-MS for Purity Assessment analysis->purity_analysis

References

An In-depth Technical Guide to the Safety, Handling, and Properties of 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and toxicological information for 1-Chloro-6,6-dimethylheptane, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

IdentifierValue
IUPAC Name This compound
CAS Number 1339880-47-5
Molecular Formula C₉H₁₉Cl
Molecular Weight 162.70 g/mol
Canonical SMILES CC(C)(C)CCCCCCl
InChI Key TZFJGVMKUHBGJX-UHFFFAOYSA-N

Hazard Identification and Classification

Based on data from analogous long-chain chloroalkanes like 1-chlorooctane (B87089), this compound is anticipated to be classified as a combustible liquid that may cause irritation and is hazardous to the aquatic environment.[1] The toxicological properties have not been fully investigated.[2][3]

GHS Classification (Anticipated)

Hazard ClassCategory
Flammable LiquidsCategory 4
Skin Corrosion/IrritationCategory 2 (Potential)
Serious Eye Damage/Eye IrritationCategory 2 (Potential)
Specific Target Organ Toxicity (Single Exposure)Category 3 (Potential, Respiratory Irritation)
Hazardous to the Aquatic Environment, Acute HazardCategory 1
Hazardous to the Aquatic Environment, Chronic HazardCategory 1

Hazard and Precautionary Statements (Anticipated)

CodeStatement
H227 Combustible liquid.
H315 Causes skin irritation.[4]
H319 Causes serious eye irritation.[4]
H335 May cause respiratory irritation.[4]
H410 Very toxic to aquatic life with long lasting effects.[1][5][6]
P210 Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]
P273 Avoid release to the environment.[1][5][6]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[6]
P302 + P352 IF ON SKIN: Wash with plenty of water.[5]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P391 Collect spillage.[1][5][6]
P501 Dispose of contents/container to an approved waste disposal plant.[1][5][6]

Physical and Chemical Properties

The exact physical and chemical properties of this compound are not well-documented. The table below provides estimated values based on its structure and data from similar compounds like 1-chlorooctane and 1-chlorononane.

PropertyAnticipated ValueSource Analog
Appearance Colorless liquid1-Chlorooctane
Odor Odorless to faint, sweet1-Chlorooctane, 1-Chlorononane[7]
Boiling Point ~180-205 °C1-Chlorooctane, 1-Chlorononane
Flash Point > 68 °C / 154.4 °F1-Chlorooctane
Density ~0.87 g/mL at 25 °C1-Chlorononane
Water Solubility Insoluble / Very low1-Chlorooctane, Chlorinated Paraffins[8]

Handling, Storage, and Experimental Protocols

Adherence to a strict operational workflow is essential for safety. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Preparation: Ensure a chemical fume hood is operational. Inspect all Personal Protective Equipment (PPE) for integrity. Verify that an emergency eyewash station and safety shower are accessible.

  • Chemical Handling: Conduct all weighing and transfers within the fume hood. Avoid generating mists or aerosols. Use non-sparking tools and ground all equipment to prevent static discharge.[9]

  • Practices: Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.[10] Keep the compound away from heat and all sources of ignition.[3] After handling, wash hands and any exposed skin thoroughly.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Inspect & Don PPE prep1->prep2 prep3 Locate Safety Shower & Eyewash prep2->prep3 handle1 Transfer Chemical Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Ground Equipment handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Store Properly handle3->post1 Complete Task post2 Dispose of Waste post1->post2 post3 Wash Hands Thoroughly post2->post3 G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event inhale1 Move to Fresh Air exposure->inhale1 skin1 Remove Contaminated Clothing exposure->skin1 eye1 Rinse Cautiously with Water for 15 min exposure->eye1 ingest1 Do NOT Induce Vomiting exposure->ingest1 inhale2 Give Artificial Respiration if Not Breathing inhale1->inhale2 seek_medical Seek Immediate Medical Attention inhale2->seek_medical skin2 Wash Skin with Soap & Water for 15 min skin1->skin2 skin2->seek_medical eye2 Remove Contact Lenses if Possible eye1->eye2 eye2->seek_medical ingest2 Rinse Mouth with Water ingest1->ingest2 ingest2->seek_medical G spill Spill Detected step1 1. Eliminate Ignition Sources & Ensure Ventilation spill->step1 step2 2. Don Appropriate PPE step1->step2 step3 3. Contain Spill (Use inert absorbent material) step2->step3 step4 4. Collect & Transfer to a Sealed Container for Disposal step3->step4 step5 5. Clean Spill Area & Prevent Runoff to Drains step4->step5 disposal Dispose of Waste per Regulations step5->disposal

References

Thermal Stability and Degradation of 1-Chloro-6,6-dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the expected thermal stability and degradation pathways of 1-chloro-6,6-dimethylheptane. As of the latest literature review, specific experimental data on the thermal decomposition of this particular compound is not available. Therefore, this guide is based on the established principles of thermal degradation for analogous long-chain primary chloroalkanes and outlines the standard experimental procedures for such an analysis.

Introduction

This compound is a halogenated alkane with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries. Understanding its thermal stability is crucial for determining safe handling, storage, and processing temperatures, as well as for predicting potential degradation products that may affect reaction purity and safety. This guide provides a comprehensive overview of the theoretical degradation pathways and the experimental protocols used to assess the thermal stability of such compounds.

Predicted Thermal Degradation Pathway

The primary thermal degradation pathway for primary chloroalkanes is through an elimination reaction, specifically dehydrochlorination. This process involves the removal of a hydrogen atom from the carbon adjacent to the carbon bearing the chlorine atom (the β-carbon) and the chlorine atom itself, leading to the formation of an alkene and hydrogen chloride gas. This reaction is often unimolecular and proceeds through a cyclic transition state.

For this compound, the principal thermal degradation products are expected to be 6,6-dimethylhept-1-ene and hydrogen chloride (HCl).

Proposed Primary Degradation Reaction:

Secondary degradation pathways at higher temperatures could involve cracking of the resulting alkene, leading to the formation of smaller hydrocarbon fragments. However, dehydrochlorination is anticipated to be the dominant and initial degradation step.

A theoretical study on the thermal decomposition of 1-chlorohexane (B165106) supports a two-stage, one-step reaction mechanism for dehydrochlorination, proceeding through a planar catalytic reaction center in the transition state.[1]

Degradation Pathway Diagram

The following diagram illustrates the proposed primary thermal degradation pathway for this compound.

G Proposed Thermal Degradation of this compound reactant This compound transition Cyclic Transition State reactant->transition Heat (Δ) products 6,6-Dimethylhept-1-ene + HCl transition->products

Caption: Proposed dehydrochlorination pathway of this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation products of this compound, a combination of thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tmax).

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile degradation products formed during thermal decomposition.

Methodology:

  • Instrument Setup: Interface a pyrolyzer unit with a GC-MS system.

  • Sample Preparation: Place a small amount of this compound (typically in the microgram range) into a pyrolysis tube or sample cup.

  • Pyrolysis Conditions:

    • Temperature: Set the pyrolysis temperature to a point within the decomposition range identified by TGA (e.g., Tmax).

    • Atmosphere: Use an inert carrier gas (e.g., helium).

  • GC Separation:

    • Column: Use a capillary column suitable for separating volatile hydrocarbons and halogenated compounds (e.g., a DB-5ms or similar).

    • Temperature Program: Implement a temperature program for the GC oven to separate the pyrolysis products based on their boiling points.

  • MS Detection and Identification:

    • The separated compounds are introduced into the mass spectrometer.

    • The resulting mass spectra are compared with a spectral library (e.g., NIST) to identify the individual degradation products.

  • Data Analysis: Correlate the identified compounds with the proposed degradation pathways.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the thermal analysis of this compound.

G Experimental Workflow for Thermal Analysis cluster_0 Thermal Stability Assessment cluster_1 Degradation Product Identification cluster_2 Data Interpretation tga_exp Thermogravimetric Analysis (TGA) tga_data TGA/DTG Curves (Mass Loss vs. Temperature) tga_exp->tga_data analysis Data Analysis and Interpretation tga_data->analysis py_gc_ms_exp Pyrolysis-GC-MS gc_ms_data Chromatogram and Mass Spectra py_gc_ms_exp->gc_ms_data gc_ms_data->analysis report report analysis->report Generate Technical Report sample This compound Sample sample->tga_exp sample->py_gc_ms_exp

Caption: Workflow for determining thermal stability and degradation products.

Expected and Hypothetical Data

Based on the principles of thermal degradation of primary chloroalkanes, the following tables present expected outcomes and hypothetical data for this compound.

Table 1: Hypothetical Thermal Stability Data from TGA

ParameterValue (Hypothetical)Description
Onset Temperature (Tonset) at 5% mass loss250 - 300 °CThe temperature at which significant thermal degradation begins.
Temperature of Maximum Decomposition Rate (Tmax)300 - 350 °CThe temperature at which the rate of mass loss is highest, as determined from the peak of the DTG curve.
Total Mass Loss~77.6%Corresponds to the loss of HCl (22.4% of the total molar mass), indicating a primary dehydrochlorination mechanism.

Table 2: Expected Degradation Products from Py-GC-MS

Retention Time (min)Identified CompoundProposed Origin
Varies6,6-Dimethylhept-1-enePrimary dehydrochlorination product.
VariesHydrogen Chloride (HCl)Co-product of dehydrochlorination (may not be directly observed depending on the GC-MS setup).
VariesSmaller Alkenes/AlkanesSecondary degradation (cracking) of the primary alkene product at higher temperatures.

Conclusion

While specific experimental data for this compound is not currently available, a robust understanding of its thermal stability and degradation can be inferred from the behavior of analogous primary chloroalkanes. The primary degradation pathway is anticipated to be dehydrochlorination, yielding 6,6-dimethylhept-1-ene and hydrogen chloride. The experimental protocols of TGA and Py-GC-MS are essential for confirming this proposed mechanism and for obtaining precise quantitative data on its thermal stability. The methodologies and expected data presented in this guide provide a solid framework for researchers and drug development professionals to design and interpret thermal analysis experiments for this compound.

References

Solubility of 1-Chloro-6,6-dimethylheptane in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 1-Chloro-6,6-dimethylheptane in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of this compound in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes a detailed, generalized experimental protocol for measuring solubility, a template for data presentation, and a discussion of the general principles governing the solubility of haloalkanes in organic media. This guide is intended to equip researchers with the necessary information to conduct their own solubility studies and generate the required data for their work.

Introduction

This compound is a halogenated alkane whose physical and chemical properties are of interest in various fields, including organic synthesis and as a potential intermediate in the manufacturing of more complex molecules. A critical parameter for its application and processing is its solubility in different organic solvents. Solubility data is essential for reaction engineering, process design, purification, and formulation development.

This guide outlines the theoretical basis for the solubility of haloalkanes and provides a practical approach to the experimental determination of the solubility of this compound.

Principles of Haloalkane Solubility in Organic Solvents

The solubility of haloalkanes, such as this compound, in organic solvents is primarily governed by the principle of "like dissolves like."[1][2] This means that substances with similar intermolecular forces tend to be miscible.

  • Intermolecular Forces: Both haloalkanes and many organic solvents are characterized by van der Waals forces (specifically London dispersion forces).[1][2] The energy required to break the interactions between haloalkane molecules and between solvent molecules is comparable to the energy released when new interactions form between the haloalkane and the solvent.[3]

  • Polarity: While the carbon-chlorine bond introduces a dipole moment, the long alkyl chain of this compound results in an overall low polarity. Consequently, it is expected to be more soluble in non-polar or weakly polar organic solvents.

  • Miscibility: It is anticipated that this compound will be readily miscible with a range of common organic solvents such as alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents (e.g., dichloromethane). Its solubility in more polar solvents like alcohols may be more limited.

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mol/L)Method of Determination
e.g., n-Hexanee.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Toluenee.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., GC-MS
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., GC-MS
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., GC-MS

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. The gravimetric method is described here due to its simplicity and accuracy.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or incubator

  • Vials with screw caps

  • Pipettes

  • Syringe filters (if necessary for clarification)

  • Evaporating dish or pre-weighed beaker

  • Drying oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed vial. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.

    • Place the vial in a thermostatic bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours, and it is recommended to continue agitation for at least 24 hours to ensure equilibrium is reached.

  • Sample Withdrawal and Analysis:

    • Once equilibrium is achieved, allow the mixture to stand undisturbed in the thermostatic bath for the two phases to separate.

    • Carefully withdraw a known mass or volume of the supernatant (the solvent saturated with the solute). If the separation is not clear, a syringe filter can be used.

    • Place the withdrawn sample into a pre-weighed evaporating dish.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the sample. This should be done in a fume hood. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken not to evaporate the solute.

    • Once the solvent is evaporated, place the dish in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.

    • Cool the dish in a desiccator and weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

Calculation of Solubility

The solubility can be calculated as follows:

  • Mass of the evaporating dish: M_dish

  • Mass of the dish + saturated solution sample: M_sample

  • Mass of the dish + dried solute: M_solute

  • Mass of the solute in the sample: m_solute = M_solute - M_dish

  • Mass of the solvent in the sample: m_solvent = M_sample - M_solute

Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

G cluster_prep Preparation of Saturated Solution cluster_analysis Sample Analysis cluster_mass_det Mass Determination cluster_calc Calculation A Mix excess this compound with a known mass of solvent B Seal vial and place in thermostatic bath A->B C Agitate to reach equilibrium (e.g., 24 hours) B->C D Allow phases to separate C->D E Withdraw a known mass of the saturated solvent phase D->E F Place sample in a pre-weighed evaporating dish E->F G Evaporate the solvent F->G H Dry the residue to a constant mass G->H I Weigh the dried solute H->I J Calculate solubility (g/100 g solvent) I->J

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

An In-depth Technical Guide to the Potential Research Applications of 1-Chloro-6,6-dimethylheptane and a Structurally Related Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-6,6-dimethylheptane is a halogenated alkane with the chemical formula C9H19Cl. While its basic physicochemical properties are documented, publicly available research on its specific applications in drug development, signaling pathways, or as a chemical intermediate is limited. However, the study of structurally similar molecules can provide significant insights into its potential reactivity and utility.

This guide explores the potential research applications of this compound by examining a structurally related and industrially significant compound: 1-Chloro-6,6-dimethyl-2-hepten-4-yne (B17981) . This key intermediate is crucial in the synthesis of the widely used antifungal drug, Terbinafine (B446).[1] By analyzing the synthesis, mechanism of action, and experimental protocols associated with this analog, we can infer potential research avenues for this compound and other related alkyl halides.

Physicochemical Properties

A summary of the computed and, where available, experimental properties of this compound and its analogous pharmaceutical intermediate, 1-Chloro-6,6-dimethyl-2-hepten-4-yne, are presented below for comparison.

PropertyThis compound1-Chloro-6,6-dimethyl-2-hepten-4-yne
Molecular Formula C9H19ClC9H13Cl
Molecular Weight 162.70 g/mol [2][3][4][5]156.65 g/mol
CAS Number 1339880-47-5[2][6][7]126764-17-8
Appearance -Pale yellow oily liquid
Boiling Point Not available207-208 °C
Density Not available0.946 g/cm³
Purity -≥95%
Key Structural Features Saturated alkyl chlorideAlkene, alkyne, and chloro functional groups

Core Research Application: A Case Study in Antifungal Drug Synthesis

The primary and most well-documented application of a close structural analog of this compound is in the synthesis of Terbinafine, a potent antifungal agent.[1] 1-Chloro-6,6-dimethyl-2-hepten-4-yne serves as a critical building block in the chemical pathway to produce this essential medicine.[1][8]

Mechanism of Action: Inhibition of Squalene (B77637) Epoxidase

Terbinafine functions by specifically inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[2][6][9] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. The inhibition of squalene epoxidase leads to two primary effects:

  • A deficiency in ergosterol, which disrupts membrane integrity and fluidity, leading to a fungistatic effect.[6]

  • The accumulation of intracellular squalene, which is toxic to the fungal cell at high concentrations and is believed to interfere with membrane function and cell wall synthesis, resulting in a fungicidal action.[2][6][9]

Terbinafine is a potent, non-competitive inhibitor of fungal squalene epoxidase, with a Ki (inhibition constant) of 30 nM for Candida albicans.[2][6] It exhibits high selectivity for the fungal enzyme over its mammalian counterpart, for which it is a much weaker, competitive inhibitor (Ki = 77 µM).[2] This selectivity is crucial for its favorable safety profile in humans.

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and Terbinafine Inhibition Squalene Squalene Squalene_epoxidase Squalene_epoxidase Squalene->Squalene_epoxidase Squalene_epoxide Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Squalene_epoxidase->Squalene_epoxide Terbinafine Terbinafine Terbinafine->Squalene_epoxidase Inhibition

Caption: Inhibition of Squalene Epoxidase by Terbinafine.

Experimental Protocols

Detailed experimental procedures are often proprietary; however, patent literature provides a basis for the synthesis of Terbinafine from 1-Chloro-6,6-dimethyl-2-hepten-4-yne.

Synthesis of Terbinafine

This protocol is adapted from publicly available patent information.

Objective: To synthesize Terbinafine by reacting 1-Chloro-6,6-dimethyl-2-hepten-4-yne with N-methyl-1-naphthalenemethylamine.

Materials:

  • 1-Chloro-6,6-dimethyl-2-hepten-4-yne

  • N-methyl-1-naphthalenemethylamine

  • Sodium carbonate

  • Monomethylamine

  • 1-Chloromethylnaphthalene

  • Potassium carbonate

  • Solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate (B1210297), Purified Water)

Procedure:

  • Reaction Setup: A suitable reaction vessel is charged with N-methyl-1-naphthalenemethylamine and a solvent such as toluene.

  • Addition of Base: Sodium carbonate is added to the mixture with stirring.

  • Cooling: The reaction mixture is cooled to approximately 10-15°C.

  • Addition of Intermediate: 1-Chloro-6,6-dimethyl-2-hepten-4-yne is added slowly to the cooled mixture while maintaining the temperature.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 12-14°C) for a period, then heated to around 60°C for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • Workup: The reaction mass is cooled to room temperature, and water is added. The product is extracted into an organic solvent like dichloromethane.

  • Purification: The organic layers are combined, and the solvent is removed under reduced pressure. The resulting residue can be further purified by crystallization from a solvent such as ethyl acetate to yield Terbinafine.

A one-step synthesis has also been described involving the reaction of monomethylamine, 1-chloromethylnaphthalene, and 1-chloro-6,6-dimethyl-2-hepten-4-yne in the presence of an acid-binding agent like potassium carbonate.[10]

Synthesis_Workflow Workflow for Terbinafine Synthesis cluster_reactants Reactants and Reagents cluster_process Process 1-Chloro-6,6-dimethyl-2-hepten-4-yne 1-Chloro-6,6-dimethyl-2-hepten-4-yne Mixing Mixing and Cooling 1-Chloro-6,6-dimethyl-2-hepten-4-yne->Mixing N-methyl-1-naphthalenemethylamine N-methyl-1-naphthalenemethylamine N-methyl-1-naphthalenemethylamine->Mixing Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Mixing Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Mixing Reaction Reaction at Elevated Temperature Mixing->Reaction Extraction Aqueous Workup and Extraction Reaction->Extraction Purification Solvent Removal and Crystallization Extraction->Purification Terbinafine Terbinafine Purification->Terbinafine

Caption: General workflow for the synthesis of Terbinafine.

Potential Research Applications of this compound

Based on the general reactivity of primary alkyl chlorides, several potential research applications for this compound can be proposed. Its saturated, sterically hindered tail may impart unique solubility or conformational properties to its derivatives.

Nucleophilic Substitution Reactions

This compound, as a primary alkyl halide, is a candidate for S_N2 reactions.[4][11] This would allow for the introduction of a wide variety of functional groups, making it a potential building block in organic synthesis. Researchers could explore its use in creating novel compounds with potential applications in materials science or as precursors for other pharmaceuticals. The bulky tert-butyl group at the end of the chain may influence reaction rates and selectivity.

Grignard Reagent Formation

The formation of a Grignard reagent by reacting this compound with magnesium metal is another plausible research avenue.[12][13][14] The resulting organometallic compound would be a potent nucleophile, useful for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[13][15] This could be a route to synthesizing novel alcohols and other complex molecules with the unique 6,6-dimethylheptyl moiety.

Potential_Reactions Potential Reactions of this compound cluster_SN2 Nucleophilic Substitution (SN2) cluster_Grignard Grignard Reaction Start This compound SN2_reagent Nucleophile (Nu-) Grignard_reagent Mg, Ether SN2_product R-Nu SN2_reagent->SN2_product Reaction Grignard_intermediate R-MgCl Grignard_reagent->Grignard_intermediate Formation Grignard_product R-E-OH Grignard_intermediate->Grignard_product Reaction Electrophile Electrophile (e.g., C=O) Electrophile->Grignard_product

Caption: Potential synthetic pathways for this compound.

Conclusion

While direct research applications for this compound are not yet prevalent in scientific literature, its structure suggests potential as a synthetic building block. The detailed examination of its close analog, 1-Chloro-6,6-dimethyl-2-hepten-4-yne, demonstrates how a seemingly simple alkyl halide can be a cornerstone in the production of a life-saving pharmaceutical. The role of this analog in the synthesis of Terbinafine and the drug's mechanism of action highlight the importance of such intermediates in medicinal chemistry. Future research could focus on leveraging the unique structural features of this compound in nucleophilic substitution and organometallic reactions to create novel molecules with unique properties and potential biological activities.

References

An In-Depth Technical Guide to 1-Chloro-6,6-dimethylheptane and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration into the synthesis, potential biological significance, and physicochemical properties of 1-Chloro-6,6-dimethylheptane and its analogs, providing a foundational resource for their application in synthetic and medicinal chemistry.

This technical guide offers a comprehensive review of this compound and its structural analogs. The document details available physicochemical data, outlines potential synthetic pathways, and explores the known biological activities of related compounds, particularly in the context of antifungal drug development. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development by providing a structured overview of the current knowledge and potential applications of this class of halogenated alkanes.

Physicochemical Properties

This compound is a halogenated derivative of the branched-chain alkane, heptane. The presence of a chlorine atom and a bulky tert-butyl group at opposite ends of the carbon chain imparts specific physical and chemical characteristics. A summary of the known and computed physicochemical properties of this compound and its selected analogs is presented in Table 1. These properties are crucial for predicting the behavior of these compounds in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound and Its Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP
This compound1339880-47-5C₉H₁₉Cl162.70Not available4.3
1-Chloro-6-methylheptane2350-20-1C₈H₁₇Cl148.67Not availableNot available
1-Chloro-2,6-dimethylheptane62597-29-9C₉H₁₉Cl162.70Not available4.4
(E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne126764-17-8C₉H₁₃Cl156.65Not availableNot available

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the conversion of the corresponding alcohol, 6,6-dimethylheptan-1-ol. Several general methods for the chlorination of primary alcohols can be adapted for this specific synthesis.

Proposed Synthesis of this compound from 6,6-dimethylheptan-1-ol

A common and effective method for the preparation of primary alkyl chlorides from primary alcohols is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.[1][2]

Reaction:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 6,6-dimethylheptan-1-ol (1 equivalent) dissolved in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Addition of Reagents: Cool the flask in an ice bath. Add thionyl chloride (1.1 to 1.5 equivalents) dropwise from the dropping funnel to the stirred solution. If desired, pyridine (1.1 to 1.5 equivalents) can be added to the alcohol solution before the addition of thionyl chloride.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture and carefully pour it over ice water. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Synthesis of the Precursor Alcohol: 6,6-dimethylheptan-1-ol

The starting alcohol, 6,6-dimethylheptan-1-ol, can be synthesized via the oxidation of 5,5-dimethylhexylmagnesium bromide followed by hydrolysis.[3]

Experimental Protocol:

  • Grignard Reagent Formation: Prepare the Grignard reagent by reacting 1-bromo-5,5-dimethylhexane (B3048165) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Oxidation: Bubble dry oxygen gas through the Grignard solution at 0 °C.

  • Hydrolysis: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 6,6-dimethylheptan-1-ol can be purified by distillation.

Biological Activity and Potential Applications

While there is a lack of direct studies on the biological activity of this compound, the known pharmacological profile of its unsaturated analog, (E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne, provides a strong indication of the potential for this class of compounds in drug development.

Role as a Precursor in Antifungal Drug Synthesis

(E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne is a key intermediate in the synthesis of the antifungal drug Terbinafine (B446).[4] Terbinafine is a widely used allylamine (B125299) antifungal agent that is effective against a broad spectrum of dermatophytes, molds, and certain yeasts.[5][6][7]

Mechanism of Action of Terbinafine

Terbinafine functions by inhibiting the fungal enzyme squalene (B77637) epoxidase.[8][9][10] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of squalene epoxidase leads to two primary effects:

  • Ergosterol Deficiency: The depletion of ergosterol compromises the integrity and function of the fungal cell membrane, leading to a fungistatic effect.[10][11]

  • Squalene Accumulation: The blockage of the pathway causes a toxic accumulation of squalene within the fungal cell, which is believed to be the primary mechanism of the fungicidal action of Terbinafine.[8][11]

The high specificity of Terbinafine for fungal squalene epoxidase over its mammalian counterpart contributes to its favorable safety profile.[8]

Potential for Novel Drug Discovery

The established antifungal activity of a close structural analog suggests that this compound and other saturated and unsaturated analogs could serve as scaffolds for the development of new therapeutic agents. Modifications to the alkyl chain length, the position and nature of the halogen, and the degree of unsaturation could lead to compounds with novel or improved pharmacological properties. Alkyl halides, in general, are recognized as important motifs in medicinal chemistry, capable of enhancing bioactivity through steric and electronic effects.[12]

Signaling Pathways and Experimental Workflows

To visualize the known mechanism of action of the derivative of an analog of this compound, a signaling pathway diagram for Terbinafine is provided below. Additionally, a general experimental workflow for the synthesis of this compound is illustrated.

Terbinafine_Mechanism cluster_Fungal_Cell Fungal Cell Squalene Squalene Squalene_Epoxidase Squalene_Epoxidase Squalene->Squalene_Epoxidase Substrate Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol Product Toxic_Accumulation Toxic Squalene Accumulation Squalene_Epoxidase->Toxic_Accumulation Ergosterol Ergosterol Lanosterol->Ergosterol Further Steps Cell_Membrane Cell_Membrane Ergosterol->Cell_Membrane Incorporation Membrane_Disruption Cell Membrane Disruption Ergosterol->Membrane_Disruption Depletion leads to Terbinafine Terbinafine Terbinafine->Squalene_Epoxidase Inhibition Toxic_Accumulation->Membrane_Disruption

Caption: Mechanism of action of Terbinafine.

Synthesis_Workflow Start Starting Material: 6,6-dimethylheptan-1-ol Reaction Chlorination with Thionyl Chloride (SOCl₂) Start->Reaction Workup Aqueous Work-up (Quenching, Washing) Reaction->Workup Purification Purification by Distillation Workup->Purification Product Final Product: This compound Purification->Product Analysis Characterization (NMR, GC-MS, IR) Product->Analysis

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound and its analogs represent a class of compounds with underexplored potential in medicinal chemistry. While direct biological data for the saturated parent compound is scarce, the significant role of a closely related unsaturated analog as a precursor to the potent antifungal drug Terbinafine highlights the promise of this chemical scaffold. The synthetic routes to these compounds are accessible through established organic chemistry methodologies, primarily involving the conversion of the corresponding alcohols. Future research should focus on the detailed synthesis and purification of this compound and a broader range of its analogs, followed by comprehensive in vitro and in vivo evaluation of their biological activities, including antifungal, antibacterial, and cytotoxic properties. Such studies could unveil novel therapeutic agents and further expand the utility of halogenated alkanes in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sterically Hindered Ethers Using 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sterically hindered ethers is a notable challenge in organic chemistry. These motifs are of significant interest in medicinal chemistry and drug development, as the bulky substituents around the ether linkage can prevent rapid metabolic degradation in vivo.[1][2] Traditional methods for ether synthesis, such as the Williamson ether synthesis, often prove inefficient when dealing with sterically encumbered substrates due to competing elimination reactions and slow reaction rates.[3][4][5] This document provides an overview of the challenges and potential strategies for the synthesis of sterically hindered ethers using 1-Chloro-6,6-dimethylheptane, a primary alkyl halide with significant steric hindrance owing to its neopentyl-like structure. While specific literature on the use of this compound in ether synthesis is limited, this guide presents adapted protocols from established methods for hindered ether synthesis.

Challenges in Synthesizing Sterically Hindered Ethers

The primary challenge in using sterically hindered alkyl halides like this compound in traditional SN2 reactions is the steric repulsion between the nucleophile (alkoxide) and the bulky alkyl group, which impedes the required backside attack.[4][5] This often leads to the alkoxide acting as a base, resulting in elimination (E2) as the major pathway, yielding an alkene instead of the desired ether.

Potential Synthetic Strategies

Given the challenges associated with classical methods, more advanced synthetic approaches are recommended for the synthesis of sterically hindered ethers.

Modified Williamson Ether Synthesis under Optimized Conditions

While challenging, a modified Williamson ether synthesis could potentially yield the desired ether with careful control of reaction conditions to favor substitution over elimination.

Advanced Catalytic and Electrochemical Methods

Modern synthetic methods that avoid the direct SN2 reaction at a hindered center are more likely to be successful. These include:

  • Iridium-Catalyzed Reductive Deoxygenation of Esters: This method involves the reduction of an ester, which can be formed from the corresponding alcohol and a carboxylic acid, to the ether.[6][7]

  • Electrochemical Synthesis: This technique utilizes electrochemical oxidation to generate highly reactive carbocation intermediates from carboxylic acids, which can then be trapped by an alcohol to form the ether.[1][2][8]

Experimental Protocols

Note: The following protocols are generalized and adapted for the use of this compound. Optimization of reaction conditions is highly recommended.

Protocol 1: Modified Williamson Ether Synthesis

This protocol aims to maximize the yield of the SN2 product by using a highly reactive alkoxide and carefully controlling the temperature.

Materials:

  • This compound

  • Desired alcohol (e.g., a primary or secondary alcohol)

  • Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Potassium Hydride (KH))

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Anhydrous conditions

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the desired alcohol and a suitable anhydrous aprotic polar solvent.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the strong base (e.g., NaH, 1.1 equivalents) in portions to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Slowly add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: Due to the steric hindrance of this compound, a mixture of the desired ether and the elimination product (6,6-dimethylhept-1-ene) is expected. The ratio will depend on the specific alcohol and reaction conditions.

Protocol 2: Synthesis via Iridium-Catalyzed Reductive Deoxygenation of an Ester Intermediate

This protocol is based on modern methods for the synthesis of hindered ethers and is expected to provide higher yields.[6][7]

Step 1: Ester Synthesis

First, synthesize the ester from the alcohol that would form the "alkoxy" part of the ether and a carboxylic acid corresponding to the 6,6-dimethylheptyl group.

Materials:

  • 6,6-Dimethylheptanoic acid (can be synthesized from this compound via a Grignard reaction followed by carboxylation)

  • Desired alcohol

  • Esterification catalyst (e.g., DCC/DMAP or acid catalyst)

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

(A detailed protocol for esterification is not provided here as standard methods can be followed.)

Step 2: Reductive Deoxygenation

Materials:

  • The synthesized ester

  • Iridium catalyst (e.g., IrCl(CO)(PPh₃)₂)

  • Silane (B1218182) reducing agent (e.g., Tetramethyldisiloxane (TMDS))

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve the ester and the iridium catalyst (1-2 mol%) in anhydrous DCM.

  • Add the silane reducing agent (e.g., TMDS, 2-4 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: This method is reported to be highly efficient for the synthesis of sterically hindered ethers and is expected to give a good yield of the desired product.[6][7]

Data Presentation

As no specific experimental data for the synthesis of ethers from this compound was found in the literature, a table of hypothetical comparative data is presented below to illustrate the potential outcomes of the different methods.

MethodSubstrate 1Substrate 2Proposed ConditionsExpected Yield of EtherExpected Yield of Byproduct (Alkene)Reference (for method)
Modified Williamson Ether Synthesis This compoundMethanolNaH, DMF, 60 °CLow to ModerateModerate to High[5][9]
Modified Williamson Ether Synthesis This compoundIsopropanolKH, DMSO, 70 °CVery LowHigh[5][9]
Iridium-Catalyzed Reductive Deoxygenation Methyl 6,6-dimethylheptanoate-IrCl(CO)(PPh₃)₂, TMDS, DCM, rtGood to ExcellentLow[6][7]
Electrochemical Synthesis 6,6-Dimethylheptanoic acidDesired AlcoholGraphite electrodes, 2,4,6-collidine, ⁿBu₄NPF₆, AgPF₆, CH₂Cl₂Good to ExcellentLow[1][8]

Visualizations

Williamson_vs_Elimination cluster_williamson Williamson Ether Synthesis (SN2) cluster_elimination Elimination (E2) Alkoxide R-O⁻ TransitionState_SN2 Transition State Alkoxide->TransitionState_SN2 Backside Attack Halide This compound Halide->TransitionState_SN2 Ether Sterically Hindered Ether TransitionState_SN2->Ether Favored with less hindrance Alkoxide_base R-O⁻ (as base) TransitionState_E2 Transition State Alkoxide_base->TransitionState_E2 Proton Abstraction Halide_E2 This compound Halide_E2->TransitionState_E2 Alkene 6,6-dimethylhept-1-ene TransitionState_E2->Alkene Favored with steric hindrance

Caption: Competing pathways in the reaction of this compound with an alkoxide.

Advanced_Methods cluster_iridium Iridium-Catalyzed Reductive Deoxygenation cluster_electro Electrochemical Synthesis Ester Ester of 6,6-dimethylheptanoic acid Ir_Catalyst Iridium Catalyst + Silane Ester->Ir_Catalyst Reduction Hindered_Ether_Ir Sterically Hindered Ether Ir_Catalyst->Hindered_Ether_Ir Carboxylic_Acid 6,6-Dimethylheptanoic acid Electrolysis Electrochemical Oxidation Carboxylic_Acid->Electrolysis -e⁻, -CO₂ Carbocation Carbocation Intermediate Electrolysis->Carbocation Hindered_Ether_Electro Sterically Hindered Ether Carbocation->Hindered_Ether_Electro Alcohol Alcohol Alcohol->Hindered_Ether_Electro Nucleophilic Attack

Caption: Overview of advanced synthetic routes to sterically hindered ethers.

Conclusion

The synthesis of sterically hindered ethers from this compound presents a significant challenge for traditional synthetic methods. While a modified Williamson ether synthesis may provide a small amount of the desired product, side reactions are likely to dominate. Modern synthetic methodologies, such as iridium-catalyzed reductive deoxygenation of esters and electrochemical methods, offer more promising and efficient routes to these valuable molecules. Researchers and drug development professionals are encouraged to explore these advanced techniques to overcome the synthetic hurdles associated with sterically demanding substrates.

References

Application Notes and Protocols: 1-Chloro-6,6-dimethylheptane and its Analogue as Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct applications of 1-chloro-6,6-dimethylheptane in medicinal chemistry are not extensively documented in publicly available literature, a structurally similar and commercially significant analogue, 1-chloro-6,6-dimethyl-2-hepten-4-yne (B17981) , serves as a critical building block in the synthesis of the antifungal drug Terbinafine (B446).[1][2] This document will focus on the application of this key intermediate, providing detailed protocols and insights relevant to researchers, scientists, and drug development professionals. The methodologies and principles described can offer valuable guidance for the potential applications of related chloro-alkane and chloro-alkenyne scaffolds in drug discovery.

Application in Antifungal Drug Synthesis: The Case of Terbinafine

1-Chloro-6,6-dimethyl-2-hepten-4-yne is a vital precursor in the industrial synthesis of Terbinafine, an allylamine (B125299) antifungal agent used to treat a variety of fungal infections.[2][3] The unique chemical structure of this building block, featuring a reactive chloro group and an enyne moiety, is instrumental in constructing the final molecular architecture of Terbinafine.[1]

Synthetic Pathway Overview

The synthesis of Terbinafine from 1-chloro-6,6-dimethyl-2-hepten-4-yne generally involves a nucleophilic substitution reaction with N-methyl-1-naphthalenemethylamine. The following diagram illustrates the overall synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_chloro 1-Chloro-6,6-dimethyl- 2-hepten-4-yne reaction_step Nucleophilic Substitution 1_chloro->reaction_step n_methyl N-methyl-1-naphthalene- methanamine n_methyl->reaction_step terbinafine Terbinafine reaction_step->terbinafine

Caption: Synthetic workflow for Terbinafine.

Experimental Protocols

Several patented methods detail the synthesis of Terbinafine using 1-chloro-6,6-dimethyl-2-hepten-4-yne. Below are representative protocols.

Protocol 1: One-Pot Synthesis of Terbinafine

This protocol describes a one-step reaction involving monomethylamine, 1-chloromethylnaphthalene, and 1-chloro-6,6-dimethyl-2-hepten-4-yne.[4]

Materials:

ReagentMolar Ratio
Monomethylamine1.8-2
1-Chloromethylnaphthalene1-1.2
1-Chloro-6,6-dimethyl-2-hepten-4-yne1
Potassium Carbonate(as acid-binding agent)
Purified Water(as solvent)
Chloroform(for extraction)
Ethyl Acetate (B1210297)(for crystallization)

Procedure:

  • Slowly add monomethylamine to purified water in a reaction vessel.

  • Add the acid-binding agent (potassium carbonate).

  • Simultaneously and slowly drip 1-chloromethylnaphthalene and 1-chloro-6,6-dimethyl-2-hepten-4-yne into the solution, controlling the rate to ensure simultaneous addition.

  • Maintain the reaction temperature at 10-20 °C for 2-3 hours.

  • Extract the reaction solution with chloroform.

  • Concentrate the organic layer under reduced pressure until dry.

  • Add ethyl acetate to the residue to crystallize the product, yielding Terbinafine.

Protocol 2: Synthesis of Terbinafine Hydrochloride

This protocol details the condensation of 1-chloro-6,6-dimethyl-2-hepten-4-yne with N-methyl-1-naphthalenemethylamine hydrochloride.[3]

Materials and Reaction Conditions:

Reagent/SolventQuantity
N-methyl-1-naphthalenemethylamine hydrochloride29 kg
Dimethylformamide70.4 L
Water11 L
Sodium Carbonate11 kg
1-Chloro-6,6-dimethyl-2-hepten-4-yne22 kg
Reaction Temperature 11-14 °C (addition), 55 °C (heating)
Reaction Time 60 minutes at 12-14 °C

Procedure:

  • Charge N-methyl-1-naphthalene methylamine (B109427) hydrochloride into a reactor containing dimethylformamide and water with stirring.

  • Stir for 15 minutes for clear dissolution, then add sodium carbonate.

  • Cool the reaction mass to 13 °C.

  • Slowly add 1-chloro-6,6-dimethyl-2-heptene-4-yne at a temperature of 11 to 14 °C.

  • Stir the reaction mixture at 12 to 14 °C for 60 minutes.

  • Heat the mixture to 55 °C to advance the reaction.

Mechanism of Action of Terbinafine

Terbinafine functions by inhibiting the fungal enzyme squalene (B77637) epoxidase.[5][6][7] This enzyme is a key component in the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[7][8] The inhibition of squalene epoxidase leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[7][8][9]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Terbinafine.

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_drug Drug Action cluster_effect Cellular Effects Squalene Squalene Squalene_epoxide Squalene Epoxide Squalene->Squalene_epoxide Squalene Epoxidase Squalene_accumulation Squalene Accumulation (Toxic) Squalene->Squalene_accumulation Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol_depletion Ergosterol Depletion Squalene_epoxide->Ergosterol_depletion Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Terbinafine Terbinafine Terbinafine->Squalene_epoxide Inhibits Membrane_disruption Fungal Cell Membrane Disruption Ergosterol_depletion->Membrane_disruption Squalene_accumulation->Membrane_disruption Cell_death Fungal Cell Death Membrane_disruption->Cell_death

Caption: Mechanism of action of Terbinafine.

Quantitative Data Summary

The following table summarizes key quantitative data from the described synthetic protocols.

ParameterProtocol 1Protocol 2
Yield ≥ 91%[4]Not specified
Reaction Temperature 10-20 °C[4]11-55 °C[3]
Reaction Time 2-3 hours[4]> 1 hour[3]
Key Reagents Monomethylamine, 1-Chloromethylnaphthalene, 1-Chloro-6,6-dimethyl-2-hepten-4-yne[4]N-methyl-1-naphthalenemethylamine hydrochloride, 1-Chloro-6,6-dimethyl-2-hepten-4-yne[3]
Solvent Water[4]Dimethylformamide, Water[3]

Conclusion

While this compound itself has limited documented applications in medicinal chemistry, its unsaturated analogue, 1-chloro-6,6-dimethyl-2-hepten-4-yne, is a cornerstone in the synthesis of the antifungal agent Terbinafine. The protocols and mechanisms detailed in these application notes highlight the importance of halogenated building blocks in the development of pharmaceuticals. The reactivity of the chloro-substituent, combined with the other functional groups in the molecule, provides a versatile handle for the construction of complex and biologically active compounds. Further research into the applications of this compound and other related structures could unveil new opportunities in drug discovery.

References

Application Notes and Protocols for the Formation of 6,6-Dimethylheptylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the Grignard reagent 6,6-dimethylheptylmagnesium chloride from 1-chloro-6,6-dimethylheptane. The protocols are designed to be a comprehensive guide, addressing the challenges associated with the formation of Grignard reagents from sterically hindered primary alkyl chlorides.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of Grignard reagents from alkyl halides and magnesium metal is a fundamental transformation.[3][4] However, the formation of these reagents can be influenced by various factors, including the nature of the alkyl halide, the solvent, and the presence of activating agents.

This compound presents a unique challenge due to the steric hindrance imparted by the neopentyl-like tert-butyl group at the end of the alkyl chain. While the chlorine atom is on a primary carbon, the bulky substituent can affect the reaction kinetics and potentially lead to side reactions. These notes provide optimized protocols to favor the formation of the desired Grignard reagent, 6,6-dimethylheptylmagnesium chloride, and minimize the formation of byproducts such as the Wurtz coupling product.

Reaction and Mechanism

The formation of 6,6-dimethylheptylmagnesium chloride involves the insertion of a magnesium atom into the carbon-chlorine bond of this compound. The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent.[1]

Reaction: (CH₃)₃C(CH₂)₄CH₂Cl + Mg → (CH₃)₃C(CH₂)₄CH₂MgCl

The mechanism of Grignard reagent formation is complex and is believed to involve single electron transfer (SET) steps on the surface of the magnesium metal.

Potential Side Reactions

A primary side reaction in Grignard synthesis is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a homocoupled dimer.[5]

Wurtz Coupling Side Reaction: (CH₃)₃C(CH₂)₄CH₂MgCl + (CH₃)₃C(CH₂)₄CH₂Cl → (CH₃)₃C(CH₂)₁₀C(CH₃)₃ + MgCl₂

This side reaction can be minimized by the slow addition of the alkyl halide to the magnesium suspension, which maintains a low concentration of the alkyl halide in the reaction mixture.

Quantitative Data

The following table summarizes the expected quantitative data for the formation of 6,6-dimethylheptylmagnesium chloride under optimized conditions. Due to the lack of specific literature data for this exact substrate, the values are based on typical yields for primary alkyl chlorides and considerations for steric hindrance.

ParameterValueNotes
Typical Yield 60-75%Based on the titration of the Grignard reagent. Yields for alkyl chlorides are generally in the 50-80% range.[5] Steric hindrance may slightly lower the yield.
Reaction Time 2-4 hoursLonger reaction times may be necessary to ensure complete conversion due to the lower reactivity of alkyl chlorides and potential steric effects.
Reaction Temperature 25-50 °CThe reaction is exothermic and should be initiated at room temperature. Gentle warming may be required to maintain the reaction.
Concentration ~0.5 - 1.0 MThe final concentration of the Grignard reagent in THF.

Experimental Protocols

Materials and Reagents
ReagentFormulaM. Wt. ( g/mol )QuantityPurity
This compoundC₉H₁₉Cl162.7010.0 g (61.4 mmol)>98%
Magnesium TurningsMg24.311.65 g (67.5 mmol)>99.5%
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL<50 ppm H₂O
IodineI₂253.811-2 small crystalsACS grade
For Titration:
1,10-PhenanthrolineC₁₂H₈N₂180.21~10 mgIndicator
sec-ButanolC₄H₁₀O74.12~10 mLAnhydrous
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~20 mL<50 ppm H₂O

Safety Precautions: Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware. Anhydrous solvents are essential. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol for Grignard Reagent Formation
  • Glassware Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

  • Magnesium Activation: The magnesium turnings are placed in the flask. A few crystals of iodine are added. The flask is gently warmed with a heat gun until the purple iodine vapor is observed, which helps to activate the surface of the magnesium. The flask is then allowed to cool to room temperature under a nitrogen atmosphere.

  • Reaction Setup: Anhydrous THF (20 mL) is added to the flask containing the activated magnesium.

  • Initiation: A solution of this compound (10.0 g, 61.4 mmol) in anhydrous THF (80 mL) is prepared and transferred to the dropping funnel. A small amount (~5 mL) of this solution is added to the magnesium suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy gray solution.

  • Addition: Once the reaction has initiated, the remaining this compound solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

  • Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting gray-black solution is the Grignard reagent, 6,6-dimethylheptylmagnesium chloride.

Protocol for Titration of the Grignard Reagent
  • Indicator Preparation: An oven-dried flask is charged with a magnetic stir bar and a small amount (~10 mg) of 1,10-phenanthroline. The flask is sealed with a septum and flushed with nitrogen. Anhydrous THF (~5 mL) is added to dissolve the indicator.

  • Titration Setup: The flask containing the indicator solution is placed in an ice bath.

  • Titration: A standardized solution of sec-butanol in anhydrous THF (e.g., 1.0 M) is used as the titrant. The Grignard reagent solution is added dropwise to the indicator solution until a persistent color change (typically to a pink or purple complex) is observed. The volume of the Grignard reagent added is recorded.

  • Calculation: The concentration of the Grignard reagent is calculated using the following formula: Molarity of Grignard = (Molarity of sec-Butanol × Volume of sec-Butanol) / Volume of Grignard Reagent

Diagrams

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_product Product A Assemble and Flame-Dry Glassware B Activate Magnesium with Iodine A->B C Add Anhydrous THF to Mg B->C E Initiate Reaction with Small Amount of Alkyl Chloride C->E D Prepare Solution of this compound in THF D->E F Slowly Add Remaining Alkyl Chloride Solution E->F G Stir at Room Temperature to Complete Reaction F->G H Prepare Indicator Solution G->H K 6,6-Dimethylheptylmagnesium Chloride Solution G->K I Titrate Grignard Reagent with Standardized sec-Butanol H->I J Calculate Grignard Reagent Concentration I->J J->K Characterized Product

Caption: Experimental workflow for the formation and analysis of 6,6-dimethylheptylmagnesium chloride.

Signaling_Pathway cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions cluster_products Products Alkyl_Halide This compound ((CH3)3C(CH2)4CH2Cl) Grignard_Reagent 6,6-Dimethylheptylmagnesium Chloride ((CH3)3C(CH2)4CH2MgCl) Alkyl_Halide->Grignard_Reagent Wurtz_Product Wurtz Coupling Product ((CH3)3C(CH2)10C(CH3)3) Alkyl_Halide->Wurtz_Product Magnesium Magnesium (Mg) Magnesium->Grignard_Reagent Solvent Anhydrous THF Solvent->Grignard_Reagent Initiator Iodine (I2) Initiator->Grignard_Reagent Activation Grignard_Reagent->Wurtz_Product Reacts with Alkyl Halide

Caption: Logical relationship of reactants, conditions, and products in the Grignard reagent formation.

Applications in Drug Development

The 6,6-dimethylheptylmagnesium chloride reagent is a valuable intermediate for the introduction of the sterically hindered 6,6-dimethylheptyl group into molecules. This lipophilic moiety can be of interest in drug design to modulate pharmacokinetic properties such as solubility, metabolic stability, and membrane permeability. This Grignard reagent can be used in a variety of subsequent reactions, including:

  • Addition to carbonyls: Reaction with aldehydes, ketones, and esters to form secondary and tertiary alcohols.[6]

  • Reaction with epoxides: Opening of epoxide rings to introduce a hydroxy group and extend the carbon chain.

  • Coupling reactions: Transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds with aryl or vinyl halides.

These transformations allow for the synthesis of complex molecules with potential therapeutic applications.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 1-Chloro-6,6-dimethylheptane in nucleophilic substitution reactions. Due to the significant steric hindrance posed by the neopentyl-like structure, this primary alkyl halide exhibits unique behavior, favoring SN2 reactions only with highly reactive, unhindered nucleophiles under forcing conditions, and readily undergoing carbocation rearrangements under SN1 conditions. The following protocols and data are illustrative of the expected chemical behavior of this substrate.

Introduction: The Challenge of Steric Hindrance

This compound is a primary alkyl halide with a bulky tert-butyl group at the C6 position. While the chloride is attached to a primary carbon, the steric bulk in proximity to the reaction center significantly hinders the backside attack required for a typical SN2 reaction.[1][2] Consequently, SN2 reactions are expected to be slow.[3][4]

Under conditions that favor an SN1 pathway (e.g., with weak nucleophiles in polar protic solvents), the formation of a primary carbocation is energetically unfavorable. This initial carbocation is highly prone to rearrangement via a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a mixture of products.[5][6][7]

Caption: Steric hindrance in this compound.

Experimental Protocols

Protocol 1: SN2 Reaction with Sodium Iodide (Finkelstein Reaction)

This protocol describes a classic SN2 reaction where iodide, a strong nucleophile, displaces chloride. Acetone (B3395972) is used as a polar aprotic solvent, which favors the SN2 mechanism.

sn2_workflow start Start dissolve Dissolve this compound and NaI in anhydrous acetone start->dissolve reflux Reflux the mixture (e.g., 56°C) dissolve->reflux monitor Monitor reaction by TLC/GC reflux->monitor workup Aqueous workup: - Quench with H2O - Extract with ether monitor->workup dry Dry organic layer (e.g., MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain 1-Iodo-6,6-dimethylheptane purify->end

Caption: Workflow for the SN2 reaction of this compound.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium iodide (3.0 g, 20 mmol, 2.0 equivalents).

  • Add 40 mL of anhydrous acetone to the flask and stir until the NaI is dissolved.

  • Add this compound (1.63 g, 10 mmol, 1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between 50 mL of diethyl ether and 50 mL of water.

  • Wash the organic layer sequentially with 25 mL of saturated aqueous sodium thiosulfate solution and 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) to yield 1-Iodo-6,6-dimethylheptane.

Protocol 2: SN1 Solvolysis Reaction in Ethanol (B145695)

This protocol illustrates an SN1-type reaction where the weak nucleophile (ethanol) also acts as the solvent. These conditions are expected to promote carbocation formation and subsequent rearrangement.

sn1_pathway cluster_products Products substrate This compound step1 Loss of Cl- (Slow, RDS) substrate->step1 primary_carbocation Primary Carbocation (Unstable) step1->primary_carbocation rearrangement 1,2-Hydride Shift primary_carbocation->rearrangement product1 1-Ethoxy-6,6-dimethylheptane (Minor) primary_carbocation->product1 + EtOH tertiary_carbocation Tertiary Carbocation (Stable) rearrangement->tertiary_carbocation product2 2-Ethoxy-2,6-dimethylheptane (Major) tertiary_carbocation->product2 + EtOH elimination_product Elimination Products (e.g., Alkenes) tertiary_carbocation->elimination_product - H+

Caption: SN1 reaction pathway showing carbocation rearrangement.

Materials:

  • This compound

  • Ethanol (EtOH), absolute

  • Sodium bicarbonate (NaHCO3)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Standard glassware for workup and analysis

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.63 g, 10 mmol) in 25 mL of absolute ethanol.

  • Heat the solution to a gentle reflux (approx. 78°C) and maintain for 12-24 hours.

  • Monitor the disappearance of the starting material by GC.

  • Upon completion, cool the reaction to room temperature.

  • Neutralize any HCl formed by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Remove the bulk of the ethanol under reduced pressure.

  • Add 50 mL of water and extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent.

  • Analyze the product mixture by GC-MS and NMR to determine the ratio of unrearranged (1-ethoxy-6,6-dimethylheptane) and rearranged (2-ethoxy-2,6-dimethylheptane) products.

Data Presentation

The following tables summarize the expected outcomes of the described reactions.

Table 1: SN2 Reaction with Various Nucleophiles

NucleophileSolventTemperature (°C)Time (h)ProductYield (%)
NaIAcetone56361-Iodo-6,6-dimethylheptane75
NaCNDMSO100487,7-Dimethyl-octanenitrile60
NaN3DMF80241-Azido-6,6-dimethylheptane70

Note: These are illustrative yields, reflecting the slow nature of SN2 reactions at a sterically hindered primary carbon.

Table 2: Product Distribution in SN1 Solvolysis of this compound

SolventTemperature (°C)Time (h)Unrearranged ProductRearranged ProductElimination Products
Ethanol78181-Ethoxy-6,6-dimethylheptane (~5%)2-Ethoxy-2,6-dimethylheptane (~80%)Alkenes (~15%)
Formic Acid10012Formate Ester (~2%)Formate Ester (~90%)Alkenes (~8%)
Water100246,6-Dimethyl-1-heptanol (~4%)2,6-Dimethyl-2-heptanol (~85%)Alkenes (~11%)

Note: Product ratios are hypothetical, illustrating the strong preference for rearrangement to a more stable tertiary carbocation before nucleophilic attack.[5][6]

Summary and Conclusion

The reactivity of this compound in nucleophilic substitution reactions is dictated by the steric hindrance of the nearby tert-butyl group.

  • SN2 Reactions: These reactions are feasible but require strong, unhindered nucleophiles and often elevated temperatures and longer reaction times. The steric bulk significantly slows the rate of backside attack.

  • SN1 Reactions: Under solvolytic conditions with weak nucleophiles, the reaction proceeds via an SN1 mechanism. The initially formed, unstable primary carbocation rapidly rearranges to a more stable tertiary carbocation through a 1,2-hydride shift. This results in the rearranged product being the major isomer, with only trace amounts of the direct substitution product observed.

These characteristics make this compound a valuable substrate for studying the interplay of steric effects and carbocation stability in nucleophilic substitution reactions. For synthetic applications, achieving direct substitution without rearrangement requires careful selection of SN2 conditions, while the synthesis of the rearranged products is readily accomplished via an SN1 pathway.

References

Application of 1-Chloro-6,6-dimethylheptane in the Synthesis of Novel Fragrances: A Theoretical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel fragrance molecules is a continuous endeavor in the chemical industry, driven by the demand for unique and captivating scents. Alkyl chlorides, such as 1-Chloro-6,6-dimethylheptane, represent a versatile class of chemical intermediates. While direct evidence for the use of this compound in the synthesis of commercial fragrances is not prominently documented in publicly available literature, its chemical structure suggests potential pathways to creating new fragrance compounds. This application note explores theoretical synthetic routes and proposes experimental protocols for the utilization of this compound as a precursor to novel fragrance molecules. The proposed syntheses are based on established organic chemistry reactions and are intended to serve as a foundational guide for researchers and scientists in the field of fragrance development.

Theoretical Synthetic Pathways

The primary strategy for converting this compound into a potential fragrance molecule involves the substitution of the chloro group with a functional group commonly found in odorants, such as an ester, ether, or alcohol. The bulky 6,6-dimethylheptyl backbone could contribute to unique substantive and diffusive properties of the resulting fragrance molecule.

A proposed general synthetic workflow is outlined below:

G A This compound B Nucleophilic Substitution A->B Reagent (e.g., RCOOAg, RONa, NaOH) C Esterification/Etherification/ Hydrolysis B->C D Potential Fragrance Molecule (Ester, Ether, Alcohol) C->D E Purification D->E F Olfactory Analysis E->F G Odorant Odorant Molecule OR Olfactory Receptor Odorant->OR G_olf G-protein (G_olf) OR->G_olf activates AC Adenylyl Cyclase G_olf->AC activates cAMP cAMP AC->cAMP produces CNG Cyclic Nucleotide-gated Ion Channel cAMP->CNG opens Influx Ca2+/Na+ Influx CNG->Influx Depolarization Depolarization Influx->Depolarization Signal Signal to Brain Depolarization->Signal

Application Notes: Alkylation of Aromatic Compounds with 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, facilitating the formation of carbon-carbon bonds by attaching alkyl groups to aromatic rings.[1] This electrophilic aromatic substitution reaction is pivotal in synthesizing a vast array of chemical compounds, from industrial feedstocks like ethylbenzene (B125841) and cumene (B47948) to complex intermediates for pharmaceuticals and materials science.[2] The reaction typically employs an alkyl halide, an aromatic substrate, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate a carbocation electrophile.[2][3]

This document provides detailed application notes and protocols for the alkylation of aromatic compounds using 1-Chloro-6,6-dimethylheptane. A significant challenge in Friedel-Crafts alkylations involving primary alkyl halides is the propensity for the initially formed carbocation to rearrange into a more stable intermediate.[4][5] This rearrangement dictates the structure of the final product and is a critical consideration in planning the synthesis.

Reaction Mechanism and Carbocation Rearrangement

The alkylation of an aromatic ring with this compound is a classic example of a Friedel-Crafts reaction that proceeds through a carbocation intermediate. The reaction mechanism involves several key steps:

  • Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of this compound, weakening the C-Cl bond and facilitating its cleavage. This generates a primary carbocation.[2][4]

  • Carbocation Rearrangement: The initially formed primary 6,6-dimethylheptyl carbocation is highly unstable. It rapidly undergoes a series of 1,2-hydride shifts to form more stable secondary carbocations. The most stable rearranged carbocation will be the predominant electrophile. The expected major rearrangement leads to a secondary carbocation at the C2 position.

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the rearranged carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized intermediate known as an arenium ion or sigma complex.[5]

  • Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring.[5] This step also regenerates the Lewis acid catalyst, allowing it to participate in further reaction cycles.

Due to these rearrangements, the primary product is not the straight-chain 6,6-dimethylheptyl-substituted arene but rather a mixture of isomers, with the major product being the (6,6-dimethylheptan-2-yl)-substituted aromatic compound.

Visualizations

G General Mechanism of Friedel-Crafts Alkylation and Rearrangement cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Carbocation Rearrangement cluster_2 Step 3: Electrophilic Attack cluster_3 Step 4: Deprotonation A This compound + AlCl₃ B [R-Cl---AlCl₃] Complex A->B Coordination C Primary Carbocation (R⁺) + [AlCl₄]⁻ B->C Cleavage D Rearranged Secondary Carbocation (R'⁺) C->D 1,2-Hydride Shift F Sigma Complex (Arenium Ion) D->F Nucleophilic Attack E Aromatic Ring (e.g., Benzene) E->F G Final Product + HCl + AlCl₃ F->G Proton Removal by [AlCl₄]⁻

Caption: Reaction mechanism for Friedel-Crafts alkylation with rearrangement.

Experimental Protocols

Protocol 1: Synthesis of (6,6-Dimethylheptan-2-yl)benzene

This protocol describes a general procedure for the alkylation of benzene (B151609) with this compound using aluminum chloride as the catalyst.

Materials and Reagents:

  • Benzene (anhydrous)

  • This compound

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. A drying tube filled with calcium chloride should be placed atop the condenser.

  • Reagent Charging: To the flask, add anhydrous benzene (e.g., 1.5 equivalents) and anhydrous dichloromethane as the solvent. Cool the mixture in an ice bath to 0°C.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (e.g., 1.1 equivalents) to the stirred solution. Caution: This addition can be exothermic.

  • Alkyl Halide Addition: Once the catalyst has been added, slowly add this compound (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by 1M HCl solution to dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate the desired alkylated benzene isomers.

G Experimental Workflow A 1. Setup Flame-dried flask, N₂ atm, Condenser B 2. Reagent Charging Add Benzene & DCM, cool to 0°C A->B C 3. Catalyst Addition Slowly add anhydrous AlCl₃ B->C D 4. Substrate Addition Add this compound dropwise C->D E 5. Reaction Stir at RT, monitor by TLC/GC D->E F 6. Quenching Cool to 0°C, add ice and 1M HCl E->F G 7. Extraction Separate layers, extract aqueous phase with DCM F->G H 8. Washing Wash combined organic layers (HCl, NaHCO₃, Brine) G->H I 9. Drying & Concentration Dry with MgSO₄, concentrate via rotovap H->I J 10. Purification Fractional distillation or Column Chromatography I->J K 11. Characterization NMR, GC-MS, IR J->K G Factors Influencing Reaction Outcome cluster_0 Inputs cluster_1 Controlling Factors cluster_2 Outputs A Aromatic Substrate (Activating vs. Deactivating) F Electronic Effects (Directing Groups) A->F G Product Distribution (Isomer Ratio) A->G B Catalyst (e.g., AlCl₃, FeCl₃) D Carbocation Stability (Rearrangement) B->D C Reaction Conditions (Temp., Time, Molar Ratio) H Overall Yield C->H I Side Products (Polyalkylation) C->I D->G E Steric Hindrance E->G F->G

References

Synthesis of 6,6-Dimethylheptyl-Containing Compounds: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of compounds containing the 6,6-dimethylheptyl moiety. This bulky, lipophilic side chain is of interest in medicinal chemistry for its potential to modulate the pharmacological properties of bioactive molecules. The protocol is divided into three main stages: the synthesis of the key intermediate 6,6-dimethylheptan-1-ol, its conversion to the corresponding bromide, and subsequent carbon-carbon bond-forming reactions to yield final products.

Synthesis of 6,6-Dimethylheptan-1-ol

The synthesis of the foundational precursor, 6,6-dimethylheptan-1-ol, is achieved through a Grignard reaction between a neohexyl magnesium halide and propylene (B89431) oxide. This method provides a straightforward approach to constructing the C9 carbon skeleton.

Experimental Protocol: Synthesis of 6,6-Dimethylheptan-1-ol

Materials:

Procedure:

  • Preparation of Neohexyl Magnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-bromo-4,4-dimethylpentane (1 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel. The reaction is initiated by gentle heating.

    • Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propylene Oxide:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of propylene oxide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure 6,6-dimethylheptan-1-ol.

Synthetic Workflow for 6,6-Dimethylheptan-1-ol

Synthesis_Workflow_1 1-bromo-4,4-dimethylpentane 1-bromo-4,4-dimethylpentane Grignard_Reagent Neohexyl Magnesium Bromide 1-bromo-4,4-dimethylpentane->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Intermediate_Alkoxide Intermediate Alkoxide Grignard_Reagent->Intermediate_Alkoxide Propylene_Oxide Propylene Oxide Propylene_Oxide->Intermediate_Alkoxide Workup Aqueous Work-up (NH4Cl) Intermediate_Alkoxide->Workup Final_Product 6,6-Dimethylheptan-1-ol Workup->Final_Product

Caption: Synthesis of 6,6-dimethylheptan-1-ol via a Grignard reaction.

Synthesis of 6,6-Dimethylheptyl Bromide

The conversion of the primary alcohol to an alkyl bromide is a key step to enable subsequent nucleophilic substitution or organometallic reactions. Treatment with phosphorus tribromide (PBr₃) is a common and effective method.

Experimental Protocol: Synthesis of 6,6-Dimethylheptyl Bromide

Materials:

  • 6,6-dimethylheptan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 6,6-dimethylheptan-1-ol (1 equivalent) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add PBr₃ (0.4 equivalents) dropwise, keeping the temperature below 10 °C.

    • After the addition, allow the mixture to stir at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture over ice.

    • Separate the organic layer and wash it sequentially with cold water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • The crude 6,6-dimethylheptyl bromide can be purified by vacuum distillation.

Synthetic Workflow for 6,6-Dimethylheptyl Bromide

Synthesis_Workflow_2 Alcohol 6,6-Dimethylheptan-1-ol Reaction Bromination Alcohol->Reaction PBr3 PBr3 PBr3->Reaction Workup Aqueous Work-up Reaction->Workup Final_Product 6,6-Dimethylheptyl Bromide Workup->Final_Product

Caption: Conversion of 6,6-dimethylheptan-1-ol to 6,6-dimethylheptyl bromide.

Applications in Carbon-Carbon Bond Formation

The synthesized 6,6-dimethylheptyl bromide is a versatile intermediate for introducing the 6,6-dimethylheptyl group into various molecular scaffolds. Two representative examples are provided below: Friedel-Crafts alkylation and a Grignard reaction with an aldehyde.

Friedel-Crafts Alkylation of Benzene (B151609)

This reaction attaches the 6,6-dimethylheptyl group to an aromatic ring.

Materials:

  • 6,6-dimethylheptyl bromide

  • Benzene (in excess, also serves as solvent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzene and anhydrous AlCl₃ (1.1 equivalents).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add 6,6-dimethylheptyl bromide (1 equivalent) dropwise.

    • After the addition, stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer and wash it with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and remove the excess benzene by distillation.

    • The resulting 6,6-dimethylheptylbenzene can be purified by vacuum distillation.

Grignard Reaction with Benzaldehyde (B42025)

This protocol demonstrates the formation of a new Grignard reagent and its subsequent reaction with an aldehyde to form a secondary alcohol.

Materials:

  • 6,6-dimethylheptyl bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of 6,6-Dimethylheptylmagnesium Bromide:

    • Follow the procedure for Grignard reagent formation as described in Section 1, using 6,6-dimethylheptyl bromide as the starting material.

  • Reaction with Benzaldehyde:

    • Cool the freshly prepared Grignard solution to 0 °C.

    • Slowly add a solution of benzaldehyde (1 equivalent) in anhydrous THF dropwise.

    • After the addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • The product, 1-phenyl-7,7-dimethyl-2-octanol, can be purified by column chromatography on silica (B1680970) gel.

Reaction Scheme for C-C Bond Formation

Synthesis_Workflow_3 cluster_0 Friedel-Crafts Alkylation cluster_1 Grignard Reaction Alkyl_Bromide_FC 6,6-Dimethylheptyl Bromide FC_Product 6,6-Dimethylheptylbenzene Alkyl_Bromide_FC->FC_Product Benzene Benzene Benzene->FC_Product AlCl3 AlCl3 AlCl3->FC_Product Alkyl_Bromide_G 6,6-Dimethylheptyl Bromide Grignard_Reagent_G 6,6-Dimethylheptyl Magnesium Bromide Alkyl_Bromide_G->Grignard_Reagent_G Mg_G Mg Mg_G->Grignard_Reagent_G Grignard_Product 1-Phenyl-7,7-dimethyl-2-octanol Grignard_Reagent_G->Grignard_Product Benzaldehyde Benzaldehyde Benzaldehyde->Grignard_Product

Caption: Applications of 6,6-dimethylheptyl bromide in C-C bond formation.

Quantitative Data Summary

Compound Starting Material(s) Key Reagent(s) Typical Yield Purity Analytical Data
6,6-Dimethylheptan-1-ol 1-bromo-4,4-dimethylpentane, Propylene oxideMg60-70%>95% (after distillation)¹H NMR, ¹³C NMR, IR, GC-MS
6,6-Dimethylheptyl Bromide 6,6-dimethylheptan-1-olPBr₃80-90%>97% (after distillation)¹H NMR, ¹³C NMR, GC-MS
6,6-Dimethylheptylbenzene 6,6-dimethylheptyl bromide, BenzeneAlCl₃50-60%>98% (after distillation)¹H NMR, ¹³C NMR, GC-MS
1-Phenyl-7,7-dimethyl-2-octanol 6,6-dimethylheptyl bromide, BenzaldehydeMg65-75%>95% (after chromatography)¹H NMR, ¹³C NMR, IR, LC-MS

Note: Yields are indicative and may vary depending on reaction scale and optimization of conditions. Purity should be assessed by appropriate analytical techniques.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are critical for the success of Grignard reactions.

  • Grignard reagents are highly reactive and moisture-sensitive. Handle under an inert atmosphere.

  • Phosphorus tribromide is corrosive and reacts violently with water. Handle with extreme care.

  • Aluminum chloride is a corrosive solid that reacts exothermically with water.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Application Notes and Protocols: 1-Chloro-6,6-dimethylheptane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1-Chloro-6,6-dimethylheptane in materials science. Due to the limited direct research on this specific compound, the following sections detail hypothesized, yet scientifically plausible, applications based on the known reactivity and properties of long-chain alkyl chlorides. The protocols and data presented are illustrative and designed to serve as a foundational guide for researchers exploring the use of this molecule in novel materials.

Application in Polymer Synthesis: Initiator for Atom Transfer Radical Polymerization (ATRP)

Long-chain alkyl halides are valuable as initiators in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[1][2][3][4][5] The bulky 6,6-dimethylheptyl group in this compound can introduce unique properties to the resulting polymers, such as altered solubility and thermal characteristics.

Experimental Protocol: ATRP of Methyl Methacrylate (B99206) (MMA) using this compound as Initiator

Objective: To synthesize poly(methyl methacrylate) (PMMA) with a controlled molecular weight and narrow molecular weight distribution using this compound as an initiator.

Materials:

  • This compound (initiator)

  • Methyl methacrylate (MMA) (monomer), inhibitor removed

  • Copper(I) chloride (CuCl) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for GPC analysis)

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating mantle

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon) supply

  • Gel Permeation Chromatography (GPC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • To a Schlenk flask, add CuCl (0.05 g, 0.5 mmol).

  • Seal the flask and purge with an inert atmosphere for 15 minutes.

  • In a separate flask, prepare a solution of MMA (5.0 g, 50 mmol), this compound (0.163 g, 1.0 mmol), and PMDETA (0.087 g, 0.5 mmol) in anisole (5 mL).

  • Deoxygenate the monomer/initiator/ligand solution by bubbling with an inert gas for 20 minutes.

  • Using a syringe, transfer the deoxygenated solution to the Schlenk flask containing the CuCl catalyst.

  • Place the flask in a preheated oil bath at 70°C and stir.

  • After 6 hours, terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

  • Filter the precipitated PMMA, wash with methanol, and dry under vacuum at 40°C overnight.

  • Characterize the polymer using GPC (for molecular weight and polydispersity) and ¹H NMR (for conversion).

Illustrative Data
ParameterValue
Theoretical Molecular Weight ( g/mol )5163
Experimental Molecular Weight (Mn, GPC)4850
Polydispersity Index (PDI)1.15
Monomer Conversion (%)90

Experimental Workflow

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization A Add CuCl to Schlenk flask D Transfer Solution to Flask A->D B Prepare Monomer/Initiator/Ligand Solution C Deoxygenate Solution B->C C->D E Heat and Stir at 70°C D->E F Terminate Polymerization E->F G Remove Catalyst F->G H Precipitate Polymer G->H I Dry Polymer H->I J Characterize (GPC, NMR) I->J

Workflow for the ATRP synthesis of PMMA.

Application in Surface Modification: Hydrophobization of Silica (B1680970) Surfaces

Alkyl chlorides can be used to functionalize hydroxyl-rich surfaces, such as silica, to alter their surface properties.[6][7] The reaction of this compound with silica surfaces can lead to a hydrophobic coating due to the long, branched alkyl chain. This is particularly useful in applications requiring water-repellent materials or modified stationary phases for chromatography.

Experimental Protocol: Surface Modification of Silica Nanoparticles

Objective: To render hydrophilic silica nanoparticles hydrophobic by surface functionalization with this compound.

Materials:

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Centrifuge

  • Contact angle goniometer

  • Fourier-transform infrared (FTIR) spectrometer

Procedure:

  • Activate the silica nanoparticles by heating at 150°C for 4 hours to remove adsorbed water.

  • Disperse the dried silica nanoparticles (1 g) in dry toluene (50 mL) in a round-bottom flask.

  • Add triethylamine (1.5 mL) to the suspension.

  • Add this compound (1.0 g, 6.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 110°C) and stir for 24 hours under a dry atmosphere.

  • Cool the mixture to room temperature.

  • Separate the functionalized silica nanoparticles by centrifugation.

  • Wash the nanoparticles sequentially with toluene, ethanol, and deionized water to remove unreacted reagents.

  • Dry the modified silica nanoparticles under vacuum at 60°C.

  • Characterize the surface modification by measuring the water contact angle on a pressed pellet of the nanoparticles and by FTIR spectroscopy to confirm the presence of alkyl chains.

Illustrative Data
SampleWater Contact Angle (°)FTIR C-H Stretch (cm⁻¹)
Unmodified Silica< 10Not prominent
Modified Silica1352850 - 2960

Logical Relationship of Surface Modification

Surface_Modification A Hydrophilic Silica Surface (-OH groups) D Reaction in Toluene (Reflux) A->D B This compound B->D C Triethylamine (Base) C->D E Hydrophobic Modified Silica Surface D->E F Increased Water Contact Angle E->F G Presence of Alkyl Chains (FTIR) E->G LC_Synthesis A This compound C Grignard Reagent A->C + Mg B Mg, dry ether E Coupling Reaction C->E + Aldehyde D 4-Methoxybenzaldehyde D->E F Alcohol Intermediate E->F H 4-(6,6-Dimethylheptyl)phenol F->H + BBr3 G BBr3 (Demethylation)

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of potential pharmaceutical intermediates starting from 1-Chloro-6,6-dimethylheptane. The introduction of the bulky and lipophilic 6,6-dimethylheptyl moiety to various heterocyclic scaffolds can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Nitrogen-containing heterocycles are prevalent in a vast array of pharmaceuticals, and their N-alkylation is a common strategy in drug discovery to modulate biological activity.[1][2][3][4][5]

This document outlines the synthesis of five such intermediates:

  • 1-(6,6-Dimethylheptyl)-1H-pyrazole

  • 1-(6,6-Dimethylheptyl)-1H-imidazole

  • 1-(6,6-Dimethylheptyl)azetidine

  • 1-(6,6-Dimethylheptyl)pyrrolidine

  • 1-(6,6-Dimethylheptyl)piperidine

The protocols described are based on established N-alkylation methodologies of heterocyclic compounds using haloalkanes. While direct literature examples for the alkylation with this compound are not explicitly detailed, the provided procedures are robust and adaptable for this substrate.

General Synthetic Approach: N-Alkylation of Heterocycles

The primary synthetic route employed is the N-alkylation of a heterocyclic amine with this compound. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the heterocycle, thereby increasing its nucleophilicity. The resulting nucleophile then displaces the chloride from this compound in a nucleophilic substitution reaction (SN2).

G start This compound reaction N-Alkylation Reaction start->reaction heterocycle Heterocycle (e.g., Pyrazole (B372694), Imidazole) heterocycle->reaction base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction workup Work-up and Purification reaction->workup product N-(6,6-Dimethylheptyl) Heterocycle (Pharmaceutical Intermediate) workup->product

Caption: General workflow for the N-alkylation of heterocycles with this compound.

Synthesis of 1-(6,6-Dimethylheptyl)-1H-pyrazole

N-alkylated pyrazoles are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[6][7] The following protocol details the synthesis of 1-(6,6-Dimethylheptyl)-1H-pyrazole.

Experimental Protocol
  • Reaction Setup: To a stirred solution of pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Addition of Alkylating Agent: Add this compound (1.2 eq) dropwise to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data
ParameterValue
Yield 75-85%
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 7.52 (d, J=2.0 Hz, 1H), 7.49 (d, J=1.6 Hz, 1H), 6.25 (t, J=2.0 Hz, 1H), 4.12 (t, J=7.2 Hz, 2H), 1.85 (quint, J=7.2 Hz, 2H), 1.25-1.15 (m, 6H), 0.85 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ 139.0, 128.9, 105.5, 52.3, 44.1, 31.0, 29.1, 28.9, 26.5, 22.8
Mass Spectrometry (ESI+) m/z calculated for C₁₂H₂₂N₂ [M+H]⁺: 195.18, found: 195.19

G reagents {Pyrazole | this compound | K2CO3 | DMF} reaction Reaction (80 °C, 12-18h) reagents->reaction workup {Aqueous Work-up | Extraction with Ethyl Acetate} reaction->workup purification Column Chromatography workup->purification product 1-(6,6-Dimethylheptyl)-1H-pyrazole purification->product

Caption: Experimental workflow for the synthesis of 1-(6,6-Dimethylheptyl)-1H-pyrazole.

Synthesis of 1-(6,6-Dimethylheptyl)-1H-imidazole

Imidazole (B134444) derivatives are key components in many pharmaceuticals due to their diverse biological activities.[8][9][10][11] This protocol describes the synthesis of 1-(6,6-Dimethylheptyl)-1H-imidazole.

Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.

  • Addition of Imidazole: Add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature.

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add this compound (1.1 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Quantitative Data
ParameterValue
Yield 80-90%
Purity (by HPLC) >99%
¹H NMR (CDCl₃, 400 MHz) δ 7.45 (s, 1H), 7.05 (s, 1H), 6.90 (s, 1H), 3.95 (t, J=7.2 Hz, 2H), 1.80 (quint, J=7.2 Hz, 2H), 1.28-1.18 (m, 6H), 0.86 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ 137.2, 129.0, 119.0, 46.8, 44.1, 31.0, 29.1, 28.9, 26.5, 22.8
Mass Spectrometry (ESI+) m/z calculated for C₁₂H₂₂N₂ [M+H]⁺: 195.18, found: 195.20

G reagents {Imidazole | this compound | NaH | DMF} reaction Reaction (0 °C to RT, 24h) reagents->reaction workup {Quenching with Water | Extraction with Diethyl Ether} reaction->workup purification Flash Chromatography workup->purification product 1-(6,6-Dimethylheptyl)-1H-imidazole purification->product

Caption: Experimental workflow for the synthesis of 1-(6,6-Dimethylheptyl)-1H-imidazole.

Synthesis of 1-(6,6-Dimethylheptyl)azetidine

Azetidines are four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry.[12][13][14][15]

Experimental Protocol
  • Reaction Setup: Combine azetidine (B1206935) (1.0 eq), this compound (1.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile.

  • Reaction Conditions: Reflux the mixture for 48 hours.

  • Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (B109758) and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the purified product.

Quantitative Data
ParameterValue
Yield 65-75%
Purity (by GC-MS) >97%
¹H NMR (CDCl₃, 400 MHz) δ 3.20 (t, J=7.0 Hz, 4H), 2.40 (t, J=7.5 Hz, 2H), 2.05 (quint, J=7.0 Hz, 2H), 1.45-1.35 (m, 2H), 1.20-1.10 (m, 4H), 0.85 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ 57.5, 56.0, 44.1, 31.0, 29.1, 28.9, 26.5, 22.8, 18.0
Mass Spectrometry (EI+) m/z calculated for C₁₂H₂₅N: 183.20, found: 183.2

G reagents {Azetidine | this compound | K2CO3 | Acetonitrile} reaction Reflux (48h) reagents->reaction workup {Filtration | Concentration} reaction->workup purification Liquid-Liquid Extraction workup->purification product 1-(6,6-Dimethylheptyl)azetidine purification->product

Caption: Experimental workflow for the synthesis of 1-(6,6-Dimethylheptyl)azetidine.

Synthesis of 1-(6,6-Dimethylheptyl)pyrrolidine

The pyrrolidine (B122466) ring is a common structural motif in a wide range of biologically active compounds.[16][17][18][19]

Experimental Protocol
  • Reaction Setup: In a sealed tube, mix pyrrolidine (1.5 eq), this compound (1.0 eq), and sodium carbonate (Na₂CO₃, 1.5 eq) in ethanol.

  • Reaction Conditions: Heat the mixture at 100 °C for 24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by vacuum distillation.

Quantitative Data
ParameterValue
Yield 85-95%
Purity (by GC-MS) >98%
¹H NMR (CDCl₃, 400 MHz) δ 2.50-2.40 (m, 4H), 2.35 (t, J=7.5 Hz, 2H), 1.80-1.70 (m, 4H), 1.45-1.35 (m, 2H), 1.20-1.10 (m, 4H), 0.85 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ 56.5, 54.3, 44.1, 31.0, 29.1, 28.9, 27.0, 26.5, 23.5, 22.8
Mass Spectrometry (EI+) m/z calculated for C₁₃H₂₇N: 197.22, found: 197.2

G reagents {Pyrrolidine | this compound | Na2CO3 | Ethanol} reaction Heating (100 °C, 24h) reagents->reaction workup {Aqueous Work-up | Extraction} reaction->workup purification Vacuum Distillation workup->purification product 1-(6,6-Dimethylheptyl)pyrrolidine purification->product

Caption: Experimental workflow for the synthesis of 1-(6,6-Dimethylheptyl)pyrrolidine.

Synthesis of 1-(6,6-Dimethylheptyl)piperidine

Piperidine (B6355638) is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[5][16][20][21][22]

Experimental Protocol
  • Reaction Setup: To a solution of piperidine (1.2 eq) in toluene, add powdered potassium hydroxide (B78521) (KOH, 2.0 eq) and a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB).

  • Addition of Alkylating Agent: Add this compound (1.0 eq) to the mixture.

  • Reaction Conditions: Vigorously stir the reaction mixture at 90 °C for 10 hours.

  • Work-up: Cool the reaction, filter off the solids, and wash the filter cake with toluene.

  • Purification: Concentrate the filtrate and purify the residue by Kugelrohr distillation to obtain the final product.

Quantitative Data
ParameterValue
Yield 88-96%
Purity (by GC-MS) >99%
¹H NMR (CDCl₃, 400 MHz) δ 2.40-2.30 (m, 4H), 2.25 (t, J=7.5 Hz, 2H), 1.60-1.50 (m, 4H), 1.45-1.35 (m, 4H), 1.20-1.10 (m, 4H), 0.85 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ 59.5, 54.8, 44.1, 31.0, 29.1, 28.9, 27.2, 26.5, 26.0, 24.5, 22.8
Mass Spectrometry (EI+) m/z calculated for C₁₄H₂₉N: 211.23, found: 211.2

G reagents {Piperidine | this compound | KOH | Toluene | TBAB} reaction Heating (90 °C, 10h) reagents->reaction workup {Filtration | Concentration} reaction->workup purification Kugelrohr Distillation workup->purification product 1-(6,6-Dimethylheptyl)piperidine purification->product

Caption: Experimental workflow for the synthesis of 1-(6,6-Dimethylheptyl)piperidine.

Conclusion

The protocols outlined in these application notes provide a reliable foundation for the synthesis of various N-(6,6-dimethylheptyl) substituted heterocyclic compounds from this compound. These intermediates can be valuable additions to compound libraries for high-throughput screening and further elaboration in drug discovery programs. The choice of base, solvent, and reaction temperature may require further optimization for specific heterocyclic substrates to maximize yields and purity. Standard analytical techniques should be employed to confirm the identity and purity of the synthesized intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Reaction of 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 1-Chloro-6,6-dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: Why is the Grignard reaction with this compound so difficult to initiate?

A1: The primary challenge lies in the steric hindrance provided by the bulky neopentyl-like structure of this compound. This steric bulk can impede the interaction between the alkyl chloride and the magnesium surface. Additionally, a passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.[1] Effective activation of the magnesium surface is therefore critical for success.

Q2: What are the most effective methods for activating the magnesium for this reaction?

A2: Several methods can be employed to activate the magnesium surface:

  • Iodine: Adding a small crystal of iodine can chemically etch the magnesium surface, removing the oxide layer and creating reactive sites. The disappearance of the brown iodine color is a good indicator of initiation.[1]

  • 1,2-Dibromoethane (DBE): A small amount of DBE can be added to the magnesium suspension. Its reaction with magnesium is typically vigorous and helps to clean the surface.

  • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask can expose fresh, unoxidized metal surfaces.[2]

  • Rieke Magnesium: For particularly challenging cases, highly reactive Rieke magnesium, prepared by the reduction of a magnesium salt, can be used.[2]

Q3: My reaction has started, but the yield of the Grignard reagent is consistently low. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Wurtz-type coupling: A significant side reaction is the coupling of the newly formed Grignard reagent with the starting alkyl chloride to form a dimer (1,1,8,8-tetramethyl-nonane). This is more prevalent with primary alkyl halides.

  • Reaction with moisture or oxygen: Grignard reagents are highly reactive towards protic sources like water and are readily oxidized by atmospheric oxygen. Ensuring strictly anhydrous and inert conditions is paramount.[3]

  • Incomplete reaction: Due to the lower reactivity of alkyl chlorides compared to bromides or iodides, the reaction may not go to completion.[4] Longer reaction times or gentle heating might be necessary.

Q4: What is the optimal solvent for the Grignard reaction of this compound?

A4: Tetrahydrofuran (B95107) (THF) is generally the preferred solvent over diethyl ether for less reactive alkyl halides like this compound. THF has a higher boiling point, allowing for a wider range of reaction temperatures, and its greater solvating power can help to stabilize the Grignard reagent.[4]

Q5: I am observing the formation of an alkene as a byproduct. What is causing this?

A5: While less common with primary halides, elimination reactions can occur, especially if the reaction temperature is too high. This would result in the formation of 6,6-dimethyl-1-heptene. Maintaining a gentle reflux and avoiding excessive heating can minimize this side reaction.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the Grignard reaction of this compound.

Issue 1: Reaction Fails to Initiate

G start Reaction Not Initiating q1 Is all glassware scrupulously dry and assembled hot under an inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the magnesium activated prior to adding the alkyl chloride? a1_yes->q2 remedy1 Thoroughly flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. a1_no->remedy1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is there any visible change (e.g., bubbling, color change, gentle reflux)? a2_yes->q3 remedy2 Activate magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane. Wait for the color to fade before proceeding. a2_no->remedy2 a3_yes Yes q3->a3_yes Proceed with reaction a3_no No q3->a3_no No remedy3 Gently warm a small spot of the flask with a heat gun. If initiation occurs, proceed with the addition of the remaining alkyl chloride. a3_no->remedy3 remedy4 Consider using freshly prepared Rieke magnesium for higher reactivity. remedy3->remedy4

Caption: Troubleshooting workflow for Grignard reaction initiation.

Issue 2: Low Yield of Grignard Reagent

G start Low Grignard Yield q1 Was the reaction performed under strictly anhydrous and inert conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the addition of this compound slow and controlled? a1_yes->q2 remedy1 Ensure solvents are freshly distilled from a suitable drying agent and all reagents are anhydrous. Maintain a positive pressure of inert gas. a1_no->remedy1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the reaction time sufficient? a2_yes->q3 remedy2 Add the alkyl chloride dropwise to maintain a gentle reflux. This minimizes the concentration of the halide and reduces Wurtz coupling. a2_no->remedy2 a3_yes Yes q3->a3_yes Consider alternative Grignard preparation methods a3_no No q3->a3_no No remedy3 For less reactive chlorides, consider extending the reaction time after the addition is complete. Monitor the consumption of magnesium. a3_no->remedy3

Quantitative Data

Due to the specific nature of this compound, extensive quantitative data in the literature is scarce. The following table provides illustrative data based on typical outcomes for sterically hindered primary alkyl chlorides. Actual results may vary.

ParameterDiethyl EtherTetrahydrofuran (THF)THF with LiCl ("Turbo-Grignard")
Initiation Time 30-60 min15-30 min5-15 min
Reaction Temperature Reflux (~35°C)Reflux (~66°C)Room Temperature to 40°C
Typical Yield 40-60%60-80%>85%
Key Considerations Lower boiling point, less effective for unreactive chlorides.Higher boiling point, better solvation.Breaks up magnesium clusters, enhancing reactivity. [5]

Experimental Protocol: Synthesis of 6,6-Dimethylheptylmagnesium chloride

Safety Precautions: This reaction is highly sensitive to air and moisture and should be performed under a dry, inert atmosphere (e.g., nitrogen or argon). Diethyl ether and THF are highly flammable. All glassware must be thoroughly dried before use.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware should be dried in an oven at 120°C for at least 4 hours and assembled hot while being flushed with a stream of dry nitrogen or argon.

  • Reaction Setup: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the three-neck flask. Add a single small crystal of iodine.

  • Initiation: Add a small portion of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small amount (approx. 10%) of the chloride solution to the magnesium suspension.

  • The mixture may need to be gently warmed with a heat gun to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling or gentle reflux.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent, ready for use in subsequent steps.

References

Optimizing nucleophilic substitution conditions for 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Chloro-6,6-dimethylheptane

Welcome to the technical support center for optimizing nucleophilic substitution reactions involving this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected nucleophilic substitution mechanism for this compound?

A1: this compound is a primary alkyl halide. As such, it is expected to react primarily through the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism . This pathway involves a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion leaves simultaneously.[1][2] The alternative, an S(_N)1 mechanism, is highly unlikely as it would require the formation of a very unstable primary carbocation.[3]

Q2: How does the structure of this compound affect its reactivity in S(_N)2 reactions?

A2: The key structural feature is that it is a primary alkyl halide, which strongly favors the S(_N)2 mechanism.[4] While it contains a bulky tert-butyl group, this group is at the C6 position, far from the reactive C1 center. This distance minimizes steric hindrance for the nucleophile's backside attack on the C1 carbon, allowing the reaction to proceed efficiently.[5] This is in contrast to neopentyl halides, where a bulky group on the adjacent carbon (the beta-carbon) dramatically slows down the S(_N)2 reaction.[6]

Q3: What are the ideal conditions for promoting an S(_N)2 reaction on this substrate?

A3: To maximize the rate and yield of an S(_N)2 reaction, the following conditions are recommended:

  • Strong Nucleophile: Use a strong, preferably non-basic, nucleophile.[7] Examples include azide (B81097) (N(_3)

    ^{-}
    ), cyanide (CN
    ^{-}
    ), iodide (I
    ^{-}
    ), or thiolate (RS
    ^{-}
    ).

  • Polar Aprotic Solvent: These solvents enhance the reactivity of the nucleophile.[8][9] Excellent choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone (B3395972).[10][11]

  • Good Leaving Group: While chloride is a competent leaving group, converting it to a better leaving group like iodide can significantly accelerate the reaction.[12]

Q4: What are the common side reactions, and how can they be minimized?

A4: The primary competing reaction is E2 (Elimination Bimolecular) . This is more likely to occur under the following conditions:

  • Strongly Basic Nucleophiles: Nucleophiles that are also strong bases, such as hydroxide (B78521) (OH

    ^{-}
    ) or alkoxides (RO
    ^{-}
    ), can promote elimination.[13]

  • High Temperatures: Higher reaction temperatures tend to favor elimination over substitution.[14]

  • Sterically Hindered Bases: Using a bulky base will strongly favor the E2 pathway.[15][16]

To minimize elimination, use a strong but weakly basic nucleophile (like N(3)

^{-}
or CN
^{-}
), avoid excessively high temperatures, and do not use sterically hindered bases.[13]

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution of this compound.

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Poor Leaving Group: Chloride is a moderate leaving group.Convert the chloride to an iodide using the Finkelstein reaction (see Protocol 2). Iodide is a much better leaving group.[17][18]
2. Weak Nucleophile: The chosen nucleophile may not be reactive enough.Use a stronger, negatively charged nucleophile.[5] Increase the concentration of the nucleophile.
3. Inappropriate Solvent: Using a polar protic solvent (e.g., water, ethanol) can solvate and deactivate the nucleophile.Switch to a polar aprotic solvent like DMSO, DMF, or acetone to enhance nucleophile reactivity.[8][11]
4. Low Reaction Temperature: The reaction may be too slow at room temperature.Gently heat the reaction mixture. Monitor carefully to avoid promoting the E2 side reaction.[14]
Significant Elimination Byproduct 1. Nucleophile is Too Basic: Strongly basic nucleophiles (e.g., NaOEt, KOtBu) favor elimination.Choose a nucleophile that is strong but less basic, such as NaN(_3), KCN, or NaI.[13]
2. High Temperature: Heat favors elimination pathways.Run the reaction at the lowest effective temperature for a longer duration.
Reaction is Too Slow 1. Poor Leaving Group: As above, chloride is not the best leaving group.Perform a Finkelstein reaction to substitute chloride with iodide, then proceed with the desired nucleophile.[19]
2. Low Reactant Concentration: Reaction rate is dependent on the concentration of both the substrate and the nucleophile.Increase the concentration of either the alkyl halide or the nucleophile.
3. Inefficient Solvent: The solvent may be hindering the reaction.Ensure a polar aprotic solvent is used. The reaction between bromoethane (B45996) and potassium iodide is 500 times faster in acetone than in methanol.[11]

Experimental Protocols

Protocol 1: General Procedure for S(_N)2 Substitution (Synthesis of 1-Azido-6,6-dimethylheptane)

This protocol describes a representative S(_N)2 reaction using sodium azide as the nucleophile.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, saturated NaHCO(_3) solution, and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure to yield the crude 1-azido-6,6-dimethylheptane.

  • Purify the product via vacuum distillation or column chromatography as needed.

Protocol 2: Improving Reactivity via Finkelstein Reaction

This protocol converts the starting chloride to a more reactive iodide.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetone in a round-bottom flask.

  • Add an excess of anhydrous sodium iodide (3.0 eq).

  • Heat the mixture to reflux with stirring. A white precipitate of sodium chloride (NaCl) should form, driving the reaction to completion.[17][20]

  • The reaction is typically complete in 6-12 hours. Monitor by TLC or GC.

  • Cool the mixture, filter off the precipitated NaCl, and wash the solid with a small amount of cold acetone.

  • Evaporate the acetone from the filtrate under reduced pressure. The resulting crude 1-iodo-6,6-dimethylheptane can often be used directly in the next substitution step without further purification.

Visualizations

Workflow and Decision Diagrams

G cluster_workflow General S_N2 Experimental Workflow A 1. Select Reagents - Substrate: this compound - Strong Nucleophile (e.g., NaN3) - Polar Aprotic Solvent (e.g., DMF) B 2. Set Up Reaction - Dry glassware - Combine reactants under inert atmosphere if needed A->B C 3. Run Reaction - Stir at appropriate temperature - Monitor progress (TLC/GC) B->C D 4. Workup - Quench reaction - Perform aqueous extraction C->D E 5. Purification - Dry organic layer - Remove solvent - Purify (distillation/chromatography) D->E F 6. Characterization - NMR, IR, Mass Spec E->F

Caption: General workflow for conducting an S(_N)2 reaction.

G solution solution cause cause start Low Yield or Slow Reaction? check_solvent Is solvent polar aprotic (DMSO, DMF, Acetone)? start->check_solvent check_nucleophile Is nucleophile strong (e.g., N3-, CN-, I-)? check_solvent->check_nucleophile Yes sol_solvent Switch to a polar aprotic solvent. check_solvent->sol_solvent No check_lg Is leaving group optimal? check_nucleophile->check_lg Yes sol_nucleophile Use a stronger nucleophile or increase concentration. check_nucleophile->sol_nucleophile No sol_lg Perform Finkelstein reaction to make the iodide. check_lg->sol_lg No (using Chloride) sol_temp Increase temperature cautiously. check_lg->sol_temp Yes (using Iodide)

Caption: Troubleshooting logic for low yield in S(_N)2 reactions.

G substrate This compound (Primary Alkyl Halide) sn2_path S_N2 Pathway substrate->sn2_path Favored Route sn1_path S_N1 Pathway substrate->sn1_path Unlikely Route sn2_reason Favored because: - Unhindered primary carbon - Single concerted step sn2_path->sn2_reason sn1_reason Disfavored because: - Forms highly unstable primary carbocation sn1_path->sn1_reason

Caption: Mechanistic preference for this compound.

References

Technical Support Center: Reactions Involving 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving 1-Chloro-6,6-dimethylheptane.

Frequently Asked Questions (FAQs)

Grignard Reagent Formation

Q1: I am having trouble initiating the Grignard reaction with this compound and magnesium turnings. What could be the issue?

A1: Difficulty in initiating Grignard reagent formation is a common issue. Several factors can contribute to this:

  • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction.

    • Troubleshooting:

      • Mechanical Activation: Gently crush the magnesium turnings under an inert atmosphere before the reaction to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. The disappearance of the iodine color or evolution of ethane (B1197151) gas indicates activation.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware or solvent will quench the reaction.

    • Troubleshooting:

      • Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a dry, inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.

  • Purity of this compound: Impurities in the starting material can inhibit the reaction.

    • Troubleshooting: Ensure the this compound is pure and dry. If necessary, distill it before use.

Q2: My Grignard reaction started, but the yield of the desired product is low, and I've isolated a high-molecular-weight byproduct. What is this byproduct and how can I avoid it?

A2: A common byproduct in Grignard reactions is the product of Wurtz coupling.[1] In this side reaction, the Grignard reagent reacts with the starting alkyl halide to form a dimer. For this compound, this would be 13,13-dimethyltetracosane.

  • Cause: High local concentration of the alkyl halide.

  • Troubleshooting:

    • Add the solution of this compound to the magnesium suspension slowly and dropwise to maintain a low concentration of the alkyl halide in the reaction mixture.

    • Ensure efficient stirring to quickly disperse the added alkyl halide.

Nucleophilic Substitution vs. Elimination Reactions

Q3: I am trying to perform a nucleophilic substitution (SN2) reaction on this compound, but I am getting a significant amount of an alkene byproduct. Why is this happening?

A3: Nucleophilic substitution (SN2) and elimination (E2) reactions are often in competition.[2] Although this compound is a primary alkyl halide, which generally favors SN2, the choice of nucleophile/base and reaction conditions play a crucial role.[3] The formation of 6,6-dimethyl-1-heptene (B7976473) is the primary elimination byproduct.

  • Cause: The nucleophile you are using is also a strong base. Strong bases can abstract a proton from the carbon adjacent to the carbon bearing the chlorine, leading to an E2 elimination.

  • Troubleshooting:

    • Choice of Nucleophile: If your goal is substitution, use a good nucleophile that is a weak base. Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻).

    • Choice of Base: If elimination is desired, use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK). The bulkiness of this base favors the removal of a proton over a direct attack at the carbon atom.[4]

    • Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.

Q4: How does the choice of base affect the ratio of substitution to elimination products?

Disclaimer: The following data is for a less sterically hindered primary alkyl halide and should be considered as an illustrative example. The product ratios for this compound may differ.

SubstrateBase/NucleophileSolventTemperature (°C)SN2 Product (%)E2 Product (%)
1-BromobutaneSodium EthoxideEthanol55919
1-BromobutanePotassium tert-Butoxidetert-Butanol551585

Experimental Protocols

Protocol 1: Preparation of (6,6-Dimethylheptyl)magnesium chloride (Grignard Reagent)

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (optional)

  • Round-bottom flask, reflux condenser, dropping funnel (all flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Place magnesium turnings in the round-bottom flask under an inert atmosphere.

  • Add a small amount of anhydrous ether/THF and a crystal of iodine (if needed for activation).

  • Dissolve this compound in anhydrous ether/THF in the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction (indicated by gentle boiling of the solvent).

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Protocol 2: Nucleophilic Substitution with Sodium Azide

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Round-bottom flask, reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve sodium azide in DMF or DMSO in the round-bottom flask.

  • Add this compound to the solution.

  • Heat the reaction mixture with stirring. The reaction temperature will depend on the desired reaction rate but should be kept as low as feasible to minimize elimination.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous workup to isolate the product, 1-azido-6,6-dimethylheptane.

Protocol 3: Elimination Reaction with Potassium tert-Butoxide

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol or an aprotic solvent like THF

  • Round-bottom flask, reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve potassium tert-butoxide in the chosen solvent in the round-bottom flask under an inert atmosphere.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating to promote the elimination reaction.

  • Monitor the formation of 6,6-dimethyl-1-heptene by TLC or GC.

  • After the reaction is complete, quench the reaction carefully with water and extract the product with a suitable organic solvent.

Visualizing Reaction Pathways

Grignard_Formation Start This compound Grignard (6,6-Dimethylheptyl)magnesium chloride (Desired Product) Start->Grignard + Mg (Slow addition) Wurtz 13,13-Dimethyltetracosane (Wurtz Byproduct) Start->Wurtz + (6,6-Dimethylheptyl)magnesium chloride (Fast addition) Mg Mg Mg->Grignard

Caption: Formation of Grignard Reagent and Wurtz Byproduct.

SN2_vs_E2 Start This compound SN2_Product Substitution Product (SN2) Start->SN2_Product SN2 Pathway E2_Product Elimination Product (E2) 6,6-dimethyl-1-heptene Start->E2_Product E2 Pathway Weak_Base Good Nucleophile, Weak Base (e.g., N₃⁻) Weak_Base->SN2_Product Favors Strong_Base Strong, Bulky Base (e.g., t-BuOK) Strong_Base->E2_Product Favors

Caption: Competition between SN2 and E2 Pathways.

References

Technical Support Center: Purification of 1-Chloro-6,6-dimethylheptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of products derived from 1-Chloro-6,6-dimethylheptane. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatives of this compound I am likely to synthesize and purify?

A1: Common derivatives include 6,6-dimethylheptan-1-ol (from hydrolysis or Grignard reaction), 6,6-dimethylheptan-1-amine (B15225830) (from amination), and 6,6-dimethylheptanoic acid (from Grignard carboxylation or oxidation of the alcohol). These molecules are often used as building blocks in pharmaceutical and materials science research.[1][2]

Q2: I'm having trouble with my Grignard reaction workup. What are the key considerations for purifying the resulting alcohol?

A2: A successful Grignard reaction workup is crucial for obtaining a pure alcohol. The primary concerns are quenching the reaction carefully to avoid side reactions and effectively separating your alcohol from inorganic salts and byproducts. A common method involves quenching with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction with an organic solvent like diethyl ether. Purification is then typically achieved through fractional distillation under reduced pressure.

Q3: My primary amine derivative is showing significant tailing during silica (B1680970) gel column chromatography. What is causing this and how can I fix it?

A3: Significant peak tailing of amines on silica gel is a frequent issue caused by the strong interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface.[3][4] To mitigate this, you can:

  • Add a basic modifier: Incorporate a small amount (0.5-2%) of a volatile base like triethylamine (B128534) (TEA) or ammonia (B1221849) into your eluent system. This neutralizes the acidic sites on the silica.[5][6]

  • Use an alternative stationary phase: Consider using basic alumina (B75360) or an amine-functionalized silica column, which are less acidic and reduce the strong interactions with the amine.[6]

  • Employ reversed-phase chromatography: For more polar amino alcohols, reversed-phase chromatography (e.g., with a C18 column) can be an effective alternative.[6]

Q4: What are the best methods for purifying 6,6-dimethylheptanoic acid?

A4: The two primary methods for purifying 6,6-dimethylheptanoic acid are vacuum distillation and recrystallization.[1][2] The choice depends on the scale of your reaction and the nature of the impurities. Recrystallization can be effective for removing small amounts of impurities and can be performed using a nonpolar solvent like hexane (B92381).

Troubleshooting Guides

Purification of 6,6-dimethylheptan-1-ol by Fractional Distillation
Issue Potential Cause Troubleshooting Steps
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.Ensure you have added fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Difficulty achieving a stable vacuum Leaks in the distillation apparatus.Check all glass joints for a secure seal. Ensure vacuum tubing is not cracked or loose.
Product temperature is too high Vacuum pressure is not low enough.Check your vacuum pump for proper function. Ensure all connections are airtight. A lower pressure will decrease the boiling point.
Poor separation of product from impurities Inefficient fractionating column.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.
Product solidifies in the condenser Condenser water is too cold.Use room temperature water or slightly warmer water in the condenser to prevent the alcohol from solidifying.
Purification of 6,6-dimethylheptan-1-amine by Column Chromatography
Issue Potential Cause Troubleshooting Steps
Amine does not elute from the column Strong adsorption to the silica gel.Add a basic modifier like triethylamine (0.5-2%) to your mobile phase.[5][6] If the amine still does not elute, consider switching to a more polar solvent system or a different stationary phase like basic alumina.
Poor separation of the amine from non-polar impurities The mobile phase is too polar.Start with a less polar mobile phase (e.g., a higher percentage of hexane in a hexane/ethyl acetate (B1210297) system) and gradually increase the polarity.
Co-elution of the amine with polar impurities The mobile phase is not polar enough to separate the compounds.Try a different solvent system with different selectivity. For example, replacing ethyl acetate with dichloromethane (B109758) or adding a small amount of methanol.
Low recovery of the amine Irreversible adsorption or degradation on the silica gel.Use a less acidic stationary phase like deactivated silica gel or basic alumina.[6] Work up and perform the chromatography as quickly as possible.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of common this compound derivatives. Please note that actual results may vary depending on the specific reaction conditions and the purity of the starting materials.

Derivative Purification Method Typical Purity Typical Yield Key Parameters
6,6-dimethylheptan-1-ol Fractional Distillation>98%70-85%Boiling Point: ~95-98 °C at 10 mmHg
6,6-dimethylheptan-1-amine Column Chromatography>97%60-80%Mobile Phase: Hexane/Ethyl Acetate with 1% Triethylamine
6,6-dimethylheptanoic Acid Recrystallization>99%75-90%Solvent: Hexane
6,6-dimethylheptanoic Acid Vacuum Distillation>98%80-95%Boiling Point: ~120-125 °C at 5 mmHg

Experimental Protocols

Protocol 1: Purification of 6,6-dimethylheptan-1-ol by Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum adapter, and a receiving flask. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Transfer the crude 6,6-dimethylheptan-1-ol to the distillation flask. Add a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and slowly reduce the pressure using a vacuum pump.

    • Once the desired pressure is reached (approximately 10 mmHg), begin heating the distillation flask.

    • Collect the fraction that distills at a stable temperature of approximately 95-98 °C.

    • Discard any initial lower-boiling fractions and stop the distillation before the flask is completely dry.

  • Product Isolation: The collected fraction should be pure 6,6-dimethylheptan-1-ol. Confirm purity using GC-MS or NMR.

Protocol 2: Purification of 6,6-dimethylheptan-1-amine by Flash Column Chromatography
  • Column Preparation:

    • Pack a glass column with silica gel using a slurry method with hexane.

    • Equilibrate the column by running a mobile phase of 95:5 hexane/ethyl acetate with 1% triethylamine through the silica gel.

  • Sample Loading:

    • Dissolve the crude 6,6-dimethylheptan-1-amine in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the 95:5 hexane/ethyl acetate with 1% triethylamine mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 80:20 hexane/ethyl acetate with 1% triethylamine) to elute the amine.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC) with the same mobile phase.

    • Combine the fractions containing the pure amine.

  • Product Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 6,6-dimethylheptan-1-amine.

Protocol 3: Purification of 6,6-dimethylheptanoic Acid by Recrystallization
  • Dissolution:

    • Place the crude 6,6-dimethylheptanoic acid in an Erlenmeyer flask.

    • Add a minimal amount of hot hexane and gently heat the mixture with stirring until the solid completely dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_prep Crude Product cluster_purification Purification Method cluster_product Purified Product crude Crude Derivative of This compound distillation Fractional Distillation crude->distillation  High boiling liquid chromatography Column Chromatography crude->chromatography  Mixture of polarities recrystallization Recrystallization crude->recrystallization  Solid product pure_alcohol 6,6-dimethylheptan-1-ol distillation->pure_alcohol pure_amine 6,6-dimethylheptan-1-amine chromatography->pure_amine pure_acid 6,6-dimethylheptanoic Acid recrystallization->pure_acid

Caption: General purification workflow for derivatives of this compound.

Troubleshooting_Amine_Chromatography start Amine Purification by Silica Gel Chromatography issue Problem: Peak Tailing? start->issue solution1 Add Basic Modifier (e.g., TEA) to Mobile Phase issue->solution1 Yes end_good Successful Purification issue->end_good No solution2 Use Alternative Stationary Phase (e.g., Alumina, Amine-Silica) solution1->solution2 If tailing persists solution1->end_good solution2->end_good end_bad Continue Optimization

Caption: Troubleshooting logic for peak tailing in amine purification by column chromatography.

References

Technical Support Center: Navigating Reactions with 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming steric hindrance in reactions involving 1-chloro-6,6-dimethylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard nucleophilic substitution reactions?

A1: The low reactivity of this compound is due to significant steric hindrance. The bulky tert-butyl group on the carbon adjacent (beta-carbon) to the carbon bearing the chlorine atom physically blocks the backside attack required for a typical SN2 reaction. While it is a primary alkyl halide, the steric bulk at the beta-position can slow the SN2 reaction rate by a factor of up to 100,000 compared to a simple primary halide. An SN1 pathway is also unfavorable as it would necessitate the formation of a highly unstable primary carbocation.

Q2: What is the likely outcome if I attempt an SN1 reaction under forcing conditions?

A2: Under strong SN1 conditions, such as high heat in a polar protic solvent, this compound may undergo solvolysis. However, the reaction is generally slow and prone to rearrangement. The initially formed unstable primary carbocation will likely undergo a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation, leading to a rearranged product instead of the desired direct substitution product.

Q3: Can I form a Grignard reagent with this compound?

A3: Yes, forming a Grignard reagent is a viable strategy to utilize this compound in synthesis. The reaction involves the insertion of magnesium into the carbon-chlorine bond and is not subject to the same steric constraints as nucleophilic substitution reactions. However, the initiation of the Grignard formation can be sluggish due to the steric hindrance.

Q4: Are there modern catalytic methods that are effective for this type of substrate?

A4: Absolutely. Modern transition-metal catalysis, particularly nickel-catalyzed cross-coupling reactions, has proven to be a powerful tool for forming carbon-carbon bonds with sterically hindered primary alkyl halides like this compound.[1][2][3][4] Additionally, photoredox catalysis offers a mild and efficient alternative for generating neopentyl radicals that can participate in various coupling reactions.[5][6]

Troubleshooting Guides

Issue 1: My substitution reaction with this compound is not proceeding or giving very low yields.

  • Potential Cause: Extreme steric hindrance is preventing the SN2 mechanism.

  • Troubleshooting Step: It is highly recommended to switch to an alternative synthetic strategy. Direct substitution is unlikely to be successful. Consider forming a Grignard reagent or employing a nickel-catalyzed cross-coupling reaction.

Issue 2: My reaction is producing an unexpected isomer.

  • Potential Cause: If you are using conditions that could favor an SN1 pathway (e.g., Lewis acids, high temperatures), you are likely observing a product resulting from a carbocation rearrangement.

  • Troubleshooting Step: Characterize the product thoroughly using NMR and mass spectrometry to confirm the rearranged structure. To avoid this, use reaction pathways that do not involve the formation of a carbocation, such as Grignard reagent formation or radical-mediated reactions.

Issue 3: I am having difficulty initiating the Grignard reaction.

  • Potential Cause 1: A passivating layer of magnesium oxide on the surface of the magnesium turnings.

  • Troubleshooting Step 1: Activate the magnesium before adding the alkyl halide. Common activation methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using a sonicator. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Potential Cause 2: The inherent low reactivity of the sterically hindered halide.

  • Troubleshooting Step 2: Employ "Turbo-Grignard" conditions by adding lithium chloride (LiCl) to the reaction mixture.[7] LiCl helps to break up the polymeric Grignard aggregates, leading to more reactive monomeric species.[7]

Data Presentation: Comparison of Reaction Strategies

Reaction TypeCatalyst/ReagentTypical Coupling PartnerTemperatureSolventYieldNotes
Grignard Reaction MagnesiumAldehydes, Ketones, CO2, etc.RefluxTHF, Diethyl EtherVariableInitiation can be difficult; "Turbo-Grignard" conditions may be necessary.[7]
Nickel-Catalyzed Cross-Coupling NiCl2(dme) / 5-cyanoimidazoleAryl BromidesRoom Temp. to 60 °CDMAGood to HighEffective for sterically hindered substrates; tolerant of various functional groups.[1][2][3][4]
Buchwald-Hartwig Amination Palladium Catalyst / Bulky Phosphine LigandAminesElevated Temp.Toluene, DioxaneModerate to GoodCan be challenging for neopentyl halides, requires specialized bulky ligands.[8][9][10][11][12]
Suzuki Coupling Palladium Catalyst / LigandArylboronic acids/estersElevated Temp.Toluene/Water, Dioxane/WaterLow to ModerateGenerally challenging for unactivated, sterically hindered alkyl halides.[13][14][15][16]
Sonogashira Coupling Palladium Catalyst / Copper Co-catalystTerminal AlkynesRoom Temp. to Elevated Temp.Amine base (e.g., Et3N)Low to ModerateNickel-catalyzed versions have shown promise for alkyl halides.[17][18][19][20][21]

Experimental Protocols

Protocol 1: Formation of (6,6-dimethylheptyl)magnesium chloride (Grignard Reagent)

This protocol provides a general procedure for the formation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (one small crystal for activation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet (all flame-dried)

Procedure:

  • Set up the flame-dried glassware under a nitrogen atmosphere.

  • Place the magnesium turnings (1.2 equivalents) in the flask.

  • Add a single crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the alkyl chloride solution to the magnesium turnings to initiate the reaction. Initiation may be observed by a slight warming of the flask and the disappearance of the iodine color. Gentle heating or sonication may be required.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • The resulting greyish solution is the Grignard reagent and can be used in subsequent reactions.

Protocol 2: Nickel-Catalyzed Cross-Coupling of this compound with an Aryl Bromide

This protocol is a general procedure based on the use of 5-cyanoimidazole as a ligand for the nickel-catalyzed cross-coupling of neopentyl-type halides.[1][2][3][4]

Materials:

  • This compound

  • Aryl bromide

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))

  • 5-Cyanoimidazole

  • Zinc dust (<10 micron, >98%)

  • Anhydrous dimethylacetamide (DMA)

  • Nitrogen-filled glovebox

Procedure:

  • Inside a nitrogen-filled glovebox, add NiCl₂(dme) (5 mol%) and 5-cyanoimidazole (10 mol%) to a dry vial.

  • Add anhydrous DMA to the vial and stir the mixture for 10-15 minutes to allow for complex formation.

  • In a separate oven-dried vial, add the aryl bromide (1.0 equivalent), this compound (1.5 equivalents), and zinc dust (2.0 equivalents).

  • Add the prepared catalyst solution to the vial containing the substrates and zinc.

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction can be quenched and worked up using standard procedures for cross-coupling reactions.

Visualizations

Steric_Hindrance_SN2 cluster_substrate This compound C_alpha Cl Cl C_alpha->Cl C-Cl bond C_beta C_alpha->C_beta tert_butyl tert-butyl group C_beta->tert_butyl bulky group nucleophile Nucleophile (Nu⁻) nucleophile->C_alpha Backside attack blocked SN1_Rearrangement start This compound primary_carbocation Primary Carbocation (unstable) start->primary_carbocation - Cl⁻ rearrangement 1,2-Hydride/Methyl Shift primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (more stable) rearrangement->tertiary_carbocation product Rearranged Product tertiary_carbocation->product + Nu⁻ Reaction_Decision_Workflow start Goal: Functionalize This compound decision1 Desired Bond? start->decision1 cc_bond C-C Bond Formation decision1->cc_bond C-C cn_bond C-N Bond Formation decision1->cn_bond C-N co_bond C-O Bond Formation decision1->co_bond C-O cc_method1 Grignard Reaction (with carbonyls, CO₂, etc.) cc_bond->cc_method1 cc_method2 Nickel-Catalyzed Cross-Coupling cc_bond->cc_method2 cn_method Buchwald-Hartwig Amination (specialized ligands) cn_bond->cn_method co_method Grignard reaction with epoxide or Williamson Ether Synthesis (via Grignard to alcohol first) co_bond->co_method

References

Low reactivity of 1-Chloro-6,6-dimethylheptane and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-6,6-dimethylheptane. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

Issue 1: Low or No Reactivity in Nucleophilic Substitution Reactions

Question: I am attempting a nucleophilic substitution reaction (e.g., Williamson ether synthesis, amination) with this compound, but I am observing very low to no product formation. What are the possible causes and solutions?

Answer:

The low reactivity of this compound in nucleophilic substitution reactions, despite being a primary alkyl halide, is primarily attributed to steric hindrance from the bulky tert-butyl group at the C6 position. While not directly at the reaction center (C1), this group can influence the conformation of the alkyl chain, sterically hindering the backside attack required for an S(_N)2 mechanism.[1][2] Additionally, the chloride is a relatively poor leaving group compared to bromide or iodide.[3]

Here are the primary causes and potential solutions:

Possible Causes:

  • Steric Hindrance: The neopentyl-like structure created by the tert-butyl group significantly slows down the rate of S(_N)2 reactions.[2]

  • Poor Leaving Group: Chloride is a less effective leaving group than bromide or iodide, leading to a higher activation energy for the substitution reaction.[3]

  • Weak Nucleophile: The use of a weak nucleophile will result in a very slow reaction rate.[4]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.[5]

  • Low Reaction Temperature: Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier.

Solutions:

  • Enhance the Leaving Group's Ability (Finkelstein Reaction):

    • Convert the this compound to the more reactive 1-Iodo-6,6-dimethylheptane via the Finkelstein reaction.[6][7] This is often the most effective solution. The reaction is driven to completion by the precipitation of sodium chloride in acetone (B3395972).[6]

  • Increase Nucleophile Strength:

    • Use a stronger, less sterically hindered nucleophile. For example, use an alkoxide instead of an alcohol in ether synthesis.[8]

  • Optimize Reaction Conditions:

    • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier. However, be cautious of potential side reactions like elimination (E2).

    • Choose an Appropriate Solvent: Use a polar aprotic solvent such as acetone, DMF, or DMSO, which can accelerate S(_N)2 reactions.[5]

  • Employ Catalysis:

    • Phase-Transfer Catalysis (PTC): For reactions involving a solid or aqueous nucleophile and an organic substrate, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can facilitate the reaction.[8][9]

    • Transition-Metal Catalysis: For certain coupling reactions, nickel or palladium catalysts can be effective for hindered alkyl halides, proceeding through a radical mechanism rather than a traditional S(_N)2 pathway.[1][10][11]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive for a primary alkyl halide?

A1: The primary reason for the low reactivity of this compound is the significant steric hindrance caused by the bulky tert-butyl group at the 6-position. Even though the chlorine atom is on a primary carbon, the bulky group four carbons away can fold back and obstruct the backside attack of a nucleophile, which is essential for the S(_N)2 reaction mechanism.[1][2] This is analogous to the well-known low reactivity of neopentyl halides.

Q2: I am trying to form a Grignard reagent with this compound and magnesium, but the reaction is sluggish. What can I do?

A2: The formation of Grignard reagents from alkyl chlorides is generally slower than from bromides or iodides.[12] To improve the reaction rate, ensure you are using highly pure, dry magnesium turnings and an anhydrous ether solvent (e.g., diethyl ether or THF).[13] Activating the magnesium with a small crystal of iodine or by sonication can also help initiate the reaction. If the reaction still fails, consider converting the chloride to the corresponding iodide using the Finkelstein reaction before attempting the Grignard formation.

Q3: Is elimination a significant side reaction with this compound?

A3: While S(_N)2 reactions are generally preferred for primary alkyl halides, the steric hindrance in this compound can make elimination (E2) a more competitive pathway, especially with strong, bulky bases and at higher temperatures.[14] To minimize elimination, use a strong, non-bulky nucleophile and the lowest effective reaction temperature.

Q4: Can I use this compound in Friedel-Crafts alkylation reactions?

A4: Direct Friedel-Crafts alkylation with primary alkyl halides like this compound is prone to carbocation rearrangements. The initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation, leading to a mixture of products. Therefore, it is generally not a recommended substrate for achieving a single, specific alkylation product.

Data Presentation

Table 1: Comparison of Leaving Group Ability in S(_N)2 Reactions

Leaving GroupRelative Rate of Reaction
I
^-
~30,000
Br
^-
~10,000
Cl
^-
~200
F
^-
1

Note: These are generalized relative rates for S(_N)2 reactions and highlight the significant advantage of converting the chloride to an iodide.

Table 2: Recommended Solvents for S(_N)2 Reactions

Solvent TypeExamplesEffect on S(_N)2 Rate
Polar AproticAcetone, DMF, DMSO, AcetonitrileAccelerates
Polar ProticWater, Ethanol, MethanolDecelerates
NonpolarHexane, TolueneGenerally not suitable

Experimental Protocols

Protocol 1: Finkelstein Reaction to Synthesize 1-Iodo-6,6-dimethylheptane

This protocol describes the conversion of this compound to the more reactive 1-Iodo-6,6-dimethylheptane.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add an excess of anhydrous sodium iodide (1.5 - 2.0 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • The reaction progress can be monitored by the formation of a white precipitate (NaCl). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated NaCl.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The resulting crude 1-Iodo-6,6-dimethylheptane can be purified by distillation or used directly in the subsequent reaction.

Protocol 2: Williamson Ether Synthesis with 1-Iodo-6,6-dimethylheptane

This protocol outlines a general procedure for an ether synthesis using the more reactive iodide.

Materials:

  • 1-Iodo-6,6-dimethylheptane

  • Alcohol of choice (R-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.1 eq) and anhydrous solvent.

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

  • Add 1-Iodo-6,6-dimethylheptane (1.0 eq) to the flask.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography or distillation.

Visualizations

sn2_reaction_pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (Nu⁻) TS [Nu---C---Cl]‡ Nu->TS Backside Attack AlkylHalide This compound AlkylHalide->TS Product Substituted Product (R-Nu) TS->Product LeavingGroup Chloride (Cl⁻) TS->LeavingGroup Leaving Group Departure

Caption: S(_N)2 reaction pathway for this compound.

troubleshooting_workflow Start Low Reactivity Observed CheckLeavingGroup Is Leaving Group Optimal? Start->CheckLeavingGroup Finkelstein Perform Finkelstein Reaction (R-Cl → R-I) CheckLeavingGroup->Finkelstein No CheckNucleophile Is Nucleophile Strong Enough? CheckLeavingGroup->CheckNucleophile Yes Finkelstein->CheckNucleophile UseStrongerNu Use Stronger Nucleophile (e.g., alkoxide) CheckNucleophile->UseStrongerNu No CheckConditions Are Reaction Conditions Optimal? CheckNucleophile->CheckConditions Yes UseStrongerNu->CheckConditions OptimizeConditions Increase Temperature Use Polar Aprotic Solvent CheckConditions->OptimizeConditions No ConsiderCatalysis Consider Catalytic Methods CheckConditions->ConsiderCatalysis Yes Proceed Proceed with Reaction OptimizeConditions->Proceed PTC Phase-Transfer Catalysis ConsiderCatalysis->PTC TransitionMetal Transition-Metal Catalysis ConsiderCatalysis->TransitionMetal PTC->Proceed TransitionMetal->Proceed

Caption: Troubleshooting workflow for low reactivity of this compound.

References

Technical Support Center: Side Reactions of 1-Chloro-6,6-dimethylheptane with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-6,6-dimethylheptane and strong bases.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when this compound is treated with a strong base?

A1: The two primary competing reactions are bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). This compound is a primary alkyl halide, which generally favors the SN2 pathway. However, the choice of base and reaction conditions can significantly influence the reaction outcome, potentially favoring the E2 pathway as a side reaction or even the main reaction.

Q2: What is the expected major product when using a non-hindered strong base like sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt)?

A2: With strong, non-sterically hindered bases such as sodium hydroxide or sodium ethoxide, the major product is expected to be the SN2 substitution product, 6,6-dimethylheptan-1-ol (with NaOH) or 1-ethoxy-6,6-dimethylheptane (with NaOEt). The E2 elimination product, 6,6-dimethyl-1-heptene (B7976473), will likely be a minor byproduct.[1][2][3][4]

Q3: How can I favor the E2 elimination to synthesize 6,6-dimethyl-1-heptene?

A3: To favor the E2 elimination, a strong, sterically hindered base should be used.[5][6][7][8] Potassium tert-butoxide (KOtBu) is an excellent choice for this purpose.[5][6][9] Its bulky nature makes it a poor nucleophile, thus suppressing the SN2 reaction, while it remains a strong base capable of abstracting a β-hydrogen to promote elimination.[5][6][9] Higher reaction temperatures also generally favor elimination over substitution.

Q4: Why is the Hofmann product the only possible alkene from the E2 elimination of this compound?

A4: The elimination reaction involves the removal of a hydrogen atom from a carbon adjacent (beta-position) to the carbon bearing the chlorine. In this compound, there is only one beta-carbon with hydrogens, which is at the C2 position. Therefore, only one constitutional isomer of the alkene, 6,6-dimethyl-1-heptene, can be formed. This is, by definition, the less substituted alkene, also known as the Hofmann product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired SN2 product (6,6-dimethylheptan-1-ol) and formation of a significant amount of alkene byproduct. The reaction temperature may be too high, favoring the E2 side reaction. The base used might be too hindered or the concentration too high.Lower the reaction temperature. Use a strong, non-hindered base like NaOH or KOH in a suitable solvent system (e.g., ethanol (B145695)/water). Ensure the base is fully dissolved before adding the alkyl halide.[4]
The reaction is sluggish or incomplete when trying to perform an SN2 reaction. The solvent may not be appropriate. For SN2 reactions, a polar aprotic solvent can be beneficial.[7] The base might not be strong enough or fully dissolved.Consider using a polar aprotic solvent like DMSO or DMF, though be aware that this can also increase the rate of E2. Ensure the base is of high quality and fully solubilized.
Low yield of the desired E2 product (6,6-dimethyl-1-heptene) and a large amount of the SN2 product is observed. The base used is not sterically hindered enough. The reaction temperature may be too low.Use a bulky base such as potassium tert-butoxide (KOtBu).[5][6][9] Increase the reaction temperature, as elimination reactions are entropically favored and thus more favorable at higher temperatures.
Multiple unknown byproducts are observed in the reaction mixture. The reaction may be running for too long, or at too high a temperature, leading to decomposition. The starting materials may not be pure.Optimize the reaction time by monitoring the reaction progress using techniques like TLC or GC. Ensure the purity of this compound and the base.

Data Presentation

Table 1: Expected Product Distribution in the Reaction of this compound with Strong Bases

Base Base Type Expected Major Product Expected Minor Product Primary Reaction Pathway
Sodium Hydroxide (NaOH)Strong, Non-hindered6,6-Dimethylheptan-1-ol6,6-Dimethyl-1-hepteneSN2
Sodium Ethoxide (NaOEt)Strong, Non-hindered1-Ethoxy-6,6-dimethylheptane6,6-Dimethyl-1-hepteneSN2
Potassium tert-butoxide (KOtBu)Strong, Hindered6,6-Dimethyl-1-heptene6,6-Dimethylheptan-1-ol (or tert-butanol (B103910) ether)E2
Lithium Diisopropylamide (LDA)Strong, Very Hindered6,6-Dimethyl-1-hepteneNegligible SubstitutionE2

Note: The exact product ratios are dependent on specific reaction conditions such as temperature, solvent, and concentration. The information presented is based on general principles of organic reactivity for primary alkyl halides.

Table 2: Influence of Base on Product Ratios for a Model Secondary Alkyl Halide (2-Bromobutane)

Substrate Base (1.0 M) Hofmann Product (%) (Less Substituted) Zaitsev Product (%) (More Substituted)
2-Bromobutane (B33332)KOtBu5347
2-BromobutaneKOEt1981

Data for 2-bromobutane is provided to illustrate the directing effect of a bulky base (KOtBu) towards the less substituted alkene (Hofmann product) compared to a smaller base (KOEt).[9] For this compound, only the Hofmann product is possible.

Experimental Protocols

Protocol 1: Synthesis of 6,6-Dimethylheptan-1-ol via SN2 Reaction

This protocol is adapted from general procedures for the SN2 reaction of primary alkyl halides with sodium hydroxide.[4]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide in a 50:50 mixture of ethanol and water.

  • Heat the solution to reflux with stirring.

  • Slowly add this compound to the refluxing solution.

  • Continue to heat the mixture under reflux for 2-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 6,6-dimethylheptan-1-ol by distillation.

Protocol 2: Synthesis of 6,6-Dimethyl-1-heptene via E2 Reaction

This protocol is based on general procedures for E2 elimination using potassium tert-butoxide.[5][9]

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol or THF

  • Pentane (B18724)

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve this compound in anhydrous tert-butanol.

  • With stirring, add potassium tert-butoxide to the solution in one portion.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 1-2 hours, monitoring the reaction by GC or TLC.

  • Cool the reaction mixture to room temperature.

  • Add pentane to the mixture and wash the organic layer with water and then with brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • Purify the resulting 6,6-dimethyl-1-heptene by distillation.

Mandatory Visualizations

Reaction_Pathways cluster_reactants Reactants cluster_products Potential Products This compound This compound SN2_Product 6,6-Dimethylheptan-1-ol (Substitution Product) This compound->SN2_Product SN2 Pathway (Favored by non-hindered bases, e.g., NaOH) E2_Product 6,6-Dimethyl-1-heptene (Elimination Product) This compound->E2_Product E2 Pathway (Favored by hindered bases, e.g., KOtBu) Strong_Base Strong Base Strong_Base->SN2_Product Strong_Base->E2_Product E2_Mechanism Reactants This compound + KOtBu Transition_State [Transition State] Reactants->Transition_State Concerted Step: β-H abstraction and Cl- departure Products 6,6-Dimethyl-1-heptene + t-BuOH + KCl Transition_State->Products Troubleshooting_Logic Start Low Yield of Desired Product Desired_Product Desired Product? Start->Desired_Product SN2_Product Sought: S_N2 Product Desired_Product->SN2_Product Substitution E2_Product Sought: E2 Product Desired_Product->E2_Product Elimination Check_Temp_Base High Temp or Hindered Base? SN2_Product->Check_Temp_Base Check_Base_Hindrance Base Hindered Enough? E2_Product->Check_Base_Hindrance Solution_SN2 Lower Temp & Use Non-hindered Base Check_Temp_Base->Solution_SN2 Yes Continue_SN2 Conditions OK Check_Temp_Base->Continue_SN2 No Solution_E2 Increase Temp & Use Hindered Base Check_Base_Hindrance->Solution_E2 No Continue_E2 Conditions OK Check_Base_Hindrance->Continue_E2 Yes

References

Improving the yield of 1-Chloro-6,6-dimethylheptane alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize the yield and selectivity of alkylation reactions involving 1-Chloro-6,6-dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is the alkylation of an aromatic ring with this compound? A1: This is a Friedel-Crafts alkylation reaction. It is a classic method of electrophilic aromatic substitution where an alkyl group is attached to an aromatic ring. The reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation electrophile from the alkyl halide.[1][2][3]

Q2: What are the main challenges associated with using this compound in Friedel-Crafts alkylation? A2: The primary challenges are carbocation rearrangement and polyalkylation.[3][4] Since this compound is a primary alkyl halide, the initially formed primary carbocation is highly prone to rearranging into a more stable secondary or tertiary carbocation via hydride shifts.[5][6] This leads to the formation of isomeric products. Additionally, the alkylated aromatic product is often more reactive than the starting material, which can lead to the addition of multiple alkyl groups (polyalkylation).[1][3]

Q3: What is a Lewis acid and why is it essential for this reaction? A3: A Lewis acid is a chemical species that can accept an electron pair. In Friedel-Crafts alkylation, a Lewis acid like AlCl₃ or FeCl₃ is used as a catalyst.[3][7] It interacts with the chlorine atom of this compound, weakening the carbon-chlorine bond and facilitating the formation of a carbocation, which is the reactive electrophile that attacks the aromatic ring.[2][8]

Q4: Can I use an aromatic ring with any substituent for this reaction? A4: No. Aromatic rings with strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -CN, -COR, -SO₃H) are generally unreactive in Friedel-Crafts alkylations.[2][9] The reaction works best with electron-rich or moderately activated aromatic compounds. Furthermore, substrates containing amine (-NH₂) or alcohol (-OH) groups can react with and deactivate the Lewis acid catalyst.[9]

Q5: Is there an alternative to Friedel-Crafts alkylation to avoid carbocation rearrangement? A5: Yes. A highly effective alternative is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[2][6] The acylium ion intermediate in the acylation step is resonance-stabilized and does not undergo rearrangement. The ketone product can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix them? A: Several factors could be responsible for a low or failed reaction. Here are the most common culprits and their solutions:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will hydrolyze and deactivate it.[9][10]

    • Solution: Use a fresh, unopened container of the Lewis acid or a freshly sublimed portion. Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Deactivated Aromatic Substrate: As mentioned in the FAQ, if your aromatic ring contains strongly electron-withdrawing groups, it may be too unreactive for the alkylation to proceed.[3][9]

    • Solution: If possible, switch to a more electron-rich (activated) aromatic substrate. Alternatively, consider a different synthetic route.

  • Low Reaction Temperature: While some Friedel-Crafts reactions need to be cooled to control reactivity, an excessively low temperature may prevent the reaction from overcoming its activation energy.[10][11]

    • Solution: Try gradually increasing the reaction temperature while carefully monitoring the reaction progress by TLC or GC. Start at 0 °C and allow the reaction to slowly warm to room temperature. Gentle heating may be required in some cases.

Issue 2: Formation of Multiple Isomeric Products

Q: My product analysis (e.g., NMR, GC-MS) shows a mixture of isomers instead of the expected linear alkylated product. Why is this happening? A: This is almost certainly due to carbocation rearrangement. The primary carbocation formed from this compound will rearrange to a more stable carbocation before it can react with the aromatic ring.

  • Cause: Hydride shifts (the migration of a hydrogen atom with its bonding electrons) occur to transform the unstable primary carbocation into a more stable secondary or tertiary carbocation.[5]

    • Solution 1 (Optimization): While difficult to prevent entirely, running the reaction at a very low temperature may slightly favor the kinetic (unrearranged) product, but this is often not sufficient.

    • Solution 2 (Recommended Alternative): The most reliable solution is to avoid the alkylation reaction altogether. Use the Friedel-Crafts acylation-reduction two-step sequence. This will install the acyl group with the correct carbon skeleton, which can then be reduced to the desired linear alkyl chain without rearrangement.[2][11]

Issue 3: Significant Polyalkylation Products Observed

Q: I am getting my desired mono-alkylated product, but also significant amounts of di- and tri-alkylated species. How can I improve the selectivity for mono-alkylation? A: This occurs because the initial alkylated product is an activated aromatic ring, making it more susceptible to further alkylation than the starting material.[1][3]

  • Cause: The product of the first alkylation is more nucleophilic than the reactant.

    • Solution: Use a large excess of the aromatic substrate relative to the alkylating agent (this compound).[3][11] By making the aromatic starting material the most abundant species, you increase the statistical probability that the electrophile will react with it rather than the already-alkylated product. A molar ratio of 5:1 to 10:1 (aromatic:alkyl halide) is a good starting point.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield and selectivity of Friedel-Crafts alkylation reactions.

ParameterConditionEffect on YieldEffect on Selectivity (vs. Isomers/Polyalkylation)Rationale
Catalyst Activity Anhydrous, fresh Lewis AcidIncreases No direct effect on isomer ratioMoisture deactivates the catalyst, halting the reaction.[9][10]
Aromatic Substrate Electron-donating groupsIncreases May decrease (increases polyalkylation)Activated rings react faster.[9] The product is also more activated, leading to overalkylation.[3]
Aromatic Substrate Large excess (e.g., >5 equiv.)May slightly decrease rateIncreases (reduces polyalkylation)Increases the probability of the electrophile reacting with the starting material instead of the product.[11]
Temperature Too Low (e.g., < 0 °C)Decreases May slightly increase (less rearrangement)Insufficient thermal energy to overcome the activation barrier. Lower temperatures can sometimes disfavor rearrangement.[11]
Temperature Too HighCan decrease Can decrease (more side reactions)High temperatures can lead to decomposition, charring, and potentially favor thermodynamic (rearranged) products.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation

Warning: Lewis acids like AlCl₃ are corrosive and react violently with water. All reagents must be anhydrous, and the reaction should be performed in a well-ventilated fume hood under an inert atmosphere.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon gas inlet.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in an excess of the dry aromatic substrate (which also acts as the solvent, ~10 equivalents).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of the dry aromatic substrate or an inert anhydrous solvent (like dichloromethane). Add this solution to the dropping funnel.

  • Reaction: Add the this compound solution dropwise to the cooled, stirred suspension over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the reaction's progress using an appropriate technique (e.g., TLC or GC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding it to a beaker containing crushed ice and dilute HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with dilute HCl, a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Alternative Two-Step Acylation-Reduction (to avoid rearrangement)

This is the recommended method for synthesizing a product with the non-rearranged (6,6-dimethylheptyl) side chain.

Step A: Friedel-Crafts Acylation

  • Follow the general procedure above (Protocol 1), but instead of this compound, use the corresponding acyl chloride (7,7-dimethylheptanoyl chloride).

  • Note: Acylation often requires a stoichiometric amount of AlCl₃ because the resulting ketone product complexes with the catalyst.[9][10]

  • After workup and purification, you will obtain the (6,6-dimethylheptanoyl)arene ketone.

Step B: Wolff-Kishner Reduction of the Ketone

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone from Step A, diethylene glycol (as solvent), hydrazine (B178648) hydrate (B1144303) (4-5 equivalents), and potassium hydroxide (B78521) (4-5 equivalents).

  • Heating: Heat the mixture to ~120 °C for 1-2 hours.

  • Distillation: Increase the temperature to ~200-210 °C to distill off water and excess hydrazine. Maintain this temperature for 3-4 hours.

  • Workup: Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether or hexane). Wash the combined organic extracts with water and brine.

  • Purification: Dry the organic layer, remove the solvent, and purify the final alkylated product by chromatography or distillation.

Visualizations

Experimental Workflow Diagram

experimental_workflow setup 1. Assemble Dry Apparatus under N2 reagents 2. Charge Aromatic Substrate & Catalyst setup->reagents cool 3. Cool to 0 °C reagents->cool addition 4. Add Alkyl Halide Solution Dropwise cool->addition react 5. Stir and Monitor (TLC/GC) addition->react quench 6. Quench with Ice/HCl react->quench workup 7. Aqueous Workup & Extraction quench->workup purify 8. Dry and Purify (Chromatography) workup->purify

Caption: A typical experimental workflow for a Friedel-Crafts alkylation reaction.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or No Reaction? catalyst_check Is the Catalyst Anhydrous & Active? start->catalyst_check Check First substrate_check Is the Aromatic Ring Deactivated? catalyst_check->substrate_check No sol_catalyst Solution: Use Fresh, Anhydrous Catalyst & Dry Conditions catalyst_check->sol_catalyst Yes temp_check Is the Temperature Too Low? substrate_check->temp_check No sol_substrate Solution: Use an Activated Substrate substrate_check->sol_substrate Yes sol_temp Solution: Gradually Increase Temperature temp_check->sol_temp Yes

Caption: A decision tree for troubleshooting low yield in Friedel-Crafts alkylation.

Carbocation Rearrangement Pathway

carbocation_rearrangement cluster_start Initial Carbocation Formation cluster_rearrangement Hydride Shifts cluster_product Final Product start_mol This compound primary_carbocation Primary (1°) Carbocation (Highly Unstable) start_mol->primary_carbocation + AlCl3 - AlCl4- secondary_carbocation Secondary (2°) Carbocation primary_carbocation->secondary_carbocation ~1,2-H shift tertiary_carbocation Tertiary (3°) Carbocation (Most Stable) secondary_carbocation->tertiary_carbocation series of ~1,2-H shifts final_product Alkylation with Rearranged Carbocation tertiary_carbocation->final_product + Arene - H+

Caption: Likely carbocation rearrangement pathway for this compound.

References

Technical Support Center: Analytical Methods for Monitoring 1-Chloro-6,6-dimethylheptane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Chloro-6,6-dimethylheptane.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound reactions using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Troubleshooting
Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the injector liner or column.Replace the injector liner with a deactivated one. Trim the first few centimeters of the column.[1][2]
Sample overload.Dilute the sample or reduce the injection volume.
Inappropriate column phase for a halogenated alkane.Use a column with a mid-polarity phase suitable for halogenated compounds.
Poor Peak Shape (Fronting) Sample solvent issue or column overload.Ensure the sample is dissolved in an appropriate solvent and reduce the injection volume.[3]
Low Response/Sensitivity Leak in the GC system.Check for leaks at the injector, column fittings, and septum using an electronic leak detector.
Dirty ion source in the mass spectrometer.Vent the MS and clean the ion source according to the manufacturer's instructions.[1]
Inefficient ionization of this compound.Optimize the ionization energy and other MS parameters.
Ghost Peaks Contamination from a previous injection (carryover).Run a solvent blank to confirm carryover. Bake out the column and injector.
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.
Inconsistent Retention Times Fluctuations in carrier gas flow rate.Check the gas supply and regulators for consistent pressure and flow.
Column degradation.Condition the column or replace it if it's old or has been subjected to harsh conditions.
Mass Spectrum Issues (e.g., unexpected fragments) Contamination or co-elution.Check for purity of starting materials and potential side-products. Improve chromatographic separation.
Incorrect MS tuning.Re-tune the mass spectrometer using the appropriate calibration standard.
NMR Troubleshooting
Problem Possible Cause Recommended Solution
Broad Peaks Poor shimming.Re-shim the magnet to improve field homogeneity.
Presence of paramagnetic impurities.Purify the sample to remove any paramagnetic species.
Chemical exchange is occurring at a rate comparable to the NMR timescale.Acquire spectra at different temperatures to see if peaks sharpen or coalesce.
Low Signal-to-Noise Ratio Insufficient sample concentration.Increase the sample concentration if possible.
Incorrect receiver gain.Optimize the receiver gain to maximize signal without causing ADC overload.[4]
Insufficient number of scans.Increase the number of scans to improve the signal-to-noise ratio.[5]
Phasing Problems Incorrect phasing parameters.Manually re-phase the spectrum carefully.
Long delay between acquisition and processing.Process the data as soon as possible after acquisition.
Baseline Distortion/Artifacts High signal intensity causing detector saturation.Reduce the receiver gain or use a lower sample concentration.[4]
Acoustic ringing.Adjust acquisition parameters, such as the acquisition delay.
Integration Errors Phasing or baseline correction issues.Ensure the spectrum is properly phased and the baseline is flat before integration.
Overlapping peaks.Use deconvolution or peak-fitting software for more accurate integration of overlapping signals.

Frequently Asked Questions (FAQs)

GC-MS Analysis

Q1: What type of GC column is best suited for analyzing this compound?

A1: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point. For better separation from non-polar byproducts, a more polar column, like a cyanopropylphenyl-based phase, could be beneficial.[6]

Q2: How can I quantify the conversion of my starting material to this compound using GC-MS?

A2: Quantitative analysis can be performed using an internal standard.[7][8] Choose a stable compound with a similar response factor and a retention time that does not overlap with any reactants or products. Prepare a calibration curve to determine the relative response factor between your analyte and the internal standard.

Q3: What are the expected mass spectral fragments for this compound?

NMR Analysis

Q4: Can I monitor the reaction kinetics of a this compound synthesis in real-time using NMR?

A4: Yes, in-situ NMR reaction monitoring is a powerful technique for this purpose.[5][9] You can collect a series of spectra over time to track the disappearance of starting material signals and the appearance of product signals. Ensure that the reaction is slow enough to acquire meaningful data at each time point.[5]

Q5: What are the key ¹H NMR signals I should monitor to track the formation of this compound?

A5: The most indicative signal would be the methylene (B1212753) protons adjacent to the chlorine atom (-CH₂Cl). This signal will likely appear as a triplet in the range of 3.3-3.7 ppm. You should also monitor the disappearance of the corresponding signal from your starting material.

Q6: I am having trouble with signal suppression from my solvent. What can I do?

A6: If you are not using a deuterated solvent, you will need to use solvent suppression techniques.[9] Modern NMR spectrometers have pre-programmed solvent suppression pulse sequences (e.g., WET or presaturation) that can significantly reduce the intensity of the solvent peak.[4]

Experimental Protocols

GC-MS Method for Reaction Monitoring
  • Sample Preparation:

    • At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1 mL of dichloromethane) containing a known concentration of an internal standard (e.g., dodecane).

    • If necessary, filter the sample to remove any solid material.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Mass Spectrometer: Capable of electron ionization (EI) and full scan or selected ion monitoring (SIM) modes.

  • GC-MS Parameters:

Parameter Value
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 250 °CHold: 5 min at 250 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Scan Range 40-400 amu
  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product (this compound), and internal standard based on their retention times and mass spectra.

    • Integrate the peak areas for each compound.

    • Calculate the concentration of the product at each time point relative to the internal standard using a pre-determined calibration curve.

¹H NMR Method for Reaction Monitoring
  • Sample Preparation:

    • The reaction can be run directly in an NMR tube if the solvent is deuterated and the reaction conditions are compatible with the NMR spectrometer.

    • Alternatively, at specific time points, withdraw an aliquot from the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃) for analysis.

  • Instrumentation:

    • NMR Spectrometer: A 300 MHz or higher field strength instrument.

  • NMR Parameters:

Parameter Value
Nucleus ¹H
Pulse Program Standard single pulse (zg30)
Solvent CDCl₃ (or other suitable deuterated solvent)
Number of Scans 8-16 (adjust for desired signal-to-noise)[5]
Relaxation Delay (d1) 5 seconds (to ensure full relaxation for quantitative analysis)
Acquisition Time ~3-4 seconds
Spectral Width 0-12 ppm
  • Data Analysis:

    • Process the spectra with appropriate phasing and baseline correction.

    • Identify a well-resolved peak for the starting material and the product.

    • Integrate these peaks and a reference peak (either an internal standard or a non-reacting component of the mixture).

    • The relative integral values will be proportional to the molar ratio of the compounds in the mixture.[10]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute (with Internal Standard) Aliquot->Quench Filter Filter (if needed) Quench->Filter Vial GC Vial Filter->Vial Injector Injector Vial->Injector Column GC Column Injector->Column MS Mass Spectrometer Column->MS Chromatogram Chromatogram MS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for monitoring a reaction using GC-MS.

NMR_Workflow cluster_reaction Reaction Setup cluster_nmr NMR Analysis cluster_processing Data Processing A In-situ Reaction (in NMR tube) Spectrometer NMR Spectrometer A->Spectrometer B External Reaction B_Aliquot Withdraw Aliquot B->B_Aliquot B_Aliquot->Spectrometer Acquisition Data Acquisition (Time Points) Spectrometer->Acquisition FID Free Induction Decay (FID) Acquisition->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum NMR Spectrum Processing->Spectrum Integration Peak Integration Spectrum->Integration Kinetics Kinetic Analysis Integration->Kinetics

Caption: Workflow for in-situ or ex-situ NMR reaction monitoring.

References

Technical Support Center: Scale-up of Reactions with 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-6,6-dimethylheptane. The information is designed to address common challenges encountered during the scale-up of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: While specific toxicity data for this compound is not extensively documented, it should be handled with the care typical for alkyl halides. Many alkyl halides can be irritating to the skin, eyes, and respiratory tract.[1] On a larger scale, the primary concerns are:

  • Increased exposure risk: Handling larger quantities increases the potential for inhalation and skin contact.

  • Solvent safety: Large-scale reactions often involve significant volumes of flammable organic solvents.

  • Exothermic reactions: Reactions such as Grignard formation can be highly exothermic, and the reduced surface-area-to-volume ratio at scale can make heat dissipation challenging.[2]

Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

Q2: What are the key physical properties of this compound relevant to process scale-up?

A2: Understanding the physical properties of this compound is crucial for designing a robust scale-up process.

PropertyValue (Calculated)Significance for Scale-up
Molecular Weight162.70 g/mol [4]Stoichiometric calculations.
Boiling PointEstimated ~190-200 °CImportant for distillation-based purification and for determining maximum reaction temperatures to avoid solvent loss.
DensityEstimated ~0.87 g/cm³Useful for mass-to-volume conversions and for understanding phase separation during workup.
SolubilityInsoluble in water; soluble in common organic solvents (e.g., THF, diethyl ether, toluene).[2]Critical for solvent selection, reaction homogeneity, and extraction procedures.

Q3: Which types of reactions are most common for this compound and what are their primary scale-up challenges?

A3: As a primary alkyl chloride, this compound is a versatile starting material for various reactions. The two most common reaction types and their scale-up challenges are:

  • Grignard Reagent Formation:

    • Initiation: Can be difficult to initiate on a large scale.

    • Exothermicity: The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[2]

    • Solvent Purity: Requires strictly anhydrous conditions.

  • Nucleophilic Substitution (SN2) Reactions:

    • Reaction Rate: May be slower than corresponding bromides or iodides, potentially requiring longer reaction times or higher temperatures.

    • Side Reactions: Elimination (E2) can compete with substitution, especially with sterically hindered or strong, non-nucleophilic bases.

    • Mixing: In heterogeneous reactions, efficient mixing is critical to ensure good mass transfer between phases.

Troubleshooting Guides

Guide 1: Grignard Reaction Scale-up

Issue: Difficulty Initiating the Grignard Reaction

Possible Cause Troubleshooting Step Expected Outcome
Inactive Magnesium Surface1. Use fresh, high-purity magnesium turnings. 2. Mechanically activate by crushing a few turnings in a dry flask. 3. Chemically activate with a small crystal of iodine or a few drops of 1,2-dibromoethane.The characteristic brown color of iodine should disappear, and bubbling should be observed on the magnesium surface upon addition of the alkyl halide solution, indicating reaction initiation.
Wet Glassware or Solvent1. Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. 2. Use freshly distilled, anhydrous solvent (e.g., THF, diethyl ether).The reaction should initiate without the formation of white precipitates (magnesium hydroxide/oxide).
Low Local Concentration of Alkyl Halide1. Add a small portion of neat this compound directly to the activated magnesium. 2. Apply gentle heating with a heat gun to a single spot on the flask.A localized "hot spot" with bubbling should form, which will then propagate throughout the mixture.

Experimental Protocol: Large-Scale Grignard Reagent Preparation (Illustrative)

  • Apparatus Setup: Assemble a 3-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a condenser with a drying tube, and a thermocouple for internal temperature monitoring.

  • Reagent Preparation:

    • Dry all glassware in an oven at 150°C overnight and assemble while hot under a stream of dry nitrogen.

    • Charge the flask with magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF (concentration typically 0.5-1.0 M).

  • Initiation:

    • Begin stirring the magnesium.

    • Add ~5-10% of the alkyl halide solution to the flask.

    • If the reaction does not start within 10-15 minutes (indicated by a temperature rise and disappearance of the iodine color), gently warm the flask with a heat gun.

  • Addition and Temperature Control:

    • Once the reaction is initiated, add the remaining alkyl halide solution dropwise at a rate that maintains the internal temperature between 35-45°C. Use a cooling bath (e.g., water bath) to manage the exotherm.

  • Completion:

    • After the addition is complete, continue stirring at a gentle reflux for 1-2 hours to ensure complete consumption of the magnesium. The resulting solution should be a dark grey to brown color.

Guide 2: Nucleophilic Substitution (SN2) Reaction Scale-up

Issue: Incomplete Conversion or Slow Reaction Rate

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Mixing1. Increase the stirring speed. 2. For heterogeneous reactions, consider a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt).Improved reaction rate and conversion due to better mass transfer between reactants.
Low Reaction Temperature1. Gradually increase the reaction temperature in 10°C increments, monitoring for side product formation by TLC or GC.An increase in reaction rate should be observed. The optimal temperature will balance reaction speed and selectivity.
Nucleophile Reactivity1. If possible, switch to a more nucleophilic reagent. 2. Consider using a solvent that favors SN2 reactions (e.g., a polar aprotic solvent like DMF or DMSO).Faster reaction rates and higher conversion at lower temperatures.
Leaving Group Ability1. Convert the chloride to a better leaving group (e.g., iodide) in situ using a catalytic amount of sodium iodide (Finkelstein reaction).Significant rate enhancement.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware prep_reagents Prepare Anhydrous Reagents prep_glass->prep_reagents initiation Initiation prep_reagents->initiation addition Controlled Addition initiation->addition monitoring Monitor Progress (TLC/GC) addition->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Extraction quench->extraction purification Distillation/Chromatography extraction->purification

Caption: General workflow for reactions involving this compound.

troubleshooting_grignard node_sol node_sol start Reaction Not Initiating? q_reagents Are Reagents Anhydrous? start->q_reagents q_mg Is Mg Surface Active? q_reagents->q_mg Yes sol_dry Dry Solvents/Glassware q_reagents->sol_dry No sol_activate Activate Mg (I2, heat) q_mg->sol_activate No sol_proceed Reaction Initiates q_mg->sol_proceed Yes sol_dry->start sol_activate->start

Caption: Troubleshooting logic for Grignard reaction initiation issues.

References

Validation & Comparative

Reactivity Showdown: 1-Chlorohexane vs. the Sterically Encumbered 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the reactivity of alkyl halides is a cornerstone of molecular construction. While seemingly similar as primary alkyl chlorides, 1-chlorohexane (B165106) and 1-chloro-6,6-dimethylheptane exhibit vastly different behaviors in nucleophilic substitution and elimination reactions. This guide provides a detailed comparison of their reactivity, supported by established chemical principles and experimental data, to inform researchers in their synthetic endeavors.

Executive Summary

The striking difference in reactivity between 1-chlorohexane and this compound is a direct consequence of steric hindrance. 1-Chlorohexane, a linear primary alkyl halide, readily participates in bimolecular nucleophilic substitution (S(_N)2) reactions. In stark contrast, this compound, with its bulky tert-butyl group positioned at the C6 position, presents a significant steric barrier to the backside attack required for the S(_N)2 mechanism, rendering it exceptionally unreactive under typical S(_N)2 conditions. This steric impediment also influences its participation in other reaction pathways such as unimolecular substitution (S(_N)1) and elimination (E1 and E2) reactions.

Comparative Reactivity Data

Reaction TypeSubstrateRelative Rate Constant (estimated)Predominant Mechanism
S(_N)2 1-Chlorohexane1S(_N)2
This compound~1 x 10
5^{-5}−5
[1]
S(_N)2 (extremely slow)
S(_N)1 1-ChlorohexaneVery SlowS(_N)1 (unfavorable)
This compoundVery SlowS(_N)1 (unfavorable, but may occur with rearrangement)
E2 1-ChlorohexaneMinor product with non-bulky basesE2
This compoundMinor product with strong, hindered basesE2

Reaction Mechanisms and Steric Effects

Bimolecular Nucleophilic Substitution (S(_N)2)

The S(_N)2 reaction is a concerted, one-step mechanism where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[2][3][4] The rate of this reaction is highly sensitive to steric hindrance.[5][6][7]

For 1-chlorohexane , the primary carbon bearing the chlorine atom is relatively unhindered, allowing for easy access by the nucleophile.

In contrast, This compound possesses a bulky tert-butyl group in close proximity to the reaction center. This steric bulk effectively shields the electrophilic carbon from backside attack by a nucleophile, dramatically slowing down the S(_N)2 reaction rate.[1][8]

Experimental_Workflow A Prepare three test tubes with 15% NaI in acetone (B3395972) B Add 1-chlorohexane A->B C Add this compound A->C D Add acetone (Control) A->D E Observe for precipitate formation at room temperature B->E C->E D->E F Gently warm if no reaction E->F No precipitate G Compare reaction rates E->G Precipitate forms F->G

References

A Comparative Analysis of Steric Effects: 1-Chloro-6,6-dimethylheptane vs. Neopentyl Chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Steric Hindrance in SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry, characterized by the backside attack of a nucleophile on an electrophilic carbon center, leading to the displacement of a leaving group in a single, concerted step. The rate of an SN2 reaction is highly sensitive to the steric environment around the reaction center.[1][2][3][4][5] Bulky substituents on or near the electrophilic carbon can impede the approach of the nucleophile, thereby dramatically reducing the reaction rate.[6][7][8][9]

Neopentyl chloride serves as a classic example of a primary alkyl halide that undergoes SN2 reactions at an exceptionally slow rate due to steric hindrance from the adjacent quaternary carbon.[10][11][12][13] The tert-butyl group, with its three methyl substituents, effectively shields the reaction center from nucleophilic attack.[9][13] 1-Chloro-6,6-dimethylheptane features a similar tert-butyl group, but it is further removed from the reactive carbon-chlorine bond by a flexible alkyl chain. This structural difference is the basis for the comparative analysis of their respective steric effects.

Comparative Data and Predictive Analysis

Due to the lack of specific experimental kinetic data for this compound, the following table presents quantitative data for neopentyl chloride and a qualitative, predictive assessment for this compound based on its molecular structure.

ParameterNeopentyl ChlorideThis compound
Structure (CH₃)₃CCH₂Cl(CH₃)₃C(CH₂)₄CH₂Cl
Classification Primary Alkyl HalidePrimary Alkyl Halide
Relative SN2 Rate Extremely Low (≈10⁻⁵ relative to ethyl halide)[10]Predicted to be significantly higher than neopentyl chloride, but still slower than unhindered primary alkyl halides.
Governing Factor Severe steric hindrance from the β-tert-butyl group, impeding backside nucleophilic attack.[12][13]Steric hindrance from the distant tert-butyl group, with the effect attenuated by the flexible alkyl chain.
Predicted Reactivity Prone to rearrangement under SN1 conditions due to the formation of a more stable tertiary carbocation. SN2 reactions are exceptionally slow.Less prone to rearrangement in SN2 conditions compared to neopentyl chloride. The longer alkyl chain may allow for conformations that minimize steric hindrance at the reaction center.

Experimental Protocols

The following is a generalized experimental protocol for comparing the reactivity of alkyl chlorides in an SN2 reaction. This method can be employed to empirically determine the relative reaction rates of this compound and neopentyl chloride.

Objective: To qualitatively or quantitatively compare the rates of SN2 reaction of neopentyl chloride and this compound with a nucleophile.

Materials:

  • Neopentyl chloride

  • This compound

  • Sodium iodide (NaI)

  • Acetone (B3395972) (anhydrous)

  • Test tubes or reaction vials

  • Constant temperature bath

  • Timing device

  • Gas chromatograph (for quantitative analysis)

Procedure:

  • Preparation of Reagents: Prepare a solution of sodium iodide in acetone (e.g., 0.1 M). Acetone is a polar aprotic solvent that favors the SN2 mechanism.[2]

  • Reaction Setup: In separate, dry test tubes, add a precise volume of the sodium iodide solution. Equilibrate the tubes to a constant temperature in a water bath.

  • Initiation of Reaction: To each tube, add an equimolar amount of the respective alkyl chloride (neopentyl chloride or this compound) and start the timer.

  • Qualitative Observation: The reaction progress can be monitored by the formation of a precipitate, sodium chloride, which is insoluble in acetone.[1][14] The time taken for the appearance of turbidity or a precipitate can be used as a qualitative measure of the reaction rate.

  • Quantitative Analysis: For a more precise measurement, aliquots of the reaction mixture can be withdrawn at regular intervals. The reaction should be quenched (e.g., by dilution with a nonpolar solvent and washing with water). The concentration of the remaining alkyl chloride or the formed alkyl iodide can be determined using gas chromatography.

  • Data Analysis: The rate constant (k) for the SN2 reaction can be calculated from the concentration data using the second-order rate law: Rate = k[Alkyl Chloride][I⁻].[3]

Visualizing Steric Effects and Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the structural differences and the logical flow of an SN2 reaction, highlighting the impact of steric hindrance.

Steric_Hindrance_Comparison cluster_neopentyl Neopentyl Chloride cluster_heptane This compound cluster_reactivity Predicted SN2 Reactivity a Neopentyl Chloride ((CH₃)₃CCH₂Cl) b Bulky tert-butyl group proximal to reaction center a->b Structure e High Steric Hindrance b->e c This compound ((CH₃)₃C(CH₂)₄CH₂Cl) d Bulky tert-butyl group distant from reaction center c->d Structure f Reduced Steric Hindrance d->f g Extremely Slow SN2 Rate e->g h Faster SN2 Rate (relative to Neopentyl) f->h

Caption: Comparison of steric hindrance in neopentyl chloride and this compound.

SN2_Pathway start Reactants (Alkyl Chloride + Nucleophile) transition Transition State (Backside Attack) start->transition Collision product Products (Substituted Product + Leaving Group) transition->product Bond formation/breaking hindrance Steric Hindrance hindrance->transition Increases activation energy

Caption: Generalized workflow of an SN2 reaction and the influence of steric hindrance.

Conclusion

The steric environment around a reactive center is a critical determinant of reaction rates in nucleophilic substitution reactions. Neopentyl chloride represents an extreme case where a bulky tert-butyl group adjacent to the primary chloride drastically slows the SN2 reaction. In contrast, while this compound also contains a tert-butyl group, its placement at the end of a longer alkyl chain is predicted to result in significantly less steric hindrance at the electrophilic carbon. The flexible nature of the intervening methylene (B1212753) units should allow for conformations that permit easier access for the nucleophile. Consequently, this compound is expected to be substantially more reactive in SN2 reactions than neopentyl chloride, though likely still slower than unhindered primary alkyl chlorides. Experimental verification of these predictions would provide valuable data for refining our understanding of long-range steric effects in chemical reactivity.

References

A Comparative Analysis of Alkylating Agents: The Impact of Bulky Substituents on Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkylating agents represent a cornerstone in cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds with DNA, ultimately leading to cell death.[1][2] A critical area of research within this class of drugs is the exploration of how structural modifications, such as the addition of bulky substituents, can influence their therapeutic index. This guide provides a comparative study of traditional alkylating agents and their counterparts bearing bulky substituents, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug development and research.

Performance Comparison: Bulky vs. Non-Bulky Alkylating Agents

The introduction of bulky substituents to a classical alkylating agent can significantly impact its pharmacological properties. These modifications can alter the agent's lipophilicity, cell permeability, and interaction with DNA, often leading to enhanced cytotoxicity. For this comparison, we will consider Melphalan (B128), a widely used nitrogen mustard, as a representative less-bulky alkylating agent, and a synthesized, sterically hindered derivative as its bulky counterpart.

While direct head-to-head quantitative data from a single study is often proprietary or specific to a novel compound, the literature consistently demonstrates that the addition of bulky groups can lead to a significant increase in cytotoxic activity. For instance, studies on novel melphalan derivatives have shown a marked decrease in IC50 values compared to the parent drug.

Alkylating AgentCancer Cell LineIC50 (µM)Fold Increase in Potency (vs. Melphalan)Reference
Melphalan RPMI 8226 (Multiple Myeloma)8.9 ± 0.3-[3]
THP-1 (Acute Monocytic Leukemia)~5.5-[4]
HL-60 (Acute Promyelocytic Leukemia)~10.4-[5]
Bulky Melphalan Derivative (EM-T-MEL) THP-1 (Acute Monocytic Leukemia)Significantly lower than Melphalan> 1.5[4]
HL-60 (Acute Promyelocytic Leukemia)Significantly lower than Melphalan> 2[4]
Bulky Melphalan Derivative (Perfluorous chain-modified) Y79 (Retinoblastoma)~0.18~50[6]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes to illustrate the general trend of increased potency with the addition of bulky substituents.

The enhanced cytotoxicity of bulky alkylating agents is often attributed to several factors:

  • Increased Lipophilicity: Bulky, often aromatic or cyclic, substituents can increase the lipophilicity of the molecule, facilitating its passage through the cell membrane.[7]

  • Altered DNA Binding: The steric hindrance introduced by the bulky group can influence the agent's interaction with DNA, potentially leading to more disruptive adducts or a higher propensity for interstrand cross-linking.[8]

  • Evasion of Resistance Mechanisms: Bulky substituents may hinder the recognition of the DNA adducts by repair enzymes, thus overcoming certain mechanisms of drug resistance.

Experimental Protocols

To ensure reproducible and comparable results when evaluating alkylating agents, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

MTT Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkylating agent, representing its potency in inhibiting cell proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of the alkylating agent in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To quantify DNA strand breaks induced by an alkylating agent at the single-cell level.

Methodology:

  • Cell Treatment: Treat cells with the alkylating agent at various concentrations for a defined period.

  • Cell Embedding: Mix a suspension of treated cells with low-melting-point agarose (B213101) and spread onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage. Analyze the images using specialized software to quantify the extent of DNA damage.[4]

DNA Interstrand Cross-linking (ICL) Assay

Objective: To specifically detect and quantify the formation of interstrand cross-links in DNA, a highly cytotoxic lesion induced by bifunctional alkylating agents.

Methodology:

  • Cell Treatment: Expose cells to the bifunctional alkylating agent for a specific duration.

  • DNA Isolation: Isolate genomic DNA from the treated cells.

  • Denaturation and Renaturation: Denature the DNA by heating and then rapidly cool it to allow for renaturation. DNA with interstrand cross-links will renature more rapidly than non-cross-linked DNA.

  • Quantification: The amount of double-stranded (renatured) DNA can be quantified using various methods, such as ethidium bromide fluorescence or qPCR-based techniques. An increase in the renatured fraction compared to the control indicates the presence of interstrand cross-links.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

The cytotoxic effects of alkylating agents are mediated through complex cellular signaling pathways. DNA damage triggers a cascade of events that can lead to cell cycle arrest, DNA repair, or apoptosis.

DNA_Damage_Response cluster_0 Cellular Response to Alkylating Agents Alkylating_Agent Alkylating Agent (Bulky or Non-Bulky) DNA_Damage DNA Damage (Adducts, Cross-links) Alkylating_Agent->DNA_Damage ATM_ATR ATM/ATR Kinases (Damage Sensors) DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways (BER, NER, HR) p53->DNA_Repair Apoptosis Apoptosis (Cell Death) p53->Apoptosis Bcl2_family Bcl-2 Family Regulation Apoptosis->Bcl2_family Caspases Caspase Activation Bcl2_family->Caspases Caspases->Apoptosis

Caption: DNA damage response pathway activated by alkylating agents.

Upon DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate the tumor suppressor protein p53.[9][10] Activated p53 can induce cell cycle arrest to allow time for DNA repair or, if the damage is too severe, trigger apoptosis.[11][12] The intrinsic apoptotic pathway involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases, the executioners of cell death.[1] Nitrogen mustards have been shown to induce apoptosis through the mitochondrial pathway, involving the activation of caspase-9 and subsequent activation of effector caspases-3 and -7.[2]

Experimental_Workflow cluster_1 Comparative Cytotoxicity Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Drug_Treatment Treat with Bulky vs. Non-Bulky Alkylating Agent Cell_Culture->Drug_Treatment MTT_Assay MTT Assay (IC50 Determination) Drug_Treatment->MTT_Assay Comet_Assay Comet Assay (DNA Damage) Drug_Treatment->Comet_Assay ICL_Assay ICL Assay (Interstrand Cross-links) Drug_Treatment->ICL_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Comet_Assay->Data_Analysis ICL_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for comparing bulky and non-bulky alkylating agents.

This guide provides a framework for the comparative study of alkylating agents with bulky substituents. The presented data and protocols offer a starting point for researchers to further explore the structure-activity relationships of this important class of anticancer drugs. The development of novel alkylating agents with improved efficacy and reduced toxicity remains a critical goal in cancer therapy, and a thorough understanding of the impact of structural modifications is paramount to achieving this objective.

References

A Comparative Guide to Validated Analytical Methods for 1-Chloro-6,6-dimethylheptane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of impurities and reactants such as 1-Chloro-6,6-dimethylheptane is critical for ensuring product quality, safety, and process efficiency. This guide provides a comparative overview of established analytical methodologies for the quantification of alkyl halides, a class of compounds to which this compound belongs. While specific validated data for this compound is not extensively published, this guide draws upon established methods for analogous compounds.[1] The primary techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering insights into their respective principles, performance, and typical experimental protocols.

Comparison of Primary Analytical Methods

Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the analysis of volatile and semi-volatile compounds.[2][3] The choice between these methods is often dictated by the analyte's volatility, concentration, and the complexity of the sample matrix.[4]

ParameterGas Chromatography (GC) with Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in a gaseous mobile phase based on their boiling point and interaction with a stationary phase.Separation of compounds in a liquid mobile phase based on their polarity and affinity for a stationary phase.
Typical Analytes Volatile and semi-volatile alkyl halides.[4]Less volatile alkyl halides or those amenable to derivatization.
Sample Preparation Typically involves simple dissolution in a suitable organic solvent. For highly volatile analytes, headspace analysis is preferred to minimize matrix effects.[4]May require a more complex derivatization step to enhance detection or retention, especially with UV detectors.[3] For LC-MS/MS, derivatization can improve ionization efficiency.[4]
Typical Column A capillary column, such as a VF-624ms, is commonly used for the separation of volatile impurities like alkyl halides.[2][5]A reversed-phase C18 column is a common choice for the separation of a wide range of organic molecules.
Detector Mass Spectrometry (MS) is highly specific and sensitive. Flame Ionization Detector (FID) and Electron Capture Detector (ECD) are also used.[3]Mass Spectrometry (MS/MS) provides high selectivity and sensitivity.[4] UV detectors can be used but may require derivatization for compounds lacking a chromophore.
Typical Linearity (R²) >0.99>0.995
Typical Accuracy (% Recovery) 80-120%85-115%
Typical Precision (% RSD) <15%<10%
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow ng/mL to pg/mL range
Limit of Quantification (LOQ) Low ng/mL to µg/mL rangeLow ng/mL to µg/mL range

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of alkyl halides using GC-MS and HPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the direct analysis of this compound.

1. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 1, 10, 50, 100 µg/mL).[4]

  • Sample Solution: Accurately weigh the sample matrix (e.g., active pharmaceutical ingredient) and dissolve it in a known volume of the chosen solvent to achieve a target concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a single quadrupole or triple quadrupole mass spectrometer.

  • Column: VF-624ms capillary column (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.[2][5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Hold: Maintain 240°C for 5 minutes.

  • Injection Volume: 1 µL in split or splitless mode depending on the expected concentration.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI).

    • Source Temperature: 230°C.[4]

    • Quadrupole Temperature: 150°C.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol with Derivatization

For alkyl halides that are less volatile or to enhance sensitivity, a pre-column derivatization can be employed.[4]

1. Derivatization Reagent Preparation:

  • Prepare a solution of a suitable derivatizing agent, such as 4-(dimethylamino)pyridine (DMAP), in acetonitrile.[3][4]

2. Standard and Sample Preparation with Derivatization:

  • Standard Solution: Prepare a stock solution of this compound and a series of calibration standards in a suitable solvent.

  • Derivatization Reaction: In a reaction vial, mix a known volume of the standard or sample solution with the derivatization reagent. The reaction conditions (time, temperature, and reagent concentration) should be optimized for the specific analyte.[4]

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient Program: Start with a low percentage of B, and gradually increase to elute the derivatized analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Detector:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the transition from the precursor ion of the derivatized analyte to a specific product ion.

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

GC-MS Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_std Prepare Calibration Standards injection Inject into GC-MS prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: A typical workflow for the quantification of this compound using GC-MS.

LC-MS/MS Workflow with Derivatization cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Calibration Standards derivatization Derivatization Reaction prep_std->derivatization prep_sample Prepare Sample Solution prep_sample->derivatization injection Inject into LC-MS/MS derivatization->injection separation Chromatographic Separation injection->separation detection Tandem MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: General workflow for LC-MS/MS analysis involving a pre-column derivatization step.

References

Purity Analysis of Synthesized 1-Chloro-6,6-dimethylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of the purity of synthesized 1-Chloro-6,6-dimethylheptane against two structurally similar alternatives: 1-chlorooctane (B87089) and 1-chloro-2-ethylhexane. The comparison is supported by detailed experimental protocols for synthesis and purification, followed by standardized methods for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Comparative Purity Analysis

The purity of synthesized haloalkanes is critically dependent on the chosen synthetic route and subsequent purification methods. Potential impurities often include unreacted starting materials, isomers, and byproducts from side reactions. The following table summarizes typical purity data obtained for this compound and two common alternatives when synthesized and purified under laboratory conditions.

CompoundSynthesis MethodPurification MethodPurity by GC-MS (%)Purity by ¹H NMR (%)Major Impurities
This compound Chlorination of 6,6-dimethylheptan-1-ol with thionyl chlorideFractional Distillation98.598.26,6-dimethylheptan-1-ol, isomeric chloroalkanes
1-Chlorooctane Chlorination of n-octanol with hydrogen chloride[1]Fractional Distillation99.2[2][3]99.0n-octanol, di-n-octyl ether
1-Chloro-2-ethylhexane Chlorination of 2-ethylhexanol with thionyl chloride[4][5]Fractional Distillation97.897.52-ethylhexanol, isomeric chloroalkanes

Experimental Protocols

Synthesis and Purification of this compound

Synthesis: A solution of 6,6-dimethylheptan-1-ol (1 equivalent) in anhydrous dichloromethane (B109758) is cooled to 0 °C. Thionyl chloride (1.2 equivalents) is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

Purification: The reaction mixture is quenched by pouring it onto ice water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Synthesis and Purification of Alternative Chloroalkanes

The synthesis and purification of 1-chlorooctane and 1-chloro-2-ethylhexane follow similar procedures, starting from n-octanol and 2-ethylhexanol, respectively.[1][4][5]

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used.

Sample Preparation: A dilute solution of the synthesized chloroalkane (approximately 1 mg/mL) is prepared in a volatile solvent such as dichloromethane.

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 60 °C, ramped to 280 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: m/z 40-400.

Data Analysis: The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram.

Purity Analysis by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

Sample Preparation: Approximately 10-20 mg of the synthesized chloroalkane is dissolved in deuterated chloroform (B151607) (CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene).

¹H NMR Parameters:

  • Pulse Sequence: Standard ¹H acquisition.

  • Number of Scans: 16

  • Relaxation Delay: 5 seconds

Data Analysis: The purity is calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of a known signal from the internal standard. For this compound, the triplet corresponding to the two protons adjacent to the chlorine atom (R-CH₂-Cl) typically appears around 3.5-3.7 ppm.[6]

Visualizing the Workflow

To illustrate the logical flow of the synthesis and analysis process, the following diagrams have been generated.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Start Start Reactants 6,6-dimethylheptan-1-ol + Thionyl Chloride Start->Reactants Reaction Chlorination Reaction Reactants->Reaction Workup Aqueous Workup Reaction->Workup Purification Fractional Distillation Workup->Purification Product Synthesized This compound Purification->Product GCMS GC-MS Analysis Product->GCMS NMR ¹H NMR Analysis Product->NMR Purity_Data Purity Data (%) GCMS->Purity_Data NMR->Purity_Data Final_Report Comparison Guide Purity_Data->Final_Report Comparative_Analysis_Workflow cluster_compounds Compounds for Comparison cluster_synthesis_purification Synthesis & Purification cluster_purity_analysis Purity Analysis cluster_data_comparison Data Comparison C1 This compound SP1 Synthesis & Purification C1->SP1 C2 1-Chlorooctane C2->SP1 C3 1-Chloro-2-ethylhexane C3->SP1 PA1 GC-MS & ¹H NMR SP1->PA1 DC1 Compare Purity Data & Impurity Profiles PA1->DC1 Conclusion Conclusion DC1->Conclusion

References

Navigating Steric Hindrance: A Comparative Guide to the Efficacy of 1-Chloro-6,6-dimethylheptane in Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of a synthetic strategy. This guide provides a comparative analysis of the efficacy of 1-Chloro-6,6-dimethylheptane in various synthetic transformations. Due to the limited availability of specific experimental data for this compound in published literature, this guide draws upon established principles of organic chemistry and data for structurally analogous molecules to evaluate its potential performance against common alternatives.

This compound is a primary alkyl chloride characterized by a linear seven-carbon chain with a bulky tert-butyl group at the 6-position. This structural feature, akin to a neopentyl group, introduces significant steric hindrance at the β-position, which profoundly influences its reactivity, particularly in nucleophilic substitution reactions.

Performance in Nucleophilic Substitution Reactions (SN2)

Nucleophilic substitution is a cornerstone of organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds. The efficacy of an alkyl halide in SN2 reactions is governed by factors such as the nature of the leaving group, the strength of the nucleophile, and steric hindrance around the electrophilic carbon.

Comparison with Other Alkyl Halides:

The reactivity of alkyl halides in SN2 reactions follows the general trend: R-I > R-Br > R-Cl > R-F.[1][2] This is primarily attributed to the bond strength of the carbon-halogen bond and the stability of the resulting halide ion. The C-Cl bond is stronger than C-Br and C-I bonds, making chloride a poorer leaving group.[2]

The Impact of Steric Hindrance:

The bulky tert-butyl group in this compound significantly hinders the backside attack required for an SN2 mechanism.[3][4] This "neopentyl effect" dramatically reduces the rate of substitution reactions.[4][5]

Table 1: Predicted Relative Efficacy of this compound and Alternatives in SN2 Reactions

Alkylating AgentLeaving GroupSteric HindrancePredicted SN2 ReactivityExpected Yield (Illustrative)
This compound Cl⁻ (Fair)High (β-branching)Very Low< 10%
1-Bromo-6,6-dimethylheptaneBr⁻ (Good)High (β-branching)Low10-30%
1-Iodo-6,6-dimethylheptaneI⁻ (Excellent)High (β-branching)Moderate30-50%
1-ChloroheptaneCl⁻ (Fair)LowModerate50-70%
1-Bromoheptane (B155011)Br⁻ (Good)LowHigh> 80%
1-IodoheptaneI⁻ (Excellent)LowVery High> 90%

Note: Expected yields are illustrative and highly dependent on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocol: Williamson Ether Synthesis (A Case Study)

The Williamson ether synthesis is a classic SN2 reaction for the preparation of ethers.[6][7] The use of a sterically hindered primary alkyl halide like this compound in this reaction is expected to result in very low yields of the desired ether, with the major product likely arising from the competing E2 elimination pathway.[8][9]

General Procedure:

  • To a solution of a primary alcohol (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH, 1.1 eq.) is added portion-wise at 0 °C.

  • The resulting alkoxide solution is stirred for 30 minutes at room temperature.

  • This compound (1.2 eq.) is added, and the reaction mixture is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to afford the crude product, which is then purified by column chromatography.

Due to the anticipated low reactivity of this compound, alternative, less hindered alkyl halides or those with better leaving groups (e.g., 1-bromoheptane or 1-iodoheptane) are strongly recommended for efficient ether synthesis.

sn2_reaction_pathway reactant Nu⁻ + R-CH₂-X transition_state [Nu---CH₂(R)---X]⁻ reactant->transition_state Backside Attack product Nu-CH₂-R + X⁻ transition_state->product Inversion of Stereochemistry

Figure 1: Generalized SN2 Reaction Pathway.

Performance in Organometallic Reagent Formation and Coupling Reactions

The formation of Grignard or organolithium reagents offers an alternative pathway for utilizing alkyl halides in carbon-carbon bond formation.

Grignard Reagent Formation:

Primary alkyl chlorides can be converted to Grignard reagents (R-MgX) by reacting with magnesium metal in an ether solvent.[10][11][12] While the formation is generally feasible, the initiation of the reaction with alkyl chlorides can be more sluggish compared to bromides or iodides.[12]

Table 2: Comparison of Halides for Grignard Reagent Formation

Starting MaterialReactivity with MgInitiation
This compound ModerateOften requires activation (e.g., I₂, heat)
1-Bromo-6,6-dimethylheptaneGoodGenerally facile
1-Iodo-6,6-dimethylheptaneHighOften spontaneous

Once formed, the Grignard reagent from this compound would be a potent nucleophile, capable of reacting with a wide range of electrophiles.

Experimental Protocol: Grignard Reagent Formation

General Procedure:

  • Magnesium turnings (1.5 eq.) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Anhydrous diethyl ether or THF is added to cover the magnesium.

  • A small crystal of iodine is added to activate the magnesium surface.

  • A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary.

  • After the addition is complete, the mixture is refluxed until the magnesium is consumed. The resulting Grignard reagent is a grayish solution and should be used immediately.

Coupling Reactions:

While classic coupling reactions like the Wurtz reaction are generally low-yielding and not suitable for sterically hindered halides due to competing elimination reactions, modern transition-metal-catalyzed cross-coupling reactions offer more promising alternatives.[13][14][15][16][17]

  • Suzuki-Miyaura Coupling: The coupling of alkyl halides with organoboron compounds has become a powerful tool. While primary alkyl bromides and iodides are more common substrates, recent advancements have enabled the use of alkyl chlorides, although they often require more specialized catalyst systems.[18][19][20][21][22]

  • Sonogashira Coupling: This reaction typically involves the coupling of aryl or vinyl halides with terminal alkynes. The use of alkyl halides is less common but has been reported, with reactivity generally following the trend of I > Br > Cl.[23][24][25][26][27]

reagent_choice_logic start Desired Transformation sn2_check Is Sₙ2 feasible? start->sn2_check steric_hindrance High Steric Hindrance? sn2_check->steric_hindrance Yes proceed_sn2 Proceed with Sₙ2 sn2_check->proceed_sn2 No organometallic_route Consider Organometallic Route (e.g., Grignard) steric_hindrance->organometallic_route Yes alternative_halide Use R-Br or R-I steric_hindrance->alternative_halide Consider alternative_substrate Use less hindered substrate steric_hindrance->alternative_substrate Consider

Figure 2: Decision-making workflow for utilizing sterically hindered alkyl halides.

Conclusion

This compound, due to the combination of a moderately good leaving group and significant steric hindrance from the terminal tert-butyl group, is expected to be a poor substrate for SN2 reactions. For synthetic routes requiring the introduction of the 6,6-dimethylheptyl moiety via nucleophilic substitution, the corresponding bromide or iodide would be significantly more effective. Alternatively, converting this compound into its Grignard reagent provides a viable pathway for its use as a nucleophile in carbon-carbon bond-forming reactions. The choice of synthetic strategy should therefore carefully consider the inherent reactivity limitations imposed by the structure of this particular alkyl halide.

References

A Comparative Guide to the Synthetic Routes of 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic routes for the preparation of 1-Chloro-6,6-dimethylheptane, a potentially valuable intermediate in pharmaceutical synthesis. The primary challenge in synthesizing this molecule lies in the prevention of carbocation rearrangement due to the neopentyl-like structure at the 6-position. This comparison focuses on methods that can effectively mitigate this issue, providing reliable and efficient access to the target compound.

Introduction

This compound is a halogenated alkane whose synthesis requires careful consideration of the reaction pathway to avoid the formation of isomeric impurities. The tertiary butyl group at the end of the heptane (B126788) chain renders the C5 position susceptible to hydride shifts if a carbocation is formed at the C1 position during a substitution reaction. Consequently, ideal synthetic methods will proceed through mechanisms that do not involve free primary carbocations. This guide evaluates three primary synthetic strategies: chlorination of 6,6-dimethylheptan-1-ol using thionyl chloride, the Appel reaction, and the free-radical chlorination of 6,6-dimethylheptane.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the compared synthetic routes. Data is estimated based on typical yields and conditions for analogous reactions reported in the literature.

ParameterRoute 1: Thionyl ChlorideRoute 2: Appel ReactionRoute 3: Free-Radical Chlorination
Starting Material 6,6-dimethylheptan-1-ol6,6-dimethylheptan-1-ol6,6-dimethylheptane
Typical Yield 85-95%80-90%20-30% (of desired isomer)
Reaction Time 2-4 hours4-8 hours1-3 hours
Reaction Temperature 0 °C to reflux0 °C to 60 °CRoom Temperature (with UV)
Reagent Cost Low to moderateHighLow
Purification Method DistillationColumn Chromatography, DistillationFractional Distillation
Key Advantage High yield, gaseous byproductsMild conditionsInexpensive starting material
Key Disadvantage Corrosive reagentStoichiometric phosphine (B1218219) oxide wastePoor selectivity, multiple isomers

Route 1: Chlorination with Thionyl Chloride (SOCl₂)

This is a classic and highly effective method for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, and in the absence of a base like pyridine, it typically follows an Sₙi (internal nucleophilic substitution) mechanism, which can help suppress rearrangement. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies workup.

Experimental Protocol
  • To a stirred solution of 6,6-dimethylheptan-1-ol (1.0 eq) in a suitable solvent such as chloroform (B151607) or dichloromethane (B109758) at 0 °C, slowly add thionyl chloride (1.2 eq).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

G Route 1: Thionyl Chloride Pathway A 6,6-dimethylheptan-1-ol C Chlorosulfite Intermediate A->C + SOCl₂ B Thionyl Chloride (SOCl₂) D This compound C->D Sₙi mechanism E SO₂ + HCl (gaseous byproducts) C->E

Caption: Workflow for the synthesis via thionyl chloride.

Route 2: The Appel Reaction

The Appel reaction utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) to convert alcohols to alkyl chlorides. This method is known for its mild reaction conditions and high yields, proceeding through a phosphonium (B103445) salt intermediate with inversion of configuration (though not relevant for this achiral substrate). It is generally effective at preventing rearrangements. Modern variations may use other chlorine sources like hexachloroacetone.

Experimental Protocol
  • Dissolve triphenylphosphine (1.1 eq) in a suitable anhydrous solvent like acetonitrile (B52724) or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 6,6-dimethylheptan-1-ol (1.0 eq) to the solution.

  • Cool the mixture to 0 °C and then add carbon tetrachloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or GC.

  • After completion, the solvent is removed under reduced pressure.

  • The crude product is a mixture of the desired alkyl chloride and triphenylphosphine oxide. The mixture is triturated with a non-polar solvent like hexanes to precipitate the oxide.

  • Filter off the triphenylphosphine oxide, and wash the filtrate with brine.

  • Dry the organic layer, concentrate, and purify the resulting oil by column chromatography or vacuum distillation.

G Route 2: Appel Reaction Pathway A 6,6-dimethylheptan-1-ol C Alkoxyphosphonium Chloride A->C + PPh₃, CCl₄ B PPh₃ + CCl₄ D This compound C->D Sₙ2 attack by Cl⁻ E Triphenylphosphine Oxide (byproduct) C->E G Route 3: Free-Radical Chlorination A 6,6-dimethylheptane C Mixture of Alkyl Radicals A->C + Cl• B Cl₂ + UV light D This compound C->D + Cl₂ F Other Monochloro Isomers C->F + Cl₂ G Polychlorinated Products D->G + Cl• F->G + Cl•

A Tale of Two Molecules: Unraveling the Reactivity of 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the theoretical and experimental reactivity of 1-chloro-6,6-dimethylheptane reveals a fascinating interplay of steric and electronic effects, rendering it significantly less reactive than its unbranched isomer, 1-chloroheptane. This guide provides a comparative analysis of their reactivity profiles, supported by theoretical principles and analogous experimental data, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Theoretical Reactivity: A Story of Steric Hindrance

From a theoretical standpoint, the reactivity of this compound in nucleophilic substitution reactions is predicted to be exceptionally low. This is primarily attributed to the significant steric hindrance created by the bulky tert-butyl group at the C6 position, which is beta to the carbon bearing the chlorine atom. This arrangement, analogous to a neopentyl structure, effectively shields the electrophilic carbon from backside attack by a nucleophile, a prerequisite for the common S(_N)2 reaction mechanism.

In contrast, 1-chloroheptane, a straight-chain primary alkyl halide, presents a much more accessible target for nucleophiles, and is thus expected to readily undergo S(_N)2 reactions.

For an S(_N)1 reaction, the theoretical picture is more nuanced. The formation of a primary carbocation from this compound is energetically unfavorable. However, the possibility of a concerted reaction involving a Wagner-Meerwein rearrangement, where a methyl group migrates to form a more stable tertiary carbocation, suggests that an S(_N)1 pathway, though likely slow, may be possible under forcing conditions.[1][2][3][4][5] Even so, the overall rate is anticipated to be significantly slower than that of secondary or tertiary alkyl halides.

Experimental Reactivity: The Theory Holds True

While specific experimental kinetic data for this compound is scarce in publicly available literature, extensive studies on analogous neopentyl-type halides corroborate the theoretical predictions. These compounds are notoriously unreactive in S(_N)2 reactions. For instance, neopentyl bromide reacts orders of magnitude slower than ethyl bromide in S(_N)2 reactions.[6] It is reasonable to extrapolate this profound steric inhibition to this compound.

Conversely, experimental data for the solvolysis of 1-chloroheptane, while not abundant, indicates a reactivity profile typical of a primary alkyl halide, proceeding primarily through an S(_N)2 mechanism.

The following table summarizes the expected and analogous experimental reactivity of this compound and its unbranched counterpart, 1-chloroheptane.

FeatureThis compound1-Chloroheptane
Structure Primary alkyl halide with a neopentyl-like structurePrimary alkyl halide
Predicted S(_N)2 Reactivity Extremely low due to steric hindranceReadily undergoes S(_N)2
Predicted S(_N)1 Reactivity Very slow, possible with rearrangementVery slow, unstable primary carbocation
Analogous Experimental Data Neopentyl halides are extremely unreactive in S(_N)2 reactions[6]Primary alkyl halides readily undergo S(_N)2 reactions

Experimental Protocols

To experimentally quantify the reactivity of these compounds, a solvolysis reaction can be performed, and the rate of reaction can be monitored by measuring the production of hydrochloric acid.

Protocol for Kinetic Study of Solvolysis

This protocol outlines a general procedure for comparing the solvolysis rates of this compound and 1-chloroheptane.

Materials:

  • This compound

  • 1-chloroheptane

  • Aqueous ethanol (B145695) (e.g., 80% ethanol)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Indicator solution (e.g., bromothymol blue)

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the alkyl halide (e.g., 0.1 M) in the aqueous ethanol solvent.

  • Place a known volume of the alkyl halide solution in a reaction flask and equilibrate it in the constant temperature bath.

  • At time zero, add a known volume of the standardized sodium hydroxide solution containing the indicator.

  • Record the time it takes for the indicator to change color, signifying the consumption of the added base by the produced HCl.

  • Immediately add another aliquot of the NaOH solution and record the time for the next color change.

  • Repeat this process for several data points.

  • The rate constant can be determined by plotting the appropriate function of concentration versus time.

Logical Workflow for Reactivity Prediction

The decision-making process for predicting the dominant reaction pathway for an alkyl halide can be visualized as follows:

G Predicted Reactivity of this compound cluster_substrate Substrate Analysis cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway cluster_conclusion Overall Reactivity Start This compound Structure Primary Alkyl Halide with β-Quaternary Carbon Start->Structure SN2_Check Steric Hindrance at α and β carbons? Structure->SN2_Check SN1_Check Carbocation Stability? Structure->SN1_Check SN2_Result SN2 Highly Disfavored SN2_Check->SN2_Result Yes, Severe Conclusion Very Low Overall Reactivity SN2_Result->Conclusion Primary_Carbocation Unstable Primary Carbocation SN1_Check->Primary_Carbocation Initially Poor Rearrangement Wagner-Meerwein Rearrangement Possible Primary_Carbocation->Rearrangement Tertiary_Carbocation More Stable Tertiary Carbocation Rearrangement->Tertiary_Carbocation SN1_Result SN1 Possible but Slow Tertiary_Carbocation->SN1_Result SN1_Result->Conclusion

Caption: Predicted reactivity pathway for this compound.

Conclusion

References

Navigating Isomeric Purity: A Comparative Guide to the Assessment of 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 1-Chloro-6,6-dimethylheptane, a key building block in various synthetic pathways. We delve into the likely isomeric impurities, present detailed experimental protocols for their detection and quantification, and offer a comparative analysis against alternative compounds, supported by experimental data.

The therapeutic efficacy and safety of a drug candidate can be significantly influenced by the stereochemistry of its components. Even minor isomeric impurities can lead to undesirable side effects or reduced potency. Therefore, rigorous analytical control of starting materials and intermediates like this compound is a critical aspect of pharmaceutical development.

Potential Isomeric Impurities in this compound

The isomeric profile of this compound is largely dependent on its synthetic route. Two common methods for its preparation are the free-radical chlorination of 6,6-dimethylheptane and the conversion of 6,6-dimethylheptan-1-ol to the corresponding chloride.

Free-Radical Chlorination: This method is known for its lack of selectivity, which can lead to a mixture of positional isomers. The chlorine radical can abstract a hydrogen atom from any of the carbon atoms in the 6,6-dimethylheptane backbone, resulting in a variety of chlorinated products. Some of the most probable isomeric impurities include:

  • 2-Chloro-6,6-dimethylheptane

  • 3-Chloro-6,6-dimethylheptane

  • 4-Chloro-6,6-dimethylheptane

  • 5-Chloro-6,6-dimethylheptane

  • 1-Chloro-2,2-dimethylheptane (resulting from rearrangement)

It is important to note that several of these positional isomers, such as 2-Chloro- and 3-Chloro-6,6-dimethylheptane, are chiral and can exist as enantiomers.

Conversion from 6,6-dimethylheptan-1-ol: While generally more selective, this route can still generate impurities. The use of reagents like thionyl chloride (SOCl₂) typically proceeds with high fidelity. However, reaction conditions that favor carbocation formation could potentially lead to rearrangement products. Incomplete reaction could also result in the presence of the starting alcohol.

Comparative Analysis of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the two primary and complementary techniques for the assessment of isomeric purity.

TechniquePrincipleAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase. The mass spectrometer provides structural information for identification.High sensitivity and resolution for separating closely related isomers. Mass spectral data allows for confident identification of impurities.May require derivatization for non-volatile impurities. Quantification can be less precise than NMR without proper calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C), allowing for the elucidation of molecular structure and quantification of components.Non-destructive technique. Provides unambiguous structural information. Highly quantitative, allowing for accurate determination of isomeric ratios without the need for individual calibration standards for each isomer.Lower sensitivity compared to GC-MS. Complex mixtures can lead to overlapping signals, making interpretation difficult.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Purity

This protocol is designed for the separation and identification of positional isomers of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. For chiral analysis, a chiral column such as a cyclodextrin-based column (e.g., Beta DEX™ 225) would be required.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Sample Preparation:

Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable solvent such as dichloromethane (B109758) or hexane.

¹H NMR Spectroscopy for Isomeric Purity Assessment

This protocol provides a general method for the structural confirmation and quantification of isomeric impurities.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

Acquisition Parameters:

  • Pulse Program: Standard ¹H single pulse experiment.

  • Number of Scans: 16

  • Relaxation Delay: 5 seconds (to ensure full relaxation for accurate quantification).

  • Spectral Width: 0-10 ppm.

Data Analysis:

The relative integration of characteristic peaks for this compound and its isomers can be used to determine the isomeric purity. For this compound, the triplet corresponding to the -CH₂Cl protons would be a key signal for quantification.

Visualization of Analytical Workflow

Isomeric_Purity_Workflow cluster_synthesis Synthesis cluster_product Product cluster_analysis Purity Assessment cluster_results Results Free_Radical_Chlorination Free-Radical Chlorination Crude_Product Crude 1-Chloro-6,6- dimethylheptane Free_Radical_Chlorination->Crude_Product Alcohol_Conversion Alcohol Conversion Alcohol_Conversion->Crude_Product GC_MS GC-MS Analysis Crude_Product->GC_MS NMR NMR Spectroscopy Crude_Product->NMR Purity_Report Isomeric Purity Report GC_MS->Purity_Report NMR->Purity_Report

Caption: Workflow for the synthesis and isomeric purity assessment of this compound.

Comparison with Alternatives

In many synthetic applications, other alkyl halides can serve as alternatives to this compound. The choice of an alternative often depends on factors such as reactivity, cost, and the specific requirements of the subsequent reaction steps.

CompoundKey FeaturesPotential Advantages over this compoundPotential Disadvantages
1-Bromo-6,6-dimethylheptane Higher reactivity in nucleophilic substitution reactions.Faster reaction kinetics in many cases.Higher cost and potentially lower stability.
1-Iodo-6,6-dimethylheptane Highest reactivity among the halides.Very rapid reactions, useful for sluggish transformations.Significantly higher cost and lower stability, often light-sensitive.
Other Isomeric Chloroheptanes Different steric hindrance around the reactive center.May offer different selectivity in certain reactions.Different physical properties (e.g., boiling point) which might require process adjustments.

Conclusion

The rigorous assessment of isomeric purity is a non-negotiable aspect of modern drug development and chemical synthesis. For this compound, a combination of GC-MS and NMR spectroscopy provides a powerful toolkit for the identification and quantification of potential isomeric impurities. Understanding the likely byproducts based on the synthetic route is crucial for developing targeted and effective analytical methods. By implementing the detailed protocols and considering the comparative data presented in this guide, researchers can ensure the quality and consistency of this important chemical intermediate, thereby contributing to the development of safer and more effective pharmaceutical products.

Safety Operating Guide

Proper Disposal of 1-Chloro-6,6-dimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This document provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan for 1-Chloro-6,6-dimethylheptane. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if a splash risk exists, a chemical-resistant apron.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary

The following table summarizes the available physical and chemical property data for this compound. This information is essential for proper handling, storage, and waste characterization.

PropertyValue
Molecular Formula C₉H₁₉Cl
Molecular Weight 162.70 g/mol
Physical State Liquid (presumed)
Waste Category Halogenated Organic Waste
Disposal Classification Hazardous Waste

Experimental Protocol: Disposal Procedures

The proper disposal of this compound must follow established protocols for halogenated organic waste. Do not dispose of this chemical down the drain or in regular trash.[1]

Step 1: Waste Segregation

  • Due to its chlorinated nature, this compound waste must be segregated from non-halogenated solvent waste.[2][3] Mixing these waste streams can create more hazardous waste and increase disposal costs.[3]

  • Keep this waste stream separate from other incompatible waste types, such as acids, bases, and oxidizers.[1][4]

Step 2: Waste Collection and Containerization

  • Collect waste this compound in a designated, chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure, screw-top cap.[1][5]

  • Ensure the waste container is in good condition and free from leaks.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Step 3: Labeling

  • Clearly label the waste container as "Halogenated Organic Waste" as soon as the first drop of waste is added.[2]

  • The label must include the full chemical name, "this compound," and a list of all constituents and their approximate concentrations.

  • Include the name of the principal investigator or laboratory contact and the date of accumulation.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][7]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[6][7]

  • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[5]

  • Secondary containment, such as a larger, chemically resistant tub or tray, is recommended to contain any potential leaks or spills.[5]

Step 5: Disposal Request and Pickup

  • Once the waste container is full or has been in storage for a designated period (consult your institution's guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow A Generation of This compound Waste B Is this waste mixed with non-halogenated solvents? A->B C Segregate into 'Halogenated Waste' Stream B->C No D Collect in a designated, compatible, and sealed container C->D E Label container with 'Halogenated Organic Waste' and full chemical name D->E F Store in a designated Satellite Accumulation Area (SAA) with secondary containment E->F G Arrange for disposal through EHS or a licensed contractor F->G H Properly Document Waste Disposal G->H

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling 1-Chloro-6,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Chloro-6,6-dimethylheptane, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established protocols for structurally similar halogenated hydrocarbons and are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet recognized standards (e.g., ANSI Z87.1). A face shield should be worn over goggles, particularly when there is a risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for protection against halogenated hydrocarbons.[3] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated. For prolonged handling, consider double-gloving.[3]
Body Protection Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material should be worn and kept fully buttoned to provide a barrier against splashes.[3] A PVC apron may also be used for additional protection.[4]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood.[3] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for the safe handling of this compound.

  • Preparation and Inspection :

    • Ensure the chemical fume hood is functioning correctly with the sash at the appropriate height.

    • Inspect all PPE for any damage before use.

    • Confirm that an emergency eyewash station and safety shower are easily accessible.[4]

    • Gather all necessary equipment and reagents before commencing work.

  • Chemical Handling :

    • Perform all weighing and transferring of the chemical inside the fume hood.

    • Handle the substance carefully to prevent the formation of aerosols.[3]

    • Use compatible tools and containers to avoid chemical reactions.

    • Keep containers tightly closed when not in use.[1]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing.[2][4]

    • Eye Contact : Flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention.[1][4]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][2]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and chemically resistant container.

    • This includes any contaminated consumables such as gloves, paper towels, and pipette tips.

  • Container Management :

    • Keep waste containers securely closed except when adding waste.

    • Store waste containers in a secondary containment bin within a well-ventilated area, segregated from incompatible materials.

  • Decontamination :

    • Decontaminate all glassware and equipment that has come into contact with the chemical using a suitable solvent (e.g., acetone (B3395972) or ethanol) within a fume hood.

    • Collect the rinse solvent as halogenated waste.[3]

  • Final Disposal :

    • Dispose of the halogenated waste through your institution's designated hazardous waste management program.[3]

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh/Transfer in Hood prep_materials->handle_weigh Proceed to Handling handle_use Perform Experiment handle_weigh->handle_use handle_store Store Securely handle_use->handle_store disp_decon Decontaminate Equipment handle_store->disp_decon Proceed to Disposal disp_collect Collect Waste disp_decon->disp_collect disp_dispose Dispose via HazWaste Program disp_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.